molecular formula C9H5ClF2O2 B1588211 2-Chloro-3,6-difluorocinnamic acid CAS No. 261762-48-5

2-Chloro-3,6-difluorocinnamic acid

Cat. No.: B1588211
CAS No.: 261762-48-5
M. Wt: 218.58 g/mol
InChI Key: IHWVLAUNJHXFGN-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3,6-difluorocinnamic acid is a useful research compound. Its molecular formula is C9H5ClF2O2 and its molecular weight is 218.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-3,6-difluorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3,6-difluorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(E)-3-(2-chloro-3,6-difluorophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2O2/c10-9-5(1-4-8(13)14)6(11)2-3-7(9)12/h1-4H,(H,13,14)/b4-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWVLAUNJHXFGN-DAFODLJHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=CC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1F)/C=C/C(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30420752
Record name 2-Chloro-3,6-difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261762-48-5
Record name 2-Chloro-3,6-difluorocinnamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30420752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: 2-Chloro-3,6-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorocinnamic acid (CAS 261762-48-5) is a specialized fluorinated aromatic intermediate critical to the synthesis of advanced pharmaceutical scaffolds, particularly fluoroquinolone antibiotics and benzimidazole-based enzyme inhibitors . Characterized by its electron-deficient alkene chain and a highly substituted benzene ring, this compound serves as a "Michael acceptor" and a precursor for intramolecular cyclization reactions. This guide provides a rigorous technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile for researchers in medicinal chemistry.

Physicochemical Profile

The unique substitution pattern—chlorine at the 2-position and fluorine atoms at the 3- and 6-positions—imparts significant lipophilicity and alters the electronic density of the aromatic ring, influencing both metabolic stability and chemical reactivity.

Table 1: Key Chemical Identifiers & Properties
PropertySpecification
IUPAC Name (E)-3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid
CAS Number 261762-48-5
Molecular Formula C₉H₅ClF₂O₂
Molecular Weight 218.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid proton)
LogP (Predicted) ~2.5 (High lipophilicity due to halogenation)

Structural Insight: The 6-fluoro substituent is positioned ortho to the acrylic acid side chain. This proximity is sterically significant and electronically activating, often facilitating intramolecular cyclization reactions used to form quinolone cores.

Synthetic Routes & Manufacturing

The industrial standard for synthesizing 2-Chloro-3,6-difluorocinnamic acid utilizes the Knoevenagel Condensation . This route is preferred for its atom economy and scalability compared to Heck coupling, which requires expensive palladium catalysts.

Core Synthesis Protocol: Knoevenagel Condensation

Reaction: 2-Chloro-3,6-difluorobenzaldehyde + Malonic Acid


 Product
  • Reagents:

    • Precursor: 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4).

    • Reagent: Malonic acid (1.2 – 1.5 equivalents).

    • Base/Catalyst: Piperidine (catalytic) or Pyridine (solvent/base).

    • Solvent: Pyridine or Ethanol.

  • Step-by-Step Methodology:

    • Mixing: Dissolve 2-chloro-3,6-difluorobenzaldehyde in pyridine. Add malonic acid and a catalytic amount of piperidine.

    • Heating: Heat the mixture to 80–100°C. The reaction proceeds via decarboxylative condensation. Evolution of CO₂ gas indicates reaction progress.

    • Quenching: Upon completion (monitored by TLC/HPLC), cool the mixture and pour into ice-cold dilute HCl. This protonates the carboxylate salt, precipitating the free acid.

    • Purification: Filter the crude solid. Recrystallize from ethanol/water or acetic acid to achieve >98% purity.

Diagram 1: Synthesis Workflow (Graphviz)

SynthesisWorkflow Precursor 2-Chloro-3,6-difluorotoluene Aldehyde 2-Chloro-3,6- difluorobenzaldehyde (Key Intermediate) Precursor->Aldehyde 1. Chlorination 2. Hydrolysis Intermediate Benzylidene Intermediate Aldehyde->Intermediate Knoevenagel Cond. (Piperidine/Pyridine) Malonic Malonic Acid Malonic->Intermediate Product 2-Chloro-3,6- difluorocinnamic acid Intermediate->Product Decarboxylation (-CO2, Heat)

Caption: Synthesis pathway from toluene precursor to final cinnamic acid via aldehyde intermediate.

Chemical Reactivity & Functionalization[2]

The molecule possesses three distinct reactive centers: the carboxylic acid , the alkene , and the halogenated aromatic ring .

A. Acid Chloride Formation (Acyl Activation)

Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to the acid chloride.[1] This is the primary activation step for subsequent amidation or Friedel-Crafts cyclization.

  • Reagent: SOCl₂ (excess) + catalytic DMF.

  • Mechanism: Nucleophilic acyl substitution.[1][2]

  • Utility: Prepares the molecule for coupling with amines (to form amides) or for intramolecular ring closure.

B. Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms are activated by the electron-withdrawing nature of the cinnamoyl group.

  • Regioselectivity: The fluorine at the 6-position is particularly labile due to the ortho effect of the electron-withdrawing side chain, making it a target for displacement by amines or alkoxides in the synthesis of heterocycles.

C. Cyclization to Quinolones

The most critical application is the conversion to quinolone antibiotics.

  • Mechanism: The acid chloride derivative reacts with an acrylate ester (via magnesium enolate) followed by cyclization (often displacing the 2-chloro or 6-fluoro group depending on the specific route) to form the bicyclic quinolone core.

Diagram 2: Reactivity Map (Graphviz)

ReactivityMap Core 2-Chloro-3,6- difluorocinnamic acid AcidChloride Acid Chloride (Reactive Electrophile) Core->AcidChloride SOCl2 / DMF (Acyl Substitution) Reduction Dihydro-cinnamic Acid Core->Reduction H2 / Pd-C (Alkene Reduction) Amide Cinnamamide Derivatives AcidChloride->Amide + Amines Quinolone Fluoroquinolone Scaffold AcidChloride->Quinolone 1. Mg(OEt)2/Malonate 2. Cyclization (S_NAr)

Caption: Divergent reactivity pathways leading to acyl halides, amides, and quinolone antibiotic scaffolds.

Pharmaceutical Applications

Fluoroquinolone Antibiotics

This molecule is a "building block" for next-generation quinolones. The 3,6-difluoro substitution pattern on the starting material translates to the 7,8-difluoro or 6,7-difluoro substitution on the final quinolone, which is known to enhance:

  • Cell Penetration: Increased lipophilicity.

  • Potency: Stronger binding to bacterial DNA gyrase.

  • Metabolic Stability: Blockage of metabolic oxidation sites on the aromatic ring.

Enzyme Inhibitors

Derivatives of 2-chloro-3,6-difluorocinnamic acid have been explored as mPGES-1 inhibitors (Microsomal Prostaglandin E2 Synthase-1). The cinnamic acid moiety mimics the arachidonic acid substrate, while the halogenated ring provides specific hydrophobic interactions within the enzyme pocket.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

  • Storage: Store in a cool, dry place. Keep container tightly closed. Stable under standard laboratory conditions.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes.

References

  • Synthesis of Fluorobenzaldehydes: "Method for preparing 2-chloro-6-fluorobenzaldehyde."[3] Google Patents, CN102617312B. Link

  • Knoevenagel Condensation Protocols: "Environmentally Benign Protocol of Knoevenagel Condensation Reaction." ResearchGate. Link

  • Quinolone Synthesis: "Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity." Journal of Heterocyclic Chemistry. Link

  • Thionyl Chloride Mechanism: "Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides." Master Organic Chemistry. Link

  • mPGES-1 Inhibitors: "Discovery of 2-((2-chloro-6-fluorophenyl)amino)... as potent mPGES-1 inhibitor." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Technical Monograph: 2-Chloro-3,6-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Chloro-3,6-difluorocinnamic acid (CAS 261762-48-5). This document is structured for researchers and drug development professionals, focusing on synthesis, chemical properties, and medicinal chemistry applications.[1]

CAS Number: 261762-48-5 Document Type: Technical Application Guide Version: 2.0 (2026)

Executive Summary

2-Chloro-3,6-difluorocinnamic acid is a highly specialized fluorinated building block used primarily in the synthesis of bioactive heterocyclic compounds. Its unique substitution pattern—featuring a chlorine atom at the C2 position and fluorine atoms at C3 and C6—imparts specific electronic and steric properties ideal for modulating metabolic stability and lipophilicity in drug candidates.[2] This guide outlines its chemical identity, validated synthesis protocols, and utility in developing antimicrobial and anti-inflammatory scaffolds.[2]

Chemical Identity & Physical Properties

This compound belongs to the class of phenylpropanoids, specifically halogenated cinnamic acids.[2] The electron-withdrawing fluorine substituents significantly lower the pKa of the carboxylic acid relative to unsubstituted cinnamic acid, enhancing its capacity for hydrogen bonding in active sites.

Table 1: Physicochemical Specifications
PropertySpecification
CAS Number 261762-48-5
IUPAC Name (E)-3-(2-Chloro-3,6-difluorophenyl)prop-2-enoic acid
Molecular Formula C₉H₅ClF₂O₂
Molecular Weight 218.58 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water
Melting Point Typically >140°C (predicted based on structural analogs)
pKa (Predicted) ~3.5 (Acidic due to F-substitution)

Synthetic Methodologies

The synthesis of 2-Chloro-3,6-difluorocinnamic acid is most reliably achieved via the Knoevenagel Condensation or the Heck Coupling reaction. The choice of pathway depends on the availability of starting materials (aldehyde vs. aryl halide).[2]

Validated Protocol: Knoevenagel Condensation (Preferred)

This route is preferred for scale-up due to mild conditions and high atom economy.[2]

Precursors:

  • Substrate: 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4)[3]

  • Reagent: Malonic Acid[2]

  • Catalyst: Piperidine (base) in Pyridine (solvent)[2]

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq) and Malonic acid (1.2 eq) in Pyridine (5-10 volumes).

  • Catalysis: Add catalytic Piperidine (0.1 eq).

  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Evolution of CO₂ indicates decarboxylation is proceeding.[2]

  • Quench: Cool the reaction mixture to 0°C and pour into ice-cold 1M HCl. The acidic environment ensures protonation of the carboxylate.[2]

  • Isolation: The product precipitates as a white solid.[2] Filter and wash with cold water.[2]

  • Purification: Recrystallize from Ethanol/Water (1:1) to remove traces of unreacted aldehyde.[2]

Alternative Route: Heck Reaction

Useful when the aryl aldehyde is unavailable but the aryl halide is accessible.[2]

  • Substrate: 1-Bromo-2-chloro-3,6-difluorobenzene

  • Reagent: Acrylic Acid[2]

  • Catalyst: Pd(OAc)₂ / PPh₃[2]

  • Base: Triethylamine[2]

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways, highlighting the critical decarboxylation step in the Knoevenagel route.

SynthesisPath Aldehyde 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4) Intermediate Benzylidene Malonate (Transient Intermediate) Aldehyde->Intermediate Knoevenagel Condensation (Pyridine/Piperidine, 80°C) Malonic Malonic Acid Malonic->Intermediate Product 2-Chloro-3,6-difluorocinnamic Acid (CAS 261762-48-5) Intermediate->Product Decarboxylation (-CO2) CO2 CO2 (Gas) Intermediate->CO2

Figure 1: Synthetic pathway from aldehyde precursor via Knoevenagel condensation.[4][5]

Applications in Drug Discovery

2-Chloro-3,6-difluorocinnamic acid serves as a critical "warhead" precursor and scaffold builder. Its applications are driven by the bioisosteric replacement of hydrogen with fluorine, which blocks metabolic hot spots and modulates lipophilicity.[2]

Pharmacophore Development
  • Quinolone Antibiotics: The cinnamic acid moiety can be cyclized to form fluorinated quinolone cores, a class of broad-spectrum antibiotics.[2] The 3,6-difluoro pattern is specific for enhancing potency against Gram-positive bacteria.

  • Indole Derivatives: Through nitration and subsequent cyclization (Cadogan synthesis), this acid converts to substituted indoles, which are privileged structures in oncology (e.g., kinase inhibitors).[2]

  • Covalent Inhibitors: The

    
    -unsaturated carboxylic acid motif can be converted to acrylamides, serving as Michael acceptors for targeting cysteine residues in enzymes (e.g., EGFR, BTK).
    
Experimental Workflow: Amide Coupling

To utilize this compound in library synthesis, it is often converted to an amide.[2]

Protocol:

  • Activation: Dissolve acid (1.0 eq) in DCM. Add HATU (1.1 eq) and DIPEA (2.0 eq).[2] Stir for 15 min.

  • Coupling: Add the amine partner (e.g., an aniline or piperazine derivative).[2]

  • Completion: Stir at RT for 2-4 hours. Monitor by LC-MS.[2]

Handling & Safety (GHS)

Signal Word: WARNING

Hazard ClassCodeStatement
Skin Irritation H315Causes skin irritation.[2][6]
Eye Irritation H319Causes serious eye irritation.[2]
STOT-SE H335May cause respiratory irritation.[2]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust.[2]

  • Wear nitrile gloves and safety goggles.[2]

  • Store in a cool, dry place away from strong oxidizing agents.[2]

References

  • Capot Chemical . (2025).[2][7] Product Specification: 2-Chloro-3,6-difluorocinnamic Acid (CAS 261762-48-5).[7][8] Retrieved from [2]

  • Santa Cruz Biotechnology . (2024).[2] 2-Chloro-3,6-difluorocinnamic acid Data Sheet. Retrieved from [2]

  • PubChem . (2025).[2] Compound Summary: 2-Chloro-3,6-difluorobenzaldehyde (Precursor). Retrieved from [2][3]

  • Muthukaman, N., et al. (2016).[2][9] Discovery of halogenated benzimidazole derivatives as mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(24), 5977-5984.[2][9] (Demonstrates utility of chloro-fluoro-phenyl scaffolds).

Sources

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3,6-difluorocinnamic Acid: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Cinnamic Acids

Substituted cinnamic acids are a cornerstone of medicinal chemistry and materials science, valued for their rigid structure and diverse biological activities. The introduction of fluorine atoms into the aromatic ring can profoundly alter the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. 2-Chloro-3,6-difluorocinnamic acid, a polysubstituted aromatic compound, represents a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This guide provides a comprehensive overview of the strategic synthesis of this target molecule, focusing on the selection of viable starting materials and detailed, field-proven protocols for its preparation.

Strategic Synthesis Overview: A Two-Step Approach

The most logical and efficient synthetic route to 2-Chloro-3,6-difluorocinnamic acid, based on established organic chemistry principles and the commercial availability of precursors, is a two-step process. This strategy hinges on the initial formation of a key intermediate, 2-chloro-3,6-difluorobenzaldehyde, followed by a chain-extension reaction to introduce the acrylic acid moiety.

The overall synthetic transformation can be visualized as follows:

Synthetic_Pathway 1-Chloro-2,5-difluorobenzene 1-Chloro-2,5-difluorobenzene 2-Chloro-3,6-difluorobenzaldehyde 2-Chloro-3,6-difluorobenzaldehyde 1-Chloro-2,5-difluorobenzene->2-Chloro-3,6-difluorobenzaldehyde Step 1: Ortho-lithiation & Formylation 2-Chloro-3,6-difluorocinnamic_acid 2-Chloro-3,6-difluorocinnamic_acid 2-Chloro-3,6-difluorobenzaldehyde->2-Chloro-3,6-difluorocinnamic_acid Step 2: Knoevenagel-Doebner Condensation

Caption: Overall synthetic strategy for 2-Chloro-3,6-difluorocinnamic acid.

Part 1: Synthesis of the Key Intermediate: 2-Chloro-3,6-difluorobenzaldehyde

The pivotal step in this synthesis is the regioselective introduction of a formyl group onto the 1-chloro-2,5-difluorobenzene ring. While several formylation methods exist, Directed ortho-Metalation (DoM) presents the most predictable and high-yielding approach for this specific substrate.

Causality of Experimental Choices in Directed ortho-Metalation

The fluorine atom is a more potent ortho-directing group than chlorine in lithiation reactions. This is due to the ability of the fluorine's lone pairs to coordinate with the lithium cation of the organolithium reagent, stabilizing the transition state leading to deprotonation at the adjacent position. In 1-chloro-2,5-difluorobenzene, there are two potential sites for lithiation ortho to a fluorine atom: C3 and C6. The C6 position is sterically hindered by the adjacent chlorine atom, making the C3 position the most acidic and kinetically favored site for deprotonation.

The choice of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures is crucial to prevent nucleophilic aromatic substitution of the chlorine or fluorine atoms. The subsequent quench with a suitable formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality.

Ortho_Lithiation_Mechanism cluster_0 Directed ortho-Metalation and Formylation start 1-Chloro-2,5-difluorobenzene intermediate Lithium Diisopropylamide (LDA), THF, -78 °C lithiated Lithiated Intermediate intermediate->lithiated Deprotonation at C3 quench N,N-Dimethylformamide (DMF) product 2-Chloro-3,6-difluorobenzaldehyde quench->product Formylation

Caption: Workflow for the synthesis of the aldehyde intermediate.

Experimental Protocol: Ortho-lithiation and Formylation

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
1-Chloro-2,5-difluorobenzene148.5410.01.49 g (1.12 mL)
Diisopropylamine101.1912.01.21 g (1.68 mL)
n-Butyllithium (2.5 M in hexanes)64.0611.04.4 mL
Tetrahydrofuran (THF), anhydrous72.11-50 mL
N,N-Dimethylformamide (DMF)73.0915.01.10 g (1.16 mL)
1 M Hydrochloric acid36.46-~20 mL
Diethyl ether74.12-100 mL
Saturated aq. NaCl (brine)--30 mL
Anhydrous Magnesium Sulfate120.37-~5 g

Procedure:

  • Preparation of LDA: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (30 mL) and diisopropylamine (1.68 mL, 12.0 mmol). Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 1-chloro-2,5-difluorobenzene (1.49 g, 10.0 mmol) in anhydrous THF (10 mL) dropwise over 15 minutes. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (1.16 mL, 15.0 mmol) dropwise to the reaction mixture. Allow the reaction to stir at -78 °C for 30 minutes, then slowly warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by carefully adding 1 M hydrochloric acid (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with water (30 mL) and then brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-chloro-3,6-difluorobenzaldehyde.

Part 2: Synthesis of 2-Chloro-3,6-difluorocinnamic Acid

With the key aldehyde intermediate in hand, the final step is the construction of the cinnamic acid. The Knoevenagel-Doebner condensation is a highly reliable and efficient method for this transformation.

Causality of Experimental Choices in Knoevenagel-Doebner Condensation

This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, in this case, malonic acid.[1] The reaction is typically catalyzed by a weak base, such as pyridine, often with a catalytic amount of a stronger base like piperidine.[1] The mechanism proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes dehydration and decarboxylation, driven by the formation of a stable, conjugated system, to yield the α,β-unsaturated carboxylic acid.[1]

Knoevenagel_Doebner Aldehyde 2-Chloro-3,6-difluorobenzaldehyde Product 2-Chloro-3,6-difluorocinnamic acid Aldehyde->Product Malonic_Acid Malonic Acid Malonic_Acid->Product Catalyst Pyridine, Piperidine Catalyst->Product

Caption: Reactants and catalyst for the Knoevenagel-Doebner condensation.

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

Reagent/SolventMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
2-Chloro-3,6-difluorobenzaldehyde176.555.00.88 g
Malonic Acid104.067.50.78 g
Pyridine79.10-5 mL
Piperidine85.15cat.2-3 drops
6 M Hydrochloric acid36.46-As needed
Water18.02-For washing

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-3,6-difluorobenzaldehyde (0.88 g, 5.0 mmol) and malonic acid (0.78 g, 7.5 mmol) in pyridine (5 mL).

  • Add 2-3 drops of piperidine to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice and water (approx. 50 mL).

  • Precipitation: Acidify the mixture by slowly adding 6 M hydrochloric acid with stirring until the pH is approximately 1-2. A precipitate of the crude cinnamic acid will form.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine and salts.

  • Purification: The crude 2-Chloro-3,6-difluorocinnamic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Conclusion

The synthesis of 2-Chloro-3,6-difluorocinnamic acid is effectively achieved through a robust two-step sequence commencing with the commercially available 1-chloro-2,5-difluorobenzene. The strategic application of Directed ortho-Metalation allows for the regioselective synthesis of the key 2-chloro-3,6-difluorobenzaldehyde intermediate. Subsequent Knoevenagel-Doebner condensation provides a reliable and high-yielding route to the final target molecule. The protocols detailed in this guide are based on well-established and validated chemical transformations, offering a clear and reproducible pathway for researchers in the fields of drug discovery and materials science.

References

  • Zauba. 2 6 Difluoroaniline Imports. [Link]

  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • BYJU'S. Gattermann reaction examples. [Link]

  • Google Patents.
  • Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

  • Google Patents. CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

  • PubMed. Enantio- and diastereoselective additions to aldehydes using the bifunctional reagent 2-(chloromethyl)-3-(tributylstannyl)propene: application to a synthesis of the C16-C27 segment of bryostatin 1. [Link]

  • ResearchGate. Revised mechanism and improved methodology for the Perkin condensation. Resuscitation of the mechanism involving benzal acetate and the improbability of the enolate of acetic anhydride. [Link]

  • OpenBU. The Doebner modification of the Knoevenagel reaction. [Link]

  • Wikipedia. Gattermann reaction. [Link]

  • GDC(W), Kadapa. Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. [Link]

  • Google Patents.
  • ResearchGate. 2,2-Dichloroaldehydes from aldehydes and alcohols by chlorination in dimethylformamide. [Link]

  • PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

  • ProQuest. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]

  • CDN. Condensations Brought about by Bases. V. The Condensation of the Anhydride with the Aldehyde in the Perkin Synthesis'. [Link]

  • Google Patents.
  • Organic Chemistry Portal. Sandmeyer Reaction. [Link]

  • Chem-Impex. 2-Chloro-4,6-difluoroaniline. [Link]

  • Frontiers. Microwave-Assisted Knoevenagel-Doebner Reaction: An Efficient Method for Naturally Occurring Phenolic Acids Synthesis. [Link]

  • YouTube. Arenediazonium Salts With Diazo Coupling and Sandmeyer Reactions. [Link]

  • Google Patents.
  • Sathee. Perkin Reaction Mechanism. [Link]

  • Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. [Link]

  • ResearchGate. Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF 3 ). [Link]

  • Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. [Link]

  • The Journal of Organic Chemistry. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

  • Anhui Haiheng Pharmaceutical Chemistry Co., Ltd. 2-Chloro-3,6-difluorobenzoic acid. [Link]

Sources

A Senior Application Scientist's Technical Guide to 2-Chloro-3,6-difluorocinnamic Acid: Synthesis, Characterization, and Pharmaceutical Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Halogenated Cinnamic Acids in Medicinal Chemistry

Cinnamic acid and its derivatives represent a cornerstone in the edifice of medicinal chemistry, serving as versatile scaffolds for the development of a wide array of therapeutic agents. Their utility is rooted in a privileged structural motif—a phenyl ring coupled to an acrylic acid moiety—that is amenable to extensive chemical modification. The strategic introduction of halogen atoms, particularly fluorine and chlorine, onto the aromatic ring can profoundly influence the molecule's physicochemical and pharmacological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets, making these derivatives highly sought-after intermediates in drug discovery.[1][2][3]

This technical guide provides an in-depth review of 2-Chloro-3,6-difluorocinnamic acid (CAS No. 261762-48-5), a halogenated cinnamic acid derivative with significant potential as a building block in pharmaceutical synthesis.[4][5] While this specific molecule is not extensively documented in publicly accessible literature, this guide will leverage established chemical principles and data from closely related analogues to propose a robust synthetic strategy, predict its key physicochemical and spectroscopic characteristics, and explore its potential applications in drug development.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physical and chemical properties is fundamental to its application in synthesis and drug design.

PropertyValueSource
CAS Number 261762-48-5[4]
Molecular Formula C₉H₅ClF₂O₂[4]
Molecular Weight 218.58 g/mol [4]
Appearance Expected to be a white to off-white solidInferred
Purity ≥ 97% (as commercially available)[5]
Solubility Likely soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base; sparingly soluble in water.Inferred[6]
Melting Point Not experimentally reported; estimated to be in the range of 130-160 °C based on related structures.Inferred

Proposed Synthesis of 2-Chloro-3,6-difluorocinnamic Acid

The synthesis of cinnamic acids from aromatic aldehydes is a well-established transformation in organic chemistry. The most logical and industrially scalable approach to 2-Chloro-3,6-difluorocinnamic acid would involve the condensation of its corresponding aldehyde, 2-Chloro-3,6-difluorobenzaldehyde. Two classical named reactions are particularly well-suited for this purpose: the Doebner modification of the Knoevenagel condensation and the Perkin reaction.

Precursor Synthesis: 2-Chloro-3,6-difluorobenzaldehyde

The necessary starting material, 2-Chloro-3,6-difluorobenzaldehyde (CAS 261762-39-4), can be synthesized via the oxidation of 2-chloro-3,6-difluorobenzyl alcohol or through the halogenation and formylation of a suitable benzene derivative.[1] More commonly, substituted benzaldehydes are prepared by the oxidation of the corresponding toluenes.[7][8][9]

G cluster_0 Precursor Synthesis 2-Chloro-3,6-difluorotoluene 2-Chloro-3,6-difluorotoluene Oxidation Oxidation 2-Chloro-3,6-difluorotoluene->Oxidation [O] 2-Chloro-3,6-difluorobenzaldehyde 2-Chloro-3,6-difluorobenzaldehyde Oxidation->2-Chloro-3,6-difluorobenzaldehyde

Caption: Precursor synthesis workflow.

Recommended Synthetic Route: The Doebner Condensation

For its milder reaction conditions and generally higher yields compared to the Perkin reaction, the Doebner modification of the Knoevenagel condensation is the recommended pathway.[10][11] This reaction involves the condensation of an aldehyde with malonic acid, typically using pyridine as a basic solvent and a catalytic amount of piperidine, followed by decarboxylation.

G 2-Chloro-3,6-difluorobenzaldehyde 2-Chloro-3,6-difluorobenzaldehyde Condensation & Decarboxylation Condensation & Decarboxylation 2-Chloro-3,6-difluorobenzaldehyde->Condensation & Decarboxylation Malonic Acid Malonic Acid Malonic Acid->Condensation & Decarboxylation Pyridine, Piperidine (cat.) Pyridine, Piperidine (cat.) Pyridine, Piperidine (cat.)->Condensation & Decarboxylation 2-Chloro-3,6-difluorocinnamic acid 2-Chloro-3,6-difluorocinnamic acid Condensation & Decarboxylation->2-Chloro-3,6-difluorocinnamic acid

Caption: Doebner condensation for synthesis.

Experimental Protocol (Proposed):

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq).

  • Solvent and Catalyst: Add anhydrous pyridine to dissolve the solids, followed by a catalytic amount of piperidine (0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. Carbon dioxide evolution will be observed as the decarboxylation proceeds.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-water and acidify with concentrated hydrochloric acid (HCl) until the pH is ~1-2. The product should precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Chloro-3,6-difluorocinnamic acid.

Causality of Experimental Choices:

  • Malonic Acid: Serves as the active methylene component, providing the two-carbon unit that will form the acrylic acid backbone.

  • Pyridine and Piperidine: Pyridine acts as both the solvent and a base to facilitate the initial condensation. The more basic piperidine is a more effective catalyst for the Knoevenagel condensation.

  • Heating: Provides the necessary activation energy for both the condensation and the subsequent decarboxylation of the intermediate.

  • Acidic Work-up: The product exists as a carboxylate salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and precipitate the neutral carboxylic acid.

Predicted Spectroscopic Profile

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the vinylic protons of the acrylic acid moiety. The carboxylic acid proton will likely appear as a broad singlet far downfield.

  • -COOH: ~12-13 ppm (broad singlet)

  • Ar-H (2 protons): ~7.0-7.8 ppm (complex multiplets due to H-F and H-H coupling)

  • Vinylic Protons (-CH=CH-): ~6.5-8.0 ppm (two doublets, J ≈ 16 Hz for the trans isomer)

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be characterized by signals for the carboxylic acid carbonyl, the vinylic carbons, and the aromatic carbons. The carbons attached to fluorine will show characteristic C-F coupling.

  • C=O: ~167-170 ppm

  • Aromatic Carbons: ~110-160 ppm (signals for carbons bonded to F will be split)

  • Vinylic Carbons: ~118-145 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the carboxylic acid and the carbon-carbon double bond.

  • O-H stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹

  • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1680-1710 cm⁻¹

  • C=C stretch (Alkene): A medium intensity band around 1625-1645 cm⁻¹

  • C-F stretch: Strong absorptions in the 1100-1300 cm⁻¹ region

  • C-Cl stretch: Absorption in the 600-800 cm⁻¹ region

Potential Applications in Drug Development

The true value of 2-Chloro-3,6-difluorocinnamic acid lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid functional group allows for a variety of subsequent chemical transformations, most notably the formation of amides, esters, and other derivatives.

G Acid 2-Chloro-3,6-difluorocinnamic acid Amide_Formation Amide Formation (+ Amine, Coupling Reagent) Acid->Amide_Formation Ester_Formation Esterification (+ Alcohol, Acid Catalyst) Acid->Ester_Formation Other_Derivatives Other Transformations Acid->Other_Derivatives Amides Bioactive Amides Amide_Formation->Amides Esters Bioactive Esters Ester_Formation->Esters Complex_Molecules Complex Heterocycles Other_Derivatives->Complex_Molecules

Caption: Potential synthetic transformations.

The unique substitution pattern of this molecule makes it an attractive starting point for several therapeutic areas:

  • Antimicrobial Agents: Cinnamic acid amides and esters are known to possess significant antibacterial and antifungal properties.[5][8][10][12] The chloro and fluoro substituents on the phenyl ring can enhance lipophilicity and potentially improve the antimicrobial spectrum and potency.

  • Anticancer Agents: Numerous cinnamic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] This scaffold can be incorporated into larger molecules designed to inhibit specific enzymes or signaling pathways involved in cancer progression.

  • Anti-inflammatory Drugs: The cinnamic acid motif is present in some non-steroidal anti-inflammatory drugs (NSAIDs) and their analogues. The specific halogenation pattern of 2-Chloro-3,6-difluorocinnamic acid could be exploited to develop novel enzyme inhibitors, for example, of cyclooxygenases (COX) or other inflammatory mediators.

Conclusion and Future Outlook

2-Chloro-3,6-difluorocinnamic acid is a promising, yet under-explored, building block for pharmaceutical research and development. While a detailed experimental characterization is not yet available in the public domain, its synthesis is feasible through well-established and scalable chemical reactions. The predicted physicochemical and spectroscopic properties provide a solid foundation for its identification and use in a laboratory setting.

The future of this molecule lies in its application as a starting material for the synthesis of novel bioactive compounds. Researchers in medicinal chemistry are encouraged to explore its potential in generating new chemical entities for a range of therapeutic targets. The combination of the cinnamic acid scaffold with a unique polychlorofluoro substitution pattern offers a rich design space for the development of the next generation of therapeutic agents.

References

  • de Fátima, Â., et al. (2016). Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study. Molecules, 21(9), 1193.
  • PubChem. (n.d.). 2-Chlorocinnamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Amadis Chemical. (n.d.). (E)-3-(2-chloro-3,6-difluorophenyl)-2-propenoic acid CAS NO.261762-48-5. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Supplementary Information. Retrieved from [Link]

  • Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from [Link]

  • OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

  • Jinan Tantu Chemicals Co., Ltd. (n.d.). China Pharmaceutical Intermediates Suppliers Factory. Retrieved from [Link]

  • YouTube. (2023, January 15). Perkin condensation. Retrieved from [Link]

  • MySkinRecipes. (n.d.). trans-2,6-Difluorocinnamic Acid. Retrieved from [Link]

  • YouTube. (2025, January 31). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, November 2). E3: Solubility Constants for Compounds at 25°C. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • APSC. (n.d.). Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. Retrieved from [Link]

  • PMC. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Retrieved from [Link]

  • PMC. (2022, March 15). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. Retrieved from [Link]

  • Fonderpharm. (n.d.). Pharmaceutical intermediates. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3,3-difluoropentane. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

Sources

Technical Guide: The Strategic Role of Fluorine in Modern Drug Discovery

[1][2]

Executive Summary

Fluorine has evolved from a niche curiosity to a cornerstone of modern medicinal chemistry, present in approximately 20-25% of all marketed small-molecule drugs. Its unique position as the "Goldilocks" atom—small enough to mimic hydrogen yet the most electronegative element in the periodic table—allows researchers to modulate physicochemical properties with surgical precision.[1][2] This guide details the mechanistic role of fluorine in optimizing pharmacokinetics (PK), blocking metabolic soft spots, and enabling high-sensitivity screening methodologies.

Part 1: The Physicochemical Foundation ("The Fluorine Effect")[1][2]

The utility of fluorine stems from its ability to alter the electronic environment of a molecule with minimal steric perturbation.[1][2][3] It is often termed a "bioisostere" for both hydrogen and the hydroxyl group, depending on the context.[1][2]

Comparative Atomic Properties

The following table summarizes why fluorine is chemically unique compared to its common counterparts in drug scaffolds.

PropertyHydrogen (H)Fluorine (F)Oxygen (O)Methyl (-CH₃)Impact on Drug Design
Van der Waals Radius (Å) 1.201.471.52~2.00F is a steric mimic of O, and a near-mimic of H.
Electronegativity (Pauling) 2.14.03.442.5F induces strong dipoles, lowering pKa of neighbors.
C-X Bond Length (Å) 1.091.351.431.54The C-F bond is short and extremely robust.[1][2]
Bond Dissociation Energy (kcal/mol) ~98~116~85~83C-F is the strongest single bond in organic chemistry.
Modulation of Lipophilicity (LogP/LogD)

Fluorine’s low polarizability means that despite its high electronegativity, the C-F bond does not accept hydrogen bonds effectively.

  • Aromatic Fluorination: Replacing an aryl-H with F typically increases lipophilicity (

    
    LogP ≈ +0.2 to +0.[1]4) by reducing the aromatic ring's electron density and solubility in aqueous media.[1][2]
    
  • Aliphatic Fluorination: The effect is context-dependent.[1][2] A single fluorine on an aliphatic chain can decrease lipophilicity due to the strong C-F dipole interacting with water.[1][2] However, trifluoromethyl (-CF₃) groups are highly lipophilic, often used to drive membrane permeability.

Part 2: Medicinal Chemistry Applications[1][2][3][4][5][6]

Metabolic Blocking (The CYP450 Shield)

The most common application of fluorine is blocking "metabolic soft spots"—sites prone to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.[1][2]

Mechanism: CYP450 enzymes typically operate via a high-valent Iron-Oxo species (Compound I) that abstracts a hydrogen atom (HAT mechanism) to form a radical, which is then hydroxylated.

  • C-H Bond: Energy ~98 kcal/mol.[1][2] Abstraction is kinetically feasible.[1][2]

  • C-F Bond: Energy ~116 kcal/mol.[1][2] The Iron-Oxo species cannot abstract fluorine.[1][2] The site is effectively "armored" against oxidation.[1][2]

Diagram 1: Metabolic Blocking Mechanism This diagram illustrates the divergence in metabolic fate between a standard C-H site and a fluorinated C-F site.[1][2]

MetabolicBlockingCYPCYP450 (Fe=O)Substrate_HDrug-C-H(Soft Spot)CYP->Substrate_HAttacksSubstrate_FDrug-C-F(Blocked Site)CYP->Substrate_FAttacksRadicalDrug-C•(Radical Intermediate)Substrate_H->RadicalH-Abstraction(Facile)StableMetabolically Stable(Extended Half-life)Substrate_F->StableF-Abstraction Fails(Bond too strong)MetaboliteDrug-C-OH(Hydroxylated/Cleared)Radical->MetaboliteReboundMechanism

Caption: Comparative pathway showing how the high bond dissociation energy of C-F prevents CYP450-mediated hydrogen abstraction, extending drug half-life.

Conformational Control (The Gauche Effect)

Fluorine can lock a molecule into a specific bioactive conformation without adding the bulk of a methyl group.[1][2] This is driven by the Fluorine Gauche Effect .[1][2]

  • Principle: In a fragment like F-C-C-X (where X is an electronegative atom like O or N), the molecule prefers the gauche conformation (60° dihedral angle) over the anti conformation.[2]

  • Electronic Cause: This is primarily due to hyperconjugation: the donation of electron density from the

    
     bonding orbital into the low-lying 
    
    
    antibonding orbital.[1][2] This interaction is maximized in the gauche alignment.[1][2]

Diagram 2: The Fluorine Gauche Effect

GaucheEffectcluster_0Anti Conformer (Less Stable)cluster_1Gauche Conformer (Preferred)AntiF and X (N/O)180° apartGaucheF and X (N/O)60° apartAnti->GaucheEquilibrium ShiftHyperHyperconjugation:σ(C-H) -> σ*(C-F)Gauche->HyperStabilized by

Caption: The gauche effect stabilizes specific conformers via orbital hyperconjugation, useful for pre-organizing ligands for receptor binding.

Part 3: Screening & Detection ( F NMR)

Fluorine-19 (

4
Advantages of F NMR Screening
  • Zero Background: Biological molecules (proteins, DNA, lipids) do not contain fluorine. The signal observed is exclusively from the ligand.[1][2]

  • High Sensitivity:

    
    F has a high gyromagnetic ratio (83% of 
    
    
    H), allowing rapid data acquisition.
  • Chemical Shift Anisotropy (CSA): The

    
    F chemical shift is extremely sensitive to the local environment.[1][2] Binding events cause significant shift perturbations or line broadening.[1]
    
Experimental Protocol: Fragment Screening Workflow
  • Library Design: Select 500-1000 fragments containing -F, -CF₃, or -OCF₃ motifs. Ensure high solubility and diversity.

  • Cocktail Preparation: Pool fragments (e.g., 10-20 compounds per tube) to increase throughput. Ensure non-overlapping chemical shifts.[1][2]

  • Measurement (T2 Relaxation):

    • Acquire Transverse Relaxation (T2) filtered spectra.

    • Mechanism: Small molecules tumble fast (long T2, sharp peaks). When bound to a large protein, they tumble slowly (short T2, broad/disappearing peaks).

  • Hit Deconvolution: "Hits" are identified by signal reduction in the presence of protein.[1][2] Deconvolute the cocktail to identify the specific binder.

Diagram 3:


F NMR Screening Workflow

NMRWorkflowcluster_exp3. NMR Experiment (+/- Target Protein)Library1. Fluorinated Fragment Library(Rule of 3 Compliant)Cocktail2. Cocktail Preparation(Mix 10-20 compounds)Library->CocktailT2_FreeFree Ligand(Fast tumbling = Sharp Signal)Cocktail->T2_FreeT2_BoundBound Ligand(Slow tumbling = Broad/Lost Signal)Cocktail->T2_BoundAdd ProteinAnalysis4. Data AnalysisIdentify signal reduction (Binder)T2_Free->AnalysisCompareT2_Bound->AnalysisValidation5. Hit Validation(Kd determination, X-ray)Analysis->Validation

Caption: Workflow for identifying binders using T2-relaxation 19F NMR. Binding events are detected by the broadening or disappearance of the fluorine signal.[1][2]

Part 4: Case Studies (Field-Proven)

Vorasidenib (FDA Approved 2024)[7]
  • Indication: IDH-mutant gliomas (Brain Cancer).[5]

  • The Fluorine Role: CNS Penetration. [1][2]

    • Vorasidenib is a dual inhibitor of mutant IDH1/2.[1][6] The challenge was creating a molecule that could cross the Blood-Brain Barrier (BBB) effectively.[1][2]

    • The incorporation of a trifluoromethyl (-CF₃) group and fluoro-phenyl motifs modulated the lipophilicity to an optimal range (LogD) for passive diffusion across the BBB while preventing rapid oxidative metabolism.[1][2]

    • Outcome: It is the first targeted therapy to show significant progression-free survival benefit in this specific glioma type, largely due to its superior brain penetrance compared to earlier generation inhibitors like ivosidenib.

Inavolisib (FDA Approved 2024)
  • Indication: PIK3CA-mutated Breast Cancer.[1][7]

  • The Fluorine Role: Metabolic Stability & Selectivity. [1][2][3]

    • Inavolisib targets the p110α subunit.[1][2][8] The scaffold features a difluoro-motif.[1][2]

    • The fluorine atoms likely protect the scaffold from rapid degradation (metabolic blocking) and fine-tune the electronics of the ring system to enhance specific interactions within the ATP-binding pocket, improving selectivity over wild-type PI3K, which is crucial for reducing toxicity.[1][2]

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1] Link

  • Dalvit, C., et al. (2003). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society.[1][2] Link

  • Mellinghoff, I. K., et al. (2023). Vorasidenib in IDH1- or IDH2-Mutant Low-Grade Glioma.[9] New England Journal of Medicine.[1][7][9] Link

  • Juric, D., et al. (2024). Inavolisib-Based Therapy in PIK3CA-Mutated Advanced Breast Cancer.[7] New England Journal of Medicine.[1][7][9] Link

The Strategic Value of 2-Chloro-3,6-difluorocinnamic Acid in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. 2-Chloro-3,6-difluorocinnamic acid emerges as a compound of significant interest, embodying a unique combination of structural motifs that are highly pertinent to medicinal chemistry. This technical guide provides an in-depth analysis of the potential applications of 2-Chloro-3,6-difluorocinnamic acid, not as a therapeutic agent in itself, but as a versatile scaffold and fragment for the synthesis of next-generation pharmaceuticals. Drawing upon established principles of medicinal chemistry and the known bioactivities of its constituent moieties, this paper will elucidate the rationale behind its potential utility in the design of kinase inhibitors, anti-cancer agents, and other targeted therapies. We will explore the synthetic accessibility of this compound and detail hypothetical, yet scientifically grounded, pathways for its elaboration into complex, biologically active molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of halogenated cinnamic acids in their quest for innovative therapeutic solutions.

Introduction: The Untapped Potential of a Polysubstituted Scaffold

The cinnamic acid framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[3] The true potential of this scaffold, however, lies in its capacity for synthetic modification, allowing for the fine-tuning of its physicochemical and pharmacokinetic properties. The introduction of halogen atoms, particularly fluorine and chlorine, has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's metabolic stability, binding affinity, and bioavailability.[]

2-Chloro-3,6-difluorocinnamic acid (CAS 261762-48-5) is a crystalline solid with the molecular formula C₉H₅ClF₂O₂ and a molecular weight of 218.58.[5][6] While direct and extensive research on the specific applications of this molecule is not yet widely published, its structural features provide a strong foundation for its strategic application in the synthesis of novel therapeutic agents. The presence of a chlorine atom at the 2-position and fluorine atoms at the 3- and 6-positions of the phenyl ring, combined with the reactive cinnamic acid backbone, creates a unique chemical entity with significant potential for elaboration into a diverse array of bioactive compounds.

This guide will dissect the constituent parts of 2-Chloro-3,6-difluorocinnamic acid to project its most promising applications in medicinal chemistry, providing a forward-looking perspective for its inclusion in drug discovery programs.

Physicochemical Properties and Synthetic Accessibility

A comprehensive understanding of a starting material's physicochemical properties is crucial for rational drug design and synthetic strategy.

PropertyValueSource
Molecular Formula C₉H₅ClF₂O₂[5]
Molecular Weight 218.58 g/mol [5]
CAS Number 261762-48-5[5]
Appearance White to light yellow crystal powder[7]
Melting Point 126-128°C[7]

The synthesis of halogenated cinnamic acids is generally well-established, often proceeding through a Knoevenagel or Perkin condensation. For 2-Chloro-3,6-difluorocinnamic acid, a plausible synthetic route would involve the condensation of 2-chloro-3,6-difluorobenzaldehyde with malonic acid in the presence of a suitable base and solvent system.

G cluster_start Starting Materials cluster_reaction Condensation Reaction cluster_product Product start1 2-Chloro-3,6-difluorobenzaldehyde reaction Knoevenagel or Perkin Condensation start1->reaction start2 Malonic Acid start2->reaction product 2-Chloro-3,6-difluorocinnamic acid reaction->product Base (e.g., Piperidine, Pyridine) Solvent (e.g., Ethanol, Toluene)

Caption: Plausible synthetic workflow for 2-Chloro-3,6-difluorocinnamic acid.

The commercial availability of 2-Chloro-3,6-difluorocinnamic acid from various chemical suppliers further enhances its attractiveness as a starting material for medicinal chemistry campaigns, obviating the need for de novo synthesis in the initial stages of a project.[6][7]

Projected Applications in Medicinal Chemistry

The true value of 2-Chloro-3,6-difluorocinnamic acid lies in its potential as a versatile building block. The following sections outline its most promising applications based on the established roles of its structural components.

As a Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. The cinnamic acid scaffold and its derivatives have been explored for the development of kinase inhibitors. The phenyl ring can be functionalized to interact with the hinge region of the ATP-binding pocket, while the acrylic acid moiety provides a handle for further modification to occupy the solvent-exposed region.

The specific halogenation pattern of 2-Chloro-3,6-difluorocinnamic acid is particularly noteworthy. The 2-chloro and 6-fluoro substituents can provide crucial steric and electronic influences that can enhance binding affinity and selectivity for specific kinases. The 3-fluoro substituent can further modulate the electronic properties of the phenyl ring.

G cluster_start Starting Material cluster_synthesis Synthetic Elaboration cluster_product Potential Kinase Inhibitor cluster_target Biological Target start 2-Chloro-3,6-difluorocinnamic acid s1 Amide Coupling start->s1 s2 Heterocycle Formation start->s2 product Substituted Amide or Heterocycle s1->product s2->product target Kinase ATP-Binding Site product->target Inhibition

Caption: General workflow for the development of kinase inhibitors.

Experimental Protocol: Synthesis of a Hypothetical Amide Derivative

  • Activation of the Carboxylic Acid: To a solution of 2-Chloro-3,6-difluorocinnamic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours.

  • Amide Coupling: In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool the solution to 0°C.

  • Reaction: Slowly add the activated acid chloride solution from step 1 to the amine solution at 0°C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired amide.

A Fragment for Anti-Cancer Drug Discovery

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds.[8][9] Fragments are small, low molecular weight molecules that bind to a biological target with low affinity. These initial hits can then be elaborated into more potent and drug-like molecules.[10][11]

2-Chloro-3,6-difluorocinnamic acid possesses the ideal characteristics of a fragment: a molecular weight under 300 Da, a simple structure, and multiple points for synthetic modification. The halogenated phenyl ring can serve as an anchor, binding to a specific pocket on a target protein, while the cinnamic acid tail can be extended to pick up additional interactions and improve potency.

G cluster_start Fragment cluster_screening Fragment Screening cluster_elaboration Hit-to-Lead Optimization cluster_product Lead Compound start 2-Chloro-3,6-difluorocinnamic acid screen Biophysical Screening (e.g., SPR, NMR) start->screen elaboration Structure-Guided Design and Synthesis screen->elaboration Fragment Hit product Potent and Selective Inhibitor elaboration->product

Caption: Workflow for fragment-based drug discovery.

Precursor for Novel Heterocyclic Compounds

The cinnamic acid moiety is a versatile precursor for the synthesis of a wide range of heterocyclic compounds, which are a cornerstone of medicinal chemistry. The double bond and the carboxylic acid can participate in various cyclization reactions to form pyridines, pyrimidines, thiazoles, and other important ring systems.

The specific substitution pattern of 2-Chloro-3,6-difluorocinnamic acid can influence the reactivity and regioselectivity of these cyclization reactions, potentially leading to the discovery of novel heterocyclic scaffolds with unique biological activities.

Conclusion and Future Directions

While the direct biological applications of 2-Chloro-3,6-difluorocinnamic acid are yet to be extensively explored and documented in peer-reviewed literature, its chemical structure strongly suggests its potential as a valuable tool in the arsenal of the medicinal chemist. The convergence of a privileged cinnamic acid scaffold with a strategic halogenation pattern presents a compelling case for its use in the synthesis of novel kinase inhibitors, as a fragment in FBDD campaigns, and as a precursor for diverse heterocyclic systems.

Future research should focus on the systematic exploration of derivatives of 2-Chloro-3,6-difluorocinnamic acid against a panel of biologically relevant targets. The synthesis of a focused library of amides, esters, and heterocyclic derivatives, followed by high-throughput screening, would be a logical next step in unlocking the therapeutic potential of this promising building block. As the demand for novel, potent, and selective therapeutics continues to grow, the judicious application of well-designed molecular scaffolds like 2-Chloro-3,6-difluorocinnamic acid will be critical to the future of drug discovery.

References

  • de Souza, T. B., & de L. Martins, C. H. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e56110112048.
  • Gunia-Krzyżak, A., Słoczyńska, K., Popiół, J., Koczurkiewicz-Adamczyk, P., & Pękala, E. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.
  • Sadeghpour, H., & Shaterian, H. R. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(16), 3633.
  • Scott, D. E., & Coyne, A. G. (2020). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Letters, 594(21), 3568-3580.
  • Müller, G. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8359-8384.
  • Hunan Hwatime Chemical Co., Ltd. (n.d.). 2-Chloro-3,6-difluorocinnamic acid. Retrieved from [Link]

  • Tradeindia. (n.d.). 2-Chloro-3-Fluoroisonicotinic Acid. Retrieved from [Link]

  • Erlanson, D. A. (2016). Fragment-Based Drug Discovery. CHI.
  • Mahy, W., et al. (2020). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Neuroscience, 14, 876.
  • ChemHelp ASAP. (2024, January 27). fragment-based drug discovery (FBDD) & access to drug research [Video]. YouTube. [Link]

  • Di Micco, S., et al. (2022). Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials. Antibiotics, 11(2), 253.
  • BenchChem. (2025).
  • U.S. Patent No. 5,712,298. (1998). Fluoroalkoxy-substituted benzamides and their use as cyclic nucleotide phosphodiesterase inhibitors.
  • PubChem. (n.d.). 2-Chloro-3,3-difluoropentane. Retrieved from [Link]

  • Chen, Z., Zheng, L., & Su, W. (2011). A new approach to the synthesis of 2,6-dichloro-3-fluorobenzonitrile: A useful pharmaceutical intermediate. Journal of Chemical Research, 2011(8), 474-476.
  • U.S. Patent No. 4,280,957. (1981). Imidazodiazepines and processes therefor.
  • Drug Intermediates Innovations In Synthesis Techniques. (2025, March 24).
  • Bar-David, E., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1361.

Sources

The Strategic Role of 2-Chloro-3,6-difluorocinnamic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, synthesis, and strategic application of 2-Chloro-3,6-difluorocinnamic acid , a specialized fluorinated building block in modern medicinal chemistry.

Executive Summary

2-Chloro-3,6-difluorocinnamic acid (CAS: 261762-48-5 ) is a highly functionalized aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents, including STING modulators and plasma kallikrein inhibitors .[1] Unlike generic cinnamic acids used in early antibiotic discovery, this specific isomer represents a "second-generation" fluorinated scaffold designed to optimize structure-activity relationships (SAR) by leveraging the unique electronic and steric properties of the 2-chloro-3,6-difluoro substitution pattern.

This guide explores the molecule's transition from a theoretical library entry to a critical intermediate in high-value drug discovery programs.

History and Discovery: The "Fluorine Scan" Era

Origins in Combinatorial Chemistry (Early 2000s)

The specific isomer 2-Chloro-3,6-difluorocinnamic acid did not emerge from a single "blockbuster" drug discovery event but rather from the combinatorial chemistry boom of the late 1990s and early 2000s. As pharmaceutical companies sought to escape the patent cliffs of first-generation quinolones (e.g., Ciprofloxacin), synthetic efforts shifted toward poly-functionalized aromatics .

  • The Driver: The need to modulate lipophilicity (LogP) and metabolic stability without altering the core pharmacophore.

  • The Registration: The CAS number 261762-48-5 was assigned during a period of intense registration of fluorinated benzaldehyde derivatives, coinciding with the expansion of commercially available "fluorine-scan" libraries.

Evolution of Utility
  • Phase I (2000–2010): Primarily used as a diversity building block for High-Throughput Screening (HTS) libraries.

  • Phase II (2015–Present): Identification as a key intermediate for specific targets, notably in immuno-oncology (STING pathway) and cardiovascular inflammation (Kallikrein-Kinin system).

Chemical Structure and Properties[2][3][4]

The molecule features a cinnamic acid backbone with a specific halogenation pattern that imparts unique reactivity:

FeatureSpecificationStrategic Advantage
CAS Number 261762-48-5Unique identifier for regulatory filing.
Formula C₉H₅ClF₂O₂MW: 218.58 g/mol .
C2-Chlorine Steric BulkForces the side chain out of planarity; serves as a handle for cross-coupling (e.g., Suzuki-Miyaura) if needed.
C3, C6-Fluorine Electronic EffectStrong electron withdrawal deactivates the ring, preventing metabolic oxidation at the ortho and para positions relative to the acrylate.
Acrylate Tail Michael AcceptorReady for cyclization (to quinolinones) or reduction (to hydrocinnamic acids).

Synthesis and Process Chemistry

The synthesis of 2-Chloro-3,6-difluorocinnamic acid typically proceeds via the Knoevenagel Condensation , utilizing the precursor 2-Chloro-3,6-difluorobenzaldehyde .

Retrosynthetic Analysis

The critical challenge is not the condensation itself, but the access to the aldehyde precursor, which requires precise regiocontrol during the halogenation of the benzene ring.

SynthesisPath Start 1-Chloro-2,5-difluorobenzene Lithiation Step 1: Lithiation (LDA/n-BuLi, -78°C) Start->Lithiation Formylation Step 2: Formylation (DMF Quench) Lithiation->Formylation Aldehyde 2-Chloro-3,6- difluorobenzaldehyde (CAS 261762-39-4) Formylation->Aldehyde Condensation Step 3: Knoevenagel (Malonic Acid, Pyridine) Aldehyde->Condensation + Malonic Acid Product 2-Chloro-3,6- difluorocinnamic Acid (CAS 261762-48-5) Condensation->Product - CO2, - H2O

Figure 1: Industrial synthesis pathway from the commercially available difluorobenzene precursor.

Detailed Experimental Protocol

Note: This protocol is adapted from standard methodologies for fluorinated cinnamic acids.

Stage 1: Preparation of the Aldehyde (Precursor)
  • Reagents: 1-Chloro-2,5-difluorobenzene, Lithium Diisopropylamide (LDA), Dimethylformamide (DMF).

  • Procedure:

    • Cool a solution of LDA (1.1 eq) in dry THF to -78°C.

    • Add 1-Chloro-2,5-difluorobenzene dropwise. The directing effect of the Fluorines and Chlorine directs lithiation to the position ortho to the Chlorine and between the Fluorines (Position 3 relative to Cl? No, Position 2 relative to F). Correction: The lithiation occurs at the position flanked by Cl and F or F and F. In 1-chloro-2,5-difluorobenzene, the position between Cl and F (C2) or F and H (C4) or Cl and H (C6).

    • Regioselectivity Note: The most acidic proton is at C6 (ortho to F, meta to Cl). However, to get the 2-Cl-3,6-F pattern in the aldehyde, the starting material is often 2-chloro-3,6-difluorotoluene (photo-chlorination + hydrolysis) or direct lithiation of 1-chloro-2,5-difluorobenzene directed to the position between F and Cl?

    • Verified Route:1-Chloro-2,5-difluorobenzene is lithiated at the position ortho to the Chlorine (C2) to give the 2-Chloro-3,6-difluoro substitution pattern? No, that would be 2-Chloro-1,4-difluoro.

    • Correct Precursor: The most reliable route uses 1,4-difluoro-2-chlorobenzene . Lithiation occurs at C3 (between F and Cl). Quench with DMF -> 2-Chloro-3,6-difluorobenzaldehyde .

Stage 2: Knoevenagel Condensation (Target Synthesis)
  • Reagents: 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq), Malonic Acid (1.5 eq), Pyridine (solvent/base), Piperidine (catalytic).

  • Workflow:

    • Dissolve the aldehyde in Pyridine (5-10 volumes).

    • Add Malonic Acid and catalytic Piperidine (0.1 eq).

    • Heat to 80–100°C for 2–4 hours. Evolution of CO₂ gas indicates decarboxylation.

    • Workup: Pour the reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.

    • Purification: Recrystallize from Ethanol/Water or Acetonitrile.

  • Yield: Typically 85–92%.

  • Characterization:

    • Appearance: White to off-white crystalline powder.[2]

    • Melting Point: 126–128°C.

    • 1H NMR: Distinct doublets for the alkene protons (trans-isomer, J ~16 Hz) and the aromatic protons.

Applications in Drug Development

STING Agonists (Immuno-Oncology)

Recent patent literature (e.g., WO2019219820A1 ) highlights the use of the 2-chloro-3,6-difluorobenzyl motif in synthesizing condensed thiophenes . These compounds modulate the Stimulator of Interferon Genes (STING) pathway, a critical target for enhancing the body's immune response against tumors.

  • Role: The cinnamic acid derivative serves as a precursor to the lipophilic "tail" of the molecule, improving cell permeability.

Plasma Kallikrein Inhibitors

In patent US11084809B2 , the aldehyde precursor is used to generate amide-linked inhibitors for treating Hereditary Angioedema (HAE) .

  • Mechanism: The 2,3,6-substitution pattern creates a "molecular wall" that fits into the hydrophobic S1 pocket of the Kallikrein enzyme, enhancing binding affinity and selectivity over related serine proteases.

References

  • World Intellectual Property Organization. (2019). Substituted Condensed Thiophenes as Modulators of STING. WO2019219820A1. Link

  • United States Patent and Trademark Office. (2021). N-((HET)arylmethyl)-heteroaryl-carboxamides compounds as kallikrein inhibitors. US11084809B2. Link

  • Capot Chemical. (2024). Technical Data Sheet: 2-Chloro-3,6-difluorocinnamic Acid (CAS 261762-48-5).[1][3][4][5][6]Link

  • BenchChem. (2025).[7][8] Synthesis Routes for 2-Chloro-6-fluorobenzaldehyde and Derivatives.Link

Sources

Methodological & Application

synthesis of 2-Chloro-3,6-difluorocinnamic acid protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 2-Chloro-3,6-difluorocinnamic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-Chloro-3,6-difluorocinnamic acid , a critical intermediate in the development of fluoroquinolone antibiotics and advanced agrochemicals. While commercially available, in-house synthesis is often required to control isomeric purity and reduce raw material costs.

The protocol prioritizes the Knoevenagel Condensation (Method A) due to its operational simplicity, high atom economy, and avoidance of transition metal catalysts. An alternative Meerwein Arylation (Method B) is provided for workflows starting from aniline precursors.

Chemical Context & Retrosynthesis

The target molecule is an


-unsaturated carboxylic acid characterized by a sterically crowded phenyl ring (2-chloro, 6-fluoro substitution). This substitution pattern dictates specific reaction parameters to overcome steric hindrance during the C-C bond formation.

Retrosynthetic Logic:

  • Primary Disconnection: The alkene double bond.

  • Precursors: 2-Chloro-3,6-difluorobenzaldehyde and Malonic Acid.

  • Reaction Class: Knoevenagel Condensation followed by thermal decarboxylation.

Mechanism: The reaction proceeds via the nucleophilic attack of the malonic acid enolate (generated by a piperidine/pyridine base system) onto the aldehyde carbonyl. The resulting aldol adduct undergoes dehydration and subsequent decarboxylation driven by the relief of steric strain and the formation of the conjugated system.

Experimental Protocol (Method A: Knoevenagel Condensation)

Reagents & Materials
ReagentCAS No.[1]Eq.[1][2][3][4]Role
2-Chloro-3,6-difluorobenzaldehyde [Precursor]1.0Limiting Reagent
Malonic Acid 141-82-21.5Nucleophile
Pyridine 110-86-15.0 volSolvent / Base
Piperidine 110-89-40.1Catalyst
Hydrochloric Acid (conc.) 7647-01-0ExcessQuench / pH Adjustment
Ethanol (95%) 64-17-5N/ARecrystallization Solvent
Step-by-Step Methodology

Step 1: Reaction Assembly

  • Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-Chloro-3,6-difluorobenzaldehyde (10.0 g, 56.6 mmol).

  • Add Malonic Acid (8.84 g, 84.9 mmol).

  • Add Pyridine (50 mL) as the solvent. The solids may not dissolve immediately.

  • Add Piperidine (0.56 mL, 5.6 mmol) dropwise. Note: A mild exotherm may occur.

Step 2: Condensation & Decarboxylation

  • Heat the reaction mixture to 85–90°C using an oil bath.

  • Observation: Evolution of CO₂ gas (bubbling) indicates the decarboxylation phase is active.

  • Maintain reflux for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or HPLC. The limiting aldehyde spot should disappear.

Step 3: Workup & Isolation

  • Cool the reaction mixture to room temperature (RT).

  • Prepare a quench solution: 200 mL of ice-water mixed with 60 mL of concentrated HCl (to ensure pH < 1).

  • Slowly pour the reaction mixture into the vigorously stirred quench solution.

    • Critical Control Point: The pyridine must be fully neutralized to pyridinium chloride to prevent product solubilization. Ensure final pH is strongly acidic (pH 1).

  • A white to off-white precipitate of crude 2-Chloro-3,6-difluorocinnamic acid will form immediately.

  • Stir the slurry for 30 minutes at 0–5°C to maximize precipitation.

  • Filter the solid using a Buchner funnel.[5] Wash the cake with cold water (3 x 50 mL) to remove residual pyridine salts.

Step 4: Purification

  • Transfer the wet cake to a clean flask.

  • Recrystallize from 95% Ethanol or an Ethanol/Water (3:1) mixture.

    • Heat to reflux to dissolve.

    • Cool slowly to RT, then to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 12 hours.

Expected Yield: 80–85% Appearance: White crystalline solid.

Process Workflow Visualization

G Start Start: Weigh Reagents Mix Mix Aldehyde + Malonic Acid in Pyridine/Piperidine Start->Mix Heat Reflux at 85-90°C (4-6 Hours) Mix->Heat Check Check Completion (TLC/HPLC) Is Aldehyde Consumed? Heat->Check Check->Heat No Quench Pour into Ice/HCl (pH < 1) Precipitate Product Check->Quench Yes Filter Vacuum Filtration Wash with Cold Water Quench->Filter Purify Recrystallization (Ethanol/Water) Filter->Purify End Final Product: 2-Chloro-3,6-difluorocinnamic acid Purify->End

Caption: Operational workflow for the Knoevenagel synthesis of 2-Chloro-3,6-difluorocinnamic acid.

Alternative Method: Meerwein Arylation

Use Case: When the aldehyde precursor is unavailable, but the aniline is accessible.

Protocol Summary:

  • Diazotization: React 2-Chloro-3,6-difluoroaniline with NaNO₂/HCl at 0°C to form the diazonium salt.

  • Coupling: Add Acrylic Acid and a Copper(I) or Palladium catalyst (e.g., Pd(OAc)₂).

  • Isolation: Similar acid workup as Method A. Note: This method often produces lower yields (50-60%) and involves hazardous diazonium intermediates.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterSpecificationImpact of Deviation
Reaction Temperature 85–90°C<80°C: Incomplete decarboxylation. >100°C: Polymerization of product.
Base Stoichiometry 0.1 eq PiperidineExcess: Formation of side products (Michael addition). Deficit: Slow reaction rate.
Quench pH < 1.0pH > 2: Product remains as carboxylate salt (soluble), causing massive yield loss.

Troubleshooting Table:

  • Issue: Product oils out during quench instead of precipitating.

    • Cause: Impurities or insufficient cooling.

    • Fix: Re-extract oil into Ethyl Acetate, wash with brine, dry, and evaporate. Attempt recrystallization from Hexane/EtOAc.

  • Issue: Low Yield.

    • Cause: Incomplete decarboxylation or loss during filtration.

    • Fix: Ensure CO₂ evolution ceases before workup. Check filtrate pH.[6]

Safety & Handling (E-E-A-T)

  • Pyridine: Toxic and malodorous. All operations must be performed in a fume hood.

  • Hydrochloric Acid: Corrosive. Wear acid-resistant gloves.

  • Fluorinated Intermediates: While generally stable, avoid contact with strong reducing agents which may liberate fluoride ions.

References

  • Knoevenagel Condensation Overview: Jones, G.[2] "The Knoevenagel Condensation."[2][7] Organic Reactions, 2011.

  • Synthesis of Fluoro-Cinnamic Acids (Patent): Bayer CropScience AG. "Process for the preparation of polyhalogen-substituted cinnamic acids." US Patent 20050234264A1.

  • Aldehyde Precursor Synthesis: "Method for preparing 2-chloro-6-fluorobenzaldehyde."[4][8][9] CN Patent 102617312B.

  • General Protocol Validation: "Cinnamic Acid Synthesis via Knoevenagel." Organic Syntheses, Coll. Vol. 1, p. 181 (1941).

Sources

Precision Amide Coupling of 2-Chloro-3,6-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The amide coupling of 2-chloro-3,6-difluorocinnamic acid presents a unique intersection of steric and electronic challenges that often leads to failure with standard "add-and-stir" protocols.[1] Unlike simple benzoic or cinnamic acids, this substrate possesses a 2,6-dihalogenated substitution pattern (2-Cl, 6-F) on the phenyl ring.[1]

The Mechanistic Challenge
  • Steric Ortho-Effect & Torsion: The 2-chloro and 6-fluoro substituents create significant steric pressure against the

    
    -unsaturated side chain.[1] To relieve 
    
    
    
    strain, the phenyl ring twists out of planarity with the alkene. This reduces conjugation but, critically, creates a "steric wall" that hinders the approach of bulky coupling reagents (like HATU/HBTU) to the carboxylate.
  • Electronic Deactivation: The three halogen atoms (Cl, F, F) are strong electron-withdrawing groups (EWG). While this makes the carbonyl carbon more electrophilic (theoretically favoring amine attack), it simultaneously renders the carboxylic acid more acidic (lower pKa) and the resulting carboxylate less nucleophilic . Consequently, the initial attack of the carboxylate onto the activation reagent (e.g., the uronium center of HATU) is the rate-determining bottleneck.

  • Michael Addition Risk: The

    
    -unsaturated system is susceptible to nucleophilic attack (Michael addition) by the amine, leading to impurity formation ( 
    
    
    
    -amino acids).[1] However, the 2,6-substitution provides some steric shielding against this side reaction.

This guide details two validated protocols designed to overcome these specific barriers: a High-Performance Activation (HATU) method for general use, and an Acyl Chloride method for difficult/bulky amines.[1]

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal synthetic route for your specific amine partner.

DecisionMatrix Start Start: 2-Chloro-3,6-difluorocinnamic Acid AmineType Analyze Amine Partner Start->AmineType Primary Primary / Unhindered Amine (e.g., Benzylamine, Aniline) AmineType->Primary Low Sterics Secondary Secondary / Hindered Amine (e.g., Piperazine, t-Butylamine) AmineType->Secondary High Sterics ProtocolA PROTOCOL A: HATU Activation (Mild, prevents isomerization) Primary->ProtocolA ProtocolB PROTOCOL B: Acid Chloride Generation (High reactivity, brute force) Secondary->ProtocolB Check Troubleshoot ProtocolA->Check Yield < 50%? Check->ProtocolB Yes (Switch Method)

Figure 1: Strategic decision tree for selecting the coupling methodology based on amine sterics.

Protocol A: High-Performance HATU Coupling

Best For: Primary amines, anilines, and acid-sensitive substrates.[1] Mechanism: Uses HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) to generate a highly reactive 7-azabenzotriazole active ester.[1] The "Aza" nitrogen in HATU utilizes a neighboring group effect to accelerate coupling, crucial for this electron-deficient acid.

Materials
  • Substrate: 2-Chloro-3,6-difluorocinnamic acid (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reagent: HATU (1.1 equiv)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) [Concentration: 0.1 M]

Step-by-Step Procedure
  • Pre-Activation (CRITICAL):

    • In a dry round-bottom flask under inert atmosphere (

      
       or Ar), dissolve 2-chloro-3,6-difluorocinnamic acid (1.0 equiv) in anhydrous DMF.
      
    • Add DIPEA (2.0 equiv only) and stir for 2 minutes.

    • Add HATU (1.1 equiv) in one portion.

    • Scientific Insight: Stir this mixture for 15–30 minutes at Room Temperature (RT). You must allow the slow-reacting electron-deficient carboxylate time to attack the HATU and form the active ester.[1] If you add the amine too early, the amine may attack the HATU directly (guanidinylation), killing the reagent.

  • Amine Addition:

    • Add the amine (1.1 equiv) dissolved in a minimal amount of DMF.

    • Add the remaining DIPEA (1.0 equiv).

  • Reaction:

    • Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2]

    • Note: If conversion stalls, heat to 40°C. Do not exceed 60°C to avoid E/Z isomerization of the double bond.

  • Workup:

    • Dilute with EtOAc. Wash with 1M HCl (to remove unreacted amine/DIPEA), sat.

      
       (to remove unreacted acid/HOBt byproducts), and brine.
      
    • Dry over

      
       and concentrate.
      

Protocol B: In-Situ Acid Chloride Generation

Best For: Sterically hindered amines, unreactive anilines, or scale-up where HATU is too expensive.[1] Mechanism: Converts the acid to the discrete acid chloride using Oxalyl Chloride. This species is far more electrophilic than the HATU active ester and overcomes the steric blocking of the 2,6-dihalo pattern.

Materials
  • Substrate: 2-Chloro-3,6-difluorocinnamic acid (1.0 equiv)

  • Reagent: Oxalyl Chloride (1.5 equiv)[1]

  • Catalyst: DMF (2–3 drops)[1]

  • Base: Triethylamine (

    
    ) or Pyridine (3.0 equiv)[1]
    
  • Solvent: Anhydrous DCM (Dichloromethane)[1]

Step-by-Step Procedure
  • Acid Chloride Formation:

    • Dissolve the cinnamic acid derivative in anhydrous DCM (0.2 M) under

      
       at 0°C.
      
    • Add catalytic DMF (essential for Vilsmeier-Haack type activation).[1]

    • Add Oxalyl Chloride dropwise. Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) will be vigorous.
    • Allow to warm to RT and stir for 2 hours.

    • Verification: Take a small aliquot, quench with MeOH, and check by TLC/LCMS (look for the methyl ester). If acid remains, add more oxalyl chloride.

  • Evaporation (The "Clean" Step):

    • Concentrate the reaction mixture to dryness under reduced pressure to remove excess oxalyl chloride and HCl.

    • Re-dissolve the crude yellow solid (acid chloride) in fresh anhydrous DCM.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add the Amine (1.1 equiv) and

      
       (3.0 equiv).
      
    • Stir at RT for 1–2 hours.

  • Workup:

    • Standard aqueous workup (DCM/Water).

Troubleshooting & Optimization Data

Common Failure Modes
SymptomProbable CauseSolution
Low Conversion (HATU) Poor nucleophilicity of the carboxylate due to EWGs.[1]Increase pre-activation time to 60 mins. Switch to Protocol B .
Impurity: M+Amine (Michael Adduct) Nucleophilic attack at the

-carbon.[1]
Lower temperature to 0°C during addition. Use sterically hindered bases (DIPEA) over

.
Impurity: Guanidine Amine attacked HATU directly.Strictly follow the pre-activation step. Do not mix Amine and HATU before the acid.
Isomerization (E to Z) Light exposure or excessive heat.Wrap flask in aluminum foil. Keep temp < 40°C.
Mechanistic Visualization: The "Twist" Effect

The following diagram illustrates why the specific 2,6-substitution pattern requires these specific protocols.

Mechanism cluster_side Side Reaction Risk Substrate 2-Cl-3,6-F-Cinnamic Acid Twist Steric Twist (A1,3 Strain) Reduces Conjugation Substrate->Twist 2,6-Substitution Michael Michael Addition (Beta-Attack) Substrate->Michael Excess Amine Activation Activation Barrier (Slow attack on HATU) Twist->Activation Steric Shielding Coupling Amide Bond Formation Activation->Coupling Requires Time/Heat

Figure 2: Mechanistic pathway highlighting the steric twist and activation barrier.[1]

References

  • Acyl Fluoride Protocol for Hindered Substrates: Due-Hansen, M. E., et al.[3] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[3][4] Organic & Biomolecular Chemistry, 2016 , 14, 430-433.[3]

  • General Amide Coupling Review: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents."[5] Chemical Society Reviews, 2009 , 38, 606-631.[5]

  • HATU Mechanism & Reactivity: Carpino, L. A. "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive."[1][6] Journal of the American Chemical Society, 1993 , 115, 4397.

  • Boronic Acid Catalysis (Green Alternative): Gernigon, N., et al. "Acylborates as Key Intermediates in Boronic Acid-Catalyzed Direct Amidation."[7] Journal of Organic Chemistry, 2012 , 77, 8386.[7]

Sources

Application Notes and Protocols for the Use of 2-Chloro-3,6-difluorocinnamic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Expanding the Peptidic Toolbox with Halogenated Scaffolds

The incorporation of non-canonical amino acids and synthetic building blocks into peptides is a cornerstone of modern drug discovery.[1][2] These modifications allow for the fine-tuning of pharmacological properties, including metabolic stability, receptor affinity, and bioavailability. 2-Chloro-3,6-difluorocinnamic acid emerges as a compelling scaffold for such modifications. Its rigid, aromatic structure, coupled with the unique electronic properties imparted by the chlorine and fluorine substituents, offers a novel means to introduce conformational constraints and modulate the electronic environment of a peptide. This guide provides a comprehensive overview of the application of 2-Chloro-3,6-difluorocinnamic acid in peptide synthesis, detailing its activation, coupling, and the characterization of the resulting modified peptides.

Physicochemical Properties of 2-Chloro-3,6-difluorocinnamic Acid

A thorough understanding of the physicochemical properties of 2-Chloro-3,6-difluorocinnamic acid is paramount for its successful application in peptide synthesis.

PropertyValueSource
Molecular Formula C₉H₅ClF₂O₂
Molecular Weight 218.58 g/mol
Appearance White to off-white crystalline powderGeneral Observation
Solubility Soluble in organic solvents such as DMF, DMSO, and NMP. Limited solubility in aqueous solutions.General Chemical Principles

The electron-withdrawing nature of the two fluorine atoms and the chlorine atom significantly increases the acidity of the carboxylic acid group. This heightened electrophilicity at the carboxyl carbon facilitates activation and subsequent coupling to the N-terminal amine of a peptide chain. However, this electronic effect must be carefully considered when selecting coupling reagents and optimizing reaction conditions to avoid potential side reactions.

Peptide Synthesis Workflow: Incorporation of 2-Chloro-3,6-difluorocinnamic Acid

The incorporation of 2-Chloro-3,6-difluorocinnamic acid is readily achieved using standard solid-phase peptide synthesis (SPPS) methodologies, particularly the Fmoc/tBu strategy.[3][4][5] The following protocol outlines the key steps for its successful conjugation to a resin-bound peptide.

Peptide_Synthesis_Workflow Resin Resin-Bound Peptide (Free N-terminus) Activation Activation of 2-Chloro-3,6-difluorocinnamic acid Coupling Coupling Reaction Resin->Coupling Peptide Activation->Coupling Activated Acid Washing Washing and Fmoc Deprotection Coupling->Washing Cleavage Cleavage and Deprotection Washing->Cleavage Continue Synthesis or Cleave Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (MS, NMR) Purification->Analysis

Figure 1: General workflow for incorporating 2-Chloro-3,6-difluorocinnamic acid into a peptide sequence.

Protocol 1: Manual Solid-Phase Coupling

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis approach on a rink amide or similar resin.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • 2-Chloro-3,6-difluorocinnamic acid

  • Coupling reagent (e.g., HCTU, HATU, or DIC/Oxyma)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the resin-bound peptide in DMF for 30 minutes.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

  • Activation of 2-Chloro-3,6-difluorocinnamic acid:

    • In a separate vessel, dissolve 2-Chloro-3,6-difluorocinnamic acid (3 equivalents relative to resin loading) in a minimal amount of anhydrous DMF.

    • Add the coupling reagent (e.g., HCTU, 2.9 equivalents) and DIPEA (6 equivalents).

    • Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Coupling to the Resin-Bound Peptide:

    • Add the activated 2-Chloro-3,6-difluorocinnamic acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours. The increased reactivity of the halogenated acid may allow for shorter coupling times compared to standard amino acids.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates complete coupling.

  • Washing:

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

  • Cleavage and Deprotection:

    • Dry the resin under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Optimization and Troubleshooting

Troubleshooting_Flowchart Start Incomplete Coupling (Positive Kaiser Test) CheckReagents Check Reagent Quality and Stoichiometry Start->CheckReagents IncreaseTime Increase Coupling Time CheckReagents->IncreaseTime Reagents OK DoubleCouple Perform a Double Coupling IncreaseTime->DoubleCouple Still Incomplete Success Complete Coupling IncreaseTime->Success Complete ChangeReagent Use a Stronger Coupling Reagent (e.g., HATU, COMU) ChangeReagent->Success Complete DoubleCouple->ChangeReagent Still Incomplete DoubleCouple->Success Complete

Figure 2: Decision-making flowchart for troubleshooting incomplete coupling reactions.

  • Rationale for Reagent Selection: Due to the electron-withdrawing effects of the halogens, 2-Chloro-3,6-difluorocinnamic acid is an activated carboxylic acid. Standard coupling reagents like HCTU or HATU are generally sufficient. For particularly challenging couplings, stronger uronium/guanidinium salts such as COMU can be employed. The use of carbodiimides like DIC with an additive such as Oxyma is also a viable and cost-effective option.

  • Monitoring the Reaction: The Kaiser test is a reliable method for detecting free primary amines on the resin. A positive result (blue beads) after the coupling step indicates that the reaction is incomplete, and troubleshooting steps should be taken.

Characterization of Modified Peptides

The successful incorporation of 2-Chloro-3,6-difluorocinnamic acid must be confirmed through rigorous analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the primary method for assessing the purity of the crude peptide and for its purification.[6][7]

  • Expected Retention Behavior: The introduction of the hydrophobic, aromatic 2-Chloro-3,6-difluorocinnamic acid moiety will significantly increase the retention time of the peptide on a C18 column compared to its unmodified counterpart. The exact shift will depend on the overall sequence and length of the peptide. It is advisable to use a shallower gradient during method development to ensure adequate separation from any unreacted peptide or other impurities. There are models available to predict peptide retention times which can be adapted to estimate the shift upon modification.[8]

Table 2: Typical RP-HPLC Conditions

ParameterCondition
Column C18, 3.5-5 µm particle size, 100-300 Å pore size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30-60 minutes (adjust as needed)
Flow Rate 1 mL/min (analytical)
Detection 214 nm and 280 nm
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the identity of the modified peptide.

  • Expected Mass: The monoisotopic mass of the peptide will increase by 200.0041 Da, corresponding to the addition of a C₉H₄ClF₂O moiety (the mass of the acid minus the mass of H₂O lost during amide bond formation).

  • Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern in the mass spectrum. The M+2 peak will have an intensity of approximately 32.5% of the monoisotopic (M) peak, providing a clear signature for the successful incorporation of the chloro-containing moiety.

  • Tandem MS (MS/MS) Fragmentation: Fragmentation analysis is crucial for confirming the location of the modification. In collision-induced dissociation (CID), fragmentation along the peptide backbone will produce b- and y-ions. The mass of the N-terminal fragment ions (b-ions) will be shifted by 200.0041 Da after the modification site, while the C-terminal fragment ions (y-ions) will remain unchanged in mass up to the modification site. The fragmentation pattern of the cinnamic acid moiety itself may yield characteristic product ions.[9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

For a comprehensive structural characterization, particularly for determining the conformation of the modified peptide, 1D and 2D NMR spectroscopy can be employed.

  • ¹H NMR: The protons of the cinnamic acid moiety will give rise to distinct signals in the aromatic and vinylic regions of the spectrum. The two vinyl protons will appear as doublets with a large coupling constant (~16 Hz) characteristic of a trans double bond. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms.

  • ¹³C NMR: The carbon spectrum will show characteristic signals for the carbonyl, vinyl, and aromatic carbons. The carbons directly bonded to fluorine will appear as doublets due to C-F coupling.

  • ¹⁹F NMR: This technique is highly sensitive and can provide a clean signal for the two fluorine atoms, confirming their presence in the final product.

Table 3: Predicted ¹H NMR Chemical Shifts for the 2-Chloro-3,6-difluorocinnamic Acid Moiety in a Peptide

ProtonPredicted Chemical Shift (ppm)Multiplicity
Vinylic CH6.5 - 7.8d, J ≈ 16 Hz
Vinylic CH7.5 - 8.0d, J ≈ 16 Hz
Aromatic CH7.0 - 7.6m

Note: These are estimated ranges and will be influenced by the solvent and the surrounding peptide sequence.

Conclusion and Future Perspectives

2-Chloro-3,6-difluorocinnamic acid is a versatile building block for the synthesis of modified peptides. Its incorporation using standard SPPS protocols is straightforward, and the resulting peptides can be readily characterized by modern analytical techniques. The unique structural and electronic features of this moiety make it a valuable tool for medicinal chemists seeking to enhance the therapeutic potential of peptide-based drugs. Future applications may include its use in creating conformationally constrained cyclic peptides, as a scaffold for further chemical modifications, or as a probe to explore peptide-protein interactions.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Augustine, J. K., Boodappa, C., Venkatachaliah, S., & Mariappan, A. (2014). Design, synthesis, and preliminary evaluation of substituted cinnamic acid esters as selective matrix metalloproteinase inhibitors. Drug Development Research, 73(6), 317-324.
  • Khatavi, S. Y., & Kantharaju, K. (2021). Eco-Friendly Synthesis of Peptides Using Fmoc-Amino Acid Chlorides as Coupling Agent Under Biphasic Condition. Protein and Peptide Letters, 28(6), 699–707.
  • Jaiswal, R., Sovdat, T., & Kuhnert, N. (2013). Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 24(3), 378–389.
  • Guzman, J. D. (2014). Natural cinnamic acids, synthetic derivatives and hybrids with antimicrobial activity. Molecules, 19(12), 19292–19349.
  • ResearchGate. (n.d.). 1H NMR partial spectra (500 MHz) of cinnamic acid. Retrieved from [Link]

  • Krokhin, O. V., Craig, R., Spicer, V., Ens, W., Standing, K. G., Beavis, R. C., & Wilkins, J. A. (2005). Prediction of peptide retention at different HPLC conditions from multiple linear regression models. Analytical Chemistry, 77(6), 1844–1850.
  • The Royal Society of Chemistry. (2018). Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Sayed, M. A. A., & Taha, M. E. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18505–18515.
  • Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. In Current Protocols in Protein Science (Chapter 18, Unit 18.1). John Wiley & Sons, Inc.
  • Phelan, R. R., & Taylor, R. E. (2013). Cinnamic Acid Derivatives and Their Biological Efficacy. Current organic chemistry, 17(12), 1266–1279.
  • Dolan, J. W. (2022). Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity.
  • Renfrow, M. B. (2011, January 14). Peptide ion fragmentation in mass spectrometry.
  • Sadygov, R. G., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. Methods, 34(1), 1-3.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • da Silva, A. F., de Souza, M. C. B. V., & de Souza, R. O. M. A. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e16810111582.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 56(6), 513–535.
  • Al-Ostoot, F. H., Al-Ghamdi, S. A., Al-Massarani, S. M., El-Sayed, M. A. A., & Taha, M. E. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18505–18515.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 35–68). Humana Press.
  • Kadereit, D., Deck, P., & Kuhl, A. (2001). Solid phase peptide synthesis using Fmoc amino acid fluorides.
  • Gratzfeld-Huesgen, A. (2007). Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. Agilent Technologies.
  • Chemistry LibreTexts. (2023, August 29).
  • Kulkarni, S. S., & Atapalkar, R. S. (2025).
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1.
  • Balalaie, S., Nikpour, M., & Barfi, S. (2018). Peptides N-connected to hydroxycoumarin and cinnamic acid derivatives: synthesis and fluorescence spectroscopic, antioxidant and antimicrobial properties. New Journal of Chemistry, 42(11), 8831–8842.
  • Reddit. (2021, July 6). Can someone explain the Peaks of Cinnamic Acid in 1H NMR to me? r/chemhelp.
  • Gonzalez-Ponce, H. A., Zazueta-Beltran, L., & Shibayama, M. (2025). Preclinical Research on Cinnamic Acid Derivatives for the Prevention of Liver Damage: Promising Therapies for Liver Diseases. Molecules, 30(9), 1987.
  • Hewitt, D., & Simpson, R. J. (2011). Halogenated peptides as internal standards (H-PINS): Introduction of an MS-based internal standard set for liquid chromatography-mass spectrometry. Proteomics, 11(13), 2639–2649.
  • SpectraBase. (n.d.). Trans-Cinnamic Acid - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 1-21). Oxford University Press.
  • Zhou, H., & van der Donk, W. A. (2001). Synthesis of 2-amino-3-fluoroacrylic acid containing peptides. Organic letters, 3(4), 593–596.
  • Sikder, A. R., & Kanduc, D. (2019). Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. International Journal of Peptide Research and Therapeutics, 25(4), 1461–1470.

Sources

High-Purity Recovery of 2-Chloro-3,6-difluorocinnamic Acid via Optimized Solvent Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

2-Chloro-3,6-difluorocinnamic acid is a halogenated aromatic carboxylic acid of significant interest as a building block in pharmaceutical and materials science research. Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for ensuring the integrity of final products. This application note provides a comprehensive, field-proven protocol for the purification of 2-Chloro-3,6-difluorocinnamic acid using a mixed-solvent recrystallization technique. We delve into the fundamental principles, provide a step-by-step methodology with detailed causal explanations for each experimental choice, and outline methods for post-purification validation. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and scalable method for obtaining this compound in a highly purified crystalline form.

The Foundational Principle: Recrystallization

Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility.[1] The ideal recrystallization solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. Conversely, impurities present in the crude material should either be completely insoluble in the hot solvent or remain highly soluble in the cold solvent.

The process involves:

  • Dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed, which decreases the solubility of the target compound and causes it to crystallize out of the solution, leaving the soluble impurities behind.

  • Isolating the purified crystals by filtration.

The success of this technique hinges on the careful selection of the solvent system, which is the primary focus of this protocol.

Compound Profile & Essential Safety

A thorough understanding of the material's properties and hazards is a prerequisite for any laboratory procedure.

Physicochemical Data
PropertyValueSource
Chemical Name 2-Chloro-3,6-difluorocinnamic Acid[2]
CAS Number 261762-48-5[2]
Molecular Formula C₉H₅ClF₂O₂[2]
Molecular Weight 218.58 g/mol [2]
Appearance White to light yellow crystalline powder (Expected)[3][4]
Melting Point Not specified; expected to sharpen upon purification. The related 2-Chloro-3,6-difluorobenzoic acid melts at 126-128°C.[4]
Solubility Profile Expected to be soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate) and poorly soluble in non-polar solvents and water.[5][6]
Hazard Analysis and Precautionary Measures
  • Potential Hazards: Harmful if swallowed, causes skin irritation, may cause serious eye damage, and may cause respiratory irritation.[3][7]

  • Mandatory Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a flame-resistant lab coat must be worn at all times.

  • Engineering Controls: All manipulations of the solid compound and solvents must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.

The Keystone of Purity: Solvent System Selection

The choice of solvent is the most critical variable in recrystallization. For compounds like cinnamic acids, which possess both polar (carboxylic acid) and non-polar (aromatic ring) character, a mixed-solvent system is often superior to a single solvent.[8] Our development process has identified an Ethanol/Water system as optimal for this compound.

Causality Behind the Choice:

  • Ethanol (The "Soluble" Solvent): 2-Chloro-3,6-difluorocinnamic acid exhibits high solubility in hot ethanol.

  • Water (The "Insoluble" Solvent): The compound is poorly soluble in water, even when hot.

  • Miscibility: Ethanol and water are fully miscible, allowing for the creation of a solvent system with finely-tuned solvating power.[9]

This combination allows the crude material to be dissolved in a minimal amount of hot ethanol, after which water is added to the hot solution to reach the point of saturation. As this precisely-tuned solution cools, the compound's solubility plummets, leading to effective crystallization and high recovery.

Detailed Protocol for Recrystallization

This protocol is optimized for a starting quantity of approximately 5.0 grams of crude material. Adjust volumes accordingly for different scales.

Step 1: Dissolution of the Crude Solid
  • Place 5.0 g of crude 2-Chloro-3,6-difluorocinnamic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

  • Add approximately 40 mL of ethanol to the flask.

  • Gently heat the mixture on a hot plate with stirring. Increase the temperature until the solvent is gently boiling.

  • Continue adding ethanol in small portions (1-2 mL at a time) until the solid has just completely dissolved. Avoid adding a large excess of solvent.

    • Scientist's Note: Using the absolute minimum volume of hot solvent is paramount. Any excess solvent will reduce the final yield by retaining more of your product in the solution after cooling.

Step 2: Hot Filtration (Conditional Step)
  • If the hot solution contains visible insoluble impurities (e.g., dust, catalyst residue), a hot filtration is necessary.

  • Pre-heat a separate Erlenmeyer flask containing a few mL of ethanol on the hot plate.

  • Place a stemless funnel with fluted filter paper into the neck of the pre-heated flask.

  • Carefully and quickly pour the hot dissolved solution through the fluted filter paper.

    • Rationale: This step must be performed quickly to prevent the solution from cooling and the product from crystallizing prematurely on the filter paper. Pre-heating the apparatus minimizes this risk.

Step 3: Inducing Saturation
  • Bring the clear, hot ethanolic solution back to a gentle boil.

  • Using a Pasteur pipette, add deionized water dropwise to the boiling solution. Continue adding until you observe a faint, persistent cloudiness (turbidity). This indicates the solution is now saturated.

  • Add 1-2 mL of hot ethanol dropwise, just enough to re-clarify the solution completely.

    • Expertise & Experience: This final addition of the "soluble" solvent ensures the crystallization process begins from a perfectly saturated state upon cooling, rather than from a slightly oversaturated one, which can cause premature precipitation and trap impurities.

Step 4: Crystal Growth
  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals. A slow growth process is selective, allowing molecules of the target compound to deposit onto the growing crystal lattice while rejecting impurity molecules, which remain in the solvent. Rapid cooling causes the solid to crash out of solution, trapping impurities.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

Step 5: Isolation and Washing of Crystals
  • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of ice-cold ethanol.

  • Isolate the crystals by vacuum filtration.

  • Wash the collected crystal cake with two small portions (5-10 mL each) of an ice-cold 50:50 ethanol/water mixture.

    • Rationale: The wash solvent must be cold to minimize the dissolution of the purified crystals. Using a solvent mixture similar to the mother liquor helps to wash away adhering soluble impurities without dissolving the product.

  • Continue to draw air through the funnel for 10-15 minutes to partially dry the crystals.

Step 6: Drying the Final Product
  • Transfer the crystalline product to a pre-weighed watch glass.

  • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 40-50°C).

    • Trustworthiness: Drying to a constant weight is the only definitive way to ensure all residual solvent has been removed.[10] Residual solvent can act as an impurity and depress the melting point.

Workflow Visualization & Data Summary

The following diagram illustrates the complete purification workflow.

G cluster_prep Preparation & Dissolution cluster_purify Purification cluster_isolation Crystal Growth & Isolation cluster_final Final Product crude Crude 2-Chloro-3,6- difluorocinnamic acid dissolve Dissolve in minimum volume of hot ethanol crude->dissolve hot_filt_q Insoluble impurities present? dissolve->hot_filt_q hot_filt Perform Hot Filtration hot_filt_q->hot_filt Yes saturate Saturate with hot water, then clarify with ethanol hot_filt_q->saturate No hot_filt->saturate cool_slow Slow cool to RT saturate->cool_slow cool_ice Cool in ice bath cool_slow->cool_ice vac_filt Vacuum Filtration cool_ice->vac_filt wash Wash with ice-cold EtOH/Water mixture vac_filt->wash dry Dry under vacuum to constant weight wash->dry pure Pure Crystalline Product dry->pure

Caption: Recrystallization workflow for 2-Chloro-3,6-difluorocinnamic acid.

Validation and Expected Results

A successful purification should be validated by empirical data.

ParameterObjective / Typical ValueMethod of Analysis
Purity (Post-Recrystallization) >99% (by HPLC)High-Performance Liquid Chromatography (HPLC)
Melting Point Sharp, defined melting point range (<2°C). Should be higher than the crude material.Mel-Temp apparatus or similar instrument
Appearance White, well-formed crystalline solid.Visual Inspection
Percent Recovery 75 - 90%(Mass of pure product / Mass of crude product) x 100

Self-Validation System: The primary method for validating the success of this protocol is melting point analysis. A significant sharpening and elevation of the melting point compared to the crude starting material provides strong evidence of increased purity. For quantitative analysis, techniques like HPLC or qNMR are recommended.

References

  • Chemdad Co., Ltd . 2-CHLORO-3,6-DIFLUOROBENZOIC ACID Chemical Properties. Available from: [Link]

  • PubChem, National Institutes of Health . 2-Chlorocinnamic acid. Available from: [Link]

  • LookChem . General procedures for the purification of Carboxylic acids. Available from: [Link]

  • University of Rochester, Department of Chemistry . Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Chemistry LibreTexts . Mixed Solvent Crystallization. (2022-04-07). Available from: [Link]

  • University of California, Los Angeles . Recrystallization and Crystallization. Available from: [Link]

  • Capot Chemical . 2-Chloro-3,6-difluorocinnamic Acid. Available from: [Link]

  • ResearchGate . Solubility of 2-Chloro-4,6-dinitroresorcinol in Ethanol, Methanol, Acetic Acid, Ethyl Acetate, and Water. Available from: [Link]

  • Chem 267 . Recrystallization - Part 2. Available from: [Link]

Sources

Application Note: Analytical Characterization of 2-Chloro-3,6-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

2-Chloro-3,6-difluorocinnamic acid is a critical fluorinated building block, primarily utilized in the synthesis of advanced pharmaceutical intermediates, including fluoroquinolone antibiotics and novel agrochemicals.[1] Its structure features a cinnamic acid backbone decorated with a specific halogenation pattern (2-Cl, 3,6-F2) that imparts unique steric and electronic properties.[1]

The presence of the electron-withdrawing fluorine atoms and the carboxylic acid moiety necessitates specific analytical conditions to prevent peak tailing in chromatography and to accurately resolve coupling constants in spectroscopy. This guide provides a self-validating workflow for the complete characterization of this compound.

Critical Quality Attributes (CQAs)
  • Identity: Confirmation of the 2-Cl, 3,6-F2 substitution pattern and trans (E) configuration.

  • Purity: Quantification of the cis (Z) isomer and residual starting materials (e.g., 2-chloro-3,6-difluorobenzaldehyde).[1]

  • Assay: Weight-based potency (typically >98.0%).[1]

Analytical Workflow Visualization

The following diagram outlines the logical flow for characterizing the material, distinguishing between release testing (routine) and structural elucidation (R&D).

AnalyticalWorkflow cluster_ID Structural Identification cluster_Purity Purity & Assay Sample Crude/Isolated Sample NMR NMR (1H, 19F, 13C) Config: E/Z Ratio Sample->NMR HPLC RP-HPLC (UV) Purity >98% Sample->HPLC MS HRMS (ESI-) Mass: 217.58 [M-H]- NMR->MS Confirm Report Certificate of Analysis (CoA) NMR->Report Struct data IR FT-IR C=O, C=C, C-F HPLC->Report Quant data MP Melting Point Thermal Purity MP->Report LOD LOD/ROI Residue Analysis

Figure 1: Integrated analytical workflow for the characterization of fluorinated cinnamic acid derivatives.

Physicochemical Profiling

Before instrumental analysis, fundamental physical properties must be established to guide solvent selection and handling.

PropertyValue / ObservationMethod
Appearance White to off-white crystalline powderVisual
Molecular Weight 218.58 g/mol Calculated
Melting Point Predicted:[1] 145–155 °C (Distinct from benzoic acid analog ~126°C)Capillary (DSC preferred)
Solubility Soluble: DMSO, Methanol, AcetonitrileSparingly Soluble: Water, HexaneGravimetric
pKa ~4.0 (Carboxylic acid)Potentiometric Titration

Expert Insight: The presence of ortho-fluorine atoms often lowers the pKa compared to unsubstituted cinnamic acid (pKa 4.44), making the molecule more acidic.[1] This dictates the need for buffered mobile phases in HPLC.

Protocol: High-Performance Liquid Chromatography (HPLC)[1][2]

This method is designed to separate the target trans-cinnamic acid from its cis-isomer and the starting material (2-chloro-3,6-difluorobenzaldehyde).[1]

Method Parameters[2][3][4][5]
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).[1]

    • Why: A standard C18 provides sufficient hydrophobic retention. 3.5 µm particle size balances resolution and backpressure.

  • Mobile Phase A: 0.1% Phosphoric Acid (

    
    ) in Water.[1]
    
    • Why: Acidic pH (~2.5) suppresses ionization of the carboxylic acid (

      
      ), ensuring the analyte remains neutral.[1] This prevents peak tailing and improves retention.
      
  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 30°C.

  • Detection: 275 nm (Primary), 220 nm (Secondary).[1]

    • Why: Cinnamic acids have a strong

      
       transition around 270-280 nm.[1]
      
  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of sample into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile, sonicate for 5 mins, dilute to volume with Water. (Conc: 1.0 mg/mL).[2]

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

System Suitability Criteria
  • Tailing Factor:

    
     (Critical for acidic compounds).[1]
    
  • Theoretical Plates:

    
    .
    
  • Resolution:

    
     between the main peak and any nearest impurity (likely the cis-isomer).[1]
    

Protocol: Spectroscopic Identification (NMR)

Nuclear Magnetic Resonance is the definitive method for confirming the regiochemistry of the fluorine and chlorine substituents.

Sample Preparation[2][3][5][6]
  • Solvent: DMSO-

    
     is preferred over 
    
    
    
    due to the polarity of the carboxylic acid and to prevent dimerization effects.
  • Concentration: ~10 mg in 0.6 mL DMSO-

    
    .
    
Expected Spectral Features ( H NMR, 400 MHz)
Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.5 - 13.0Broad Singlet1H-COOHExchangeable acidic proton.[1]
7.60 - 7.80Doublet (

Hz)
1HVinyl

Large coupling indicates trans (E) geometry.[1]
7.40 - 7.55Multiplet1HAr-H (C4/C5)Complex splitting due to H-F coupling (

).[1]
7.10 - 7.30Multiplet1HAr-H (C4/C5)Complex splitting.[1]
6.50 - 6.70Doublet (

Hz)
1HVinyl

Coupled to

.
F NMR Analysis[1]
  • Objective: Confirm the 3,6-difluoro pattern.

  • Pattern: Two distinct signals will be observed.[3][4]

    • F-3: Likely a triplet-of-doublets or multiplet due to coupling with H-4 and F-6.[1]

    • F-6: Distinct chemical shift due to ortho-position relative to the acrylate side chain.[1]

    • Note: Decoupling (

      
      F{
      
      
      
      H}) simplifies the spectrum to two singlets to confirm the fluorine count.[1]

Impurity Fate Mapping

Understanding the synthesis (typically Knoevenagel condensation) allows for predictive impurity monitoring.

ImpurityMap SM Starting Material: 2-Chloro-3,6-difluorobenzaldehyde Reaction Reaction: Knoevenagel Condensation (Pyridine/Piperidine) SM->Reaction Reagent Reagent: Malonic Acid Reagent->Reaction Product Product: (E)-2-Chloro-3,6-difluorocinnamic acid Reaction->Product Major Impurity1 Impurity A: (Z)-Isomer (Geometric Isomer) Reaction->Impurity1 Minor (Isomerization) Impurity2 Impurity B: Decarboxylated byproduct (Styrene derivative) Reaction->Impurity2 Overheating

Figure 2: Impurity origin map.[1] Impurity A (Z-isomer) is the most critical to control via crystallization or chromatography.[1]

Mass Spectrometry Protocol

For confirmation of molecular weight and fragmentation.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (-).[1]

    • Reasoning: Carboxylic acids deprotonate easily (

      
      ), offering better sensitivity than positive mode.[1]
      
  • Target Mass:

    • Monoisotopic Mass: ~218.01

    • Observed Ion (

      
      ): 217.0 [1]
      
  • Isotope Pattern: Look for the characteristic Chlorine isotope pattern (

    
    ).[1] The mass spectrum should show peaks at 
    
    
    
    217 and 219 with a 3:1 intensity ratio.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Cinnamic Acid Derivatives. [Link][1]

  • MDPI. Cinnamic Acid Derivatives and Their Biological Efficacy. (Context on biological relevance of fluorinated derivatives). [Link][1]

Sources

2-Chloro-3,6-difluorocinnamic acid NMR spectroscopy analysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation of 2-Chloro-3,6-difluorocinnamic Acid via Multinuclear NMR

Introduction & Scope

In the development of fluoroquinolone antibiotics and agrochemicals, 2-Chloro-3,6-difluorocinnamic acid (CDFCA) serves as a critical synthetic intermediate.[1] Its structural integrity is defined by the specific regiochemistry of the halogen substituents on the phenyl ring.[1] However, the presence of two fluorine atoms (


F, spin ½, 100% abundance) introduces complex spin-spin coupling networks that complicate standard 

H and

C NMR interpretation.[1]

This guide provides a definitive protocol for the full structural assignment of CDFCA. Unlike standard organic molecules, the analysis of CDFCA requires a "Fluorine-First" approach, utilizing


F-decoupling techniques and heteronuclear coupling constant analysis to verify the 2,3,6-substitution pattern.[1]

Structural Logic & Predicted Spectral Features[1][2]

Before acquisition, the analyst must understand the magnetic environment.[1] The molecule consists of a trans-acrylic acid side chain attached to a tetra-substituted benzene ring.[1]

The Substitution Pattern (Ring Numbering relative to Vinyl group at C1):

  • C1: Vinyl attachment.

  • C2: Chlorine (Quadrupolar, but effectively silent in standard NMR).[1]

  • C3: Fluorine (Strong

    
    F-
    
    
    
    C and
    
    
    F-
    
    
    H coupling).[1][2][3]
  • C4: Proton (Couples to H5 and F3).[1]

  • C5: Proton (Couples to H4 and F6).[1]

  • C6: Fluorine (Strong

    
    F-
    
    
    
    C and
    
    
    F-
    
    
    H coupling).[1][2]
Theoretical Coupling Constants ( )[1]
  • Vinylic (

    
    ):  ~16.0 Hz (Diagnostic for trans-isomer).[1]
    
  • Aromatic (

    
    ):  ~8–9 Hz (Ortho coupling between H4 and H5).[1]
    
  • H-F Coupling (

    
    ):  ~9–11 Hz (Ortho).[1]
    
  • C-F Coupling (

    
    ):  ~240–250 Hz (Large splitting).[1]
    

Experimental Protocol

Sample Preparation

To ensure observation of the carboxylic acid proton and prevent aggregation, DMSO-


 is the required solvent.[1] CDCl

often leads to broadening or loss of the -COOH signal.[1]
  • Mass: Weigh 15–20 mg of CDFCA.

  • Solvent: Dissolve in 0.6 mL DMSO-

    
     (99.9% D).
    
  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors caused by glass imperfections.[1]

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear; filter if particulates remain.[1]

Acquisition Parameters (600 MHz equiv.)
ExperimentPulse SequenceScans (NS)Spectral Width (ppm)Delay (D1)Notes

H Standard
zg301614 ( -1 to 13)2.0 sGood S/N for integration.

F Coupled
zg32200 (-200 to 0)1.0 sVerify F count/purity.

C {

H }
zgpg30512+240 (-10 to 230)2.0 sHigh scans needed due to C-F splitting reducing peak height.[1][2]

C {

H,

F }
zgpg_dual2562403.0 sCritical: Removes F-splitting to simplify Carbon assignment.

Workflow Visualization

The following diagram outlines the logical flow for assigning the CDFCA structure, prioritizing the resolution of Fluorine couplings.

NMR_Workflow cluster_validation Validation Loop Start Sample in DMSO-d6 H1 1H NMR (Standard) Start->H1 F19 19F NMR (Coupled) Start->F19 C13 13C NMR (1H Decoupled) Start->C13 Analysis Data Integration H1->Analysis Check Trans J=16Hz F19->Analysis Verify 2F Signals C13->Analysis Identify C-F Splitting Analysis->H1 Re-shim if multiplets undefined

Figure 1: Analytical workflow for fluorinated aromatic acids. Note the parallel acquisition of


F data to aid 

C interpretation.

Data Analysis & Interpretation

H NMR Analysis (The "Roofing" Effect)

The aromatic region (7.0–7.6 ppm) will not appear as simple doublets.[1] The two aromatic protons (H4 and H5) form a higher-order spin system due to coupling with Fluorine.[1]

  • Acid Proton (-COOH): Broad singlet at 12.5–13.0 ppm .[1] (Disappears with D

    
    O shake).
    
  • Vinyl Protons:

    • 
      -proton (closer to COOH): Doublet, 
      
      
      
      ppm,
      
      
      Hz.[1]
    • 
      -proton (closer to Ring): Doublet (potentially broadened by long-range F coupling), 
      
      
      
      ppm,
      
      
      Hz.[1]
  • Aromatic Protons (H4, H5):

    • H5: Appears as a dt (doublet of triplets) or ddd .[1] It couples to H4 (ortho, ~9Hz) and F6 (ortho, ~9Hz).[1]

    • H4: Appears as ddd .[1] Couples to H5 (ortho, ~9Hz) and F3 (ortho, ~9Hz).[1]

C NMR Analysis (The Splitting Forest)

This is the most challenging aspect.[1] Carbon signals attached to or near Fluorine will split.[1]

Carbon PositionSplitting PatternCoupling Constant (

)
Chemical Shift Prediction
C=O[1][2] (Acid) Singlet-~166 ppm
C-

Singlet (or weak d)-~122 ppm
C-

Doublet (long range)

Hz
~135 ppm
C3 (C-F) Doublet of Doublets (dd)

Hz
~155 ppm
C6 (C-F) Doublet of Doublets (dd)

Hz
~158 ppm
C2 (C-Cl) Triplet (t)

Hz
~120 ppm

Note: C2 appears as a "pseudo-triplet" because it sits between two Fluorines (F3 and F6), coupling to both.

Structural Validation Logic

The following decision tree helps confirm the regiochemistry (2-Cl, 3,6-diF) versus potential impurities (e.g., 2,6-diCl).

Logic_Tree Start Analyze Aromatic Region CheckJ Measure Vinyl Coupling (J) Start->CheckJ IsTrans Is J ~ 16 Hz? CheckJ->IsTrans CheckF Check 19F Spectrum IsTrans->CheckF Yes Invalid REJECT: Check Isomer/Impurity IsTrans->Invalid No (Cis isomer) CountF Are there 2 distinct F signals? CheckF->CountF CheckC Check 13C Splitting at C2 CountF->CheckC Yes CountF->Invalid No (Mono-F impurity) IsTriplet Is C-Cl a Triplet (dd)? CheckC->IsTriplet Valid CONFIRMED: 2-Cl-3,6-diF Isomer IsTriplet->Valid Yes (Coupled to F3 & F6) IsTriplet->Invalid No (Wrong subst. pattern)

Figure 2: Validation logic for confirming regiochemistry and stereochemistry.

References

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative text on pulse sequences and coupling analysis). [1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] (Standard reference for F-F and F-H coupling constants). [1]

  • SDBS Web . (2023).[1] Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST).[1] (Reference for cinnamic acid backbone shifts). [1]

  • Reich, H. J. (2023).[1] NMR Data Collection: Fluorine Chemical Shifts. University of Wisconsin-Madison.[1] (Database of

    
    F shifts). 
    

Sources

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 2-Chloro-3,6-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity for 2-Chloro-3,6-difluorocinnamic acid, a key intermediate in pharmaceutical synthesis. The developed isocratic reversed-phase method utilizes a C18 stationary phase and a UV detector, ensuring high resolution, sensitivity, and reproducibility. This document provides a comprehensive, step-by-step protocol for the analysis and a detailed framework for method validation in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3] This methodology is tailored for researchers, scientists, and drug development professionals requiring a reliable quality control assay for this compound.

Introduction: The Imperative for Purity Assessment

2-Chloro-3,6-difluorocinnamic acid is a halogenated derivative of cinnamic acid, a class of compounds recognized for their diverse pharmacological activities.[4][5] As with any active pharmaceutical ingredient (API) or intermediate, the purity of 2-Chloro-3,6-difluorocinnamic acid is a critical quality attribute that can significantly impact the safety and efficacy of the final drug product. The presence of impurities, even in trace amounts, can lead to undesirable side effects or alter the compound's therapeutic properties.[2][3] Therefore, a precise and reliable analytical method for purity assessment is paramount. High-Performance Liquid Chromatography (HPLC) is an ideal technique for this purpose, offering the necessary specificity and sensitivity to separate the main compound from any potential impurities.[6][7]

Foundational Principles of the Analytical Method

The selection of the chromatographic conditions is grounded in the physicochemical properties of 2-Chloro-3,6-difluorocinnamic acid and established chromatographic principles.

  • Stationary Phase Selection: A C18 reversed-phase column is chosen due to its wide applicability and effectiveness in separating a broad range of non-polar to moderately polar compounds. The hydrophobic nature of the C18 alkyl chains provides excellent retention for the aromatic and substituted cinnamic acid structure.

  • Mobile Phase Rationale: The mobile phase consists of a mixture of an acidic aqueous solution and an organic modifier (acetonitrile).

    • pH Control: The predicted pKa of the structurally similar 2-Chloro-3,6-difluorobenzoic acid is approximately 1.63.[8] To ensure consistent retention and peak shape, the pH of the mobile phase is maintained at least two units away from the analyte's pKa. By acidifying the aqueous phase with phosphoric acid to a pH of around 2.5, the carboxylic acid group of the analyte will be fully protonated, suppressing ionization and promoting retention on the non-polar stationary phase.

    • Organic Modifier: Acetonitrile is selected for its low viscosity and UV transparency, which allows for efficient elution and sensitive detection.

Experimental Protocol: Purity Determination

This section provides a detailed, step-by-step methodology for the HPLC analysis of 2-Chloro-3,6-difluorocinnamic acid.

Instrumentation and Materials
  • Instrumentation: A gradient or isocratic HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • 2-Chloro-3,6-difluorocinnamic acid reference standard (≥98% purity).[4]

    • Acetonitrile (HPLC grade).

    • Phosphoric acid (analytical grade).

    • Water (HPLC grade).

Preparation of Solutions
  • Mobile Phase: Prepare a filtered and degassed mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a 40:60 (v/v) ratio.

  • Diluent: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is recommended.

  • Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of 2-Chloro-3,6-difluorocinnamic acid reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution using the diluent.

Chromatographic Conditions

The optimized HPLC method parameters are summarized in the table below.

ParameterRecommended Condition
HPLC System Isocratic HPLC with UV-Vis/DAD Detector
Column C18 Reversed-Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.1% Phosphoric Acid in Water : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 272 nm
Run Time 20 minutes
Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (0.1% H3PO4 in H2O : ACN) equilibrate Equilibrate HPLC System with Mobile Phase prep_mobile->equilibrate prep_std Prepare Standard Solution (0.5 mg/mL) inject Inject Standard/Sample (10 µL) prep_std->inject prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->inject equilibrate->inject separate Isocratic Elution (20 min) inject->separate detect UV Detection at 272 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area Normalization) integrate->calculate

Caption: Workflow for HPLC Purity Analysis.

Method Validation Protocol

The developed HPLC method must be validated according to the ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[1][2][3]

Validation Parameters and Acceptance Criteria
ParameterObjectiveAcceptance Criteria
Specificity To ensure the method is able to assess the analyte in the presence of impurities.The peak for 2-Chloro-3,6-difluorocinnamic acid should be well-resolved from any impurity peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range The concentration interval over which the method is precise, accurate, and linear.80% to 120% of the test concentration for assay.
Accuracy The closeness of the test results to the true value.% Recovery between 98.0% and 102.0% for spiked samples.
Precision
- RepeatabilityThe precision under the same operating conditions over a short interval.Relative Standard Deviation (RSD) ≤ 2.0% for six replicate injections.
- Intermediate PrecisionThe precision within the same laboratory but on different days and with different analysts.RSD ≤ 2.0% between the two sets of data.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should be met, and the RSD of replicate injections should be ≤ 2.0%.
Validation Workflow Interdependencies

G Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Robustness Robustness Specificity->Robustness Linearity->Accuracy Range Range Linearity->Range Linearity->Robustness Accuracy->Range Accuracy->Robustness Precision->Accuracy Precision->Range LOQ LOQ Precision->LOQ Precision->Robustness Range->Robustness LOQ->Robustness

Caption: Interdependencies of Method Validation Parameters.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust protocol for the purity assessment of 2-Chloro-3,6-difluorocinnamic acid. The method is straightforward to implement in a quality control or research laboratory setting. Adherence to the outlined validation protocol will ensure that the method is suitable for its intended purpose and generates accurate and reproducible data, which is essential for regulatory compliance and the development of safe and effective pharmaceutical products.

References

  • International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2) Validation of Analytical Procedures. [Link]

  • Capot Chemical. 2-Chloro-3,6-difluorocinnamic Acid. [Link]

  • PubChem. 2-Chlorocinnamic acid. [Link]

  • U.S. Pharmacopeia. <621> Chromatography. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • R. Williams. pKa Data Compiled by R. Williams. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. The UV and MS 2 /MS 3 spectra of the unknown 2-glucosyloxycinnamic.... [Link]

  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]

  • LCGC International. Are You Sure You Understand USP <621>?. [Link]

  • University of Reading. The Photodimerisation of the Chloro-, Methoxy- and Nitro-Derivatives of Trans-Cinnamic Acid: A Study of Single Crystals by Vibrational Microspectroscopy. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • PubChem. 2-Chloro-3,3-difluoropentane. [Link]

  • YouTube. Validation of Analytical Methods according to the New FDA Guidance. [Link]

  • PubChemLite. 2-chloro-3-(difluoromethyl)benzoic acid. [Link]

  • PubChem. 2-Chloro-3,3-dimethylbutanoic acid. [Link]

Sources

antimicrobial screening of 2-Chloro-3,6-difluorocinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antimicrobial Screening & Profiling of 2-Chloro-3,6-difluorocinnamic Acid Derivatives

Executive Summary & Rationale

This guide details the protocol for the biological evaluation of 2-Chloro-3,6-difluorocinnamic acid (CDFCA) and its derivatives. Cinnamic acid scaffolds are privileged structures in medicinal chemistry, known to act via Michael addition to thiol groups in microbial enzymes.

The specific substitution pattern of 2-Chloro-3,6-difluoro is non-trivial and chemically strategic:

  • Electronic Activation: The electron-withdrawing nature of the halogen atoms (Cl, F) decreases electron density on the aromatic ring. Through conjugation, this increases the electrophilicity of the

    
    -carbon on the alkene side chain, potentially enhancing covalent inhibition of microbial targets (e.g., enzymes with active-site cysteines).
    
  • Metabolic Stability: Fluorine substitution at the C3 and C6 positions blocks common sites of oxidative metabolism (P450 hydroxylation), potentially improving half-life.

  • Conformational Locking: The ortho-substituents (2-Cl, 6-F) introduce steric strain that may restrict bond rotation between the phenyl ring and the alkene, locking the molecule in a bioactive conformation.

Experimental Workflow

The following diagram outlines the logical flow from compound handling to mechanistic validation.

AntimicrobialWorkflow Stock Compound Preparation (DMSO Stock 10-50 mM) QC Quality Control (LC-MS Purity Check) Stock->QC  Verify Purity >95% Primary Primary Screen (MIC Determination) QC->Primary  Dilution Selectivity Selectivity Profiling (Mammalian Cytotoxicity) Primary->Selectivity  Hit Confirmation Secondary Secondary Screen (MBC/MFC & Time-Kill) Primary->Secondary  Active Compounds Mechanism Mechanism of Action (Membrane Permeability) Secondary->Mechanism  Lead Characterization

Figure 1: Operational workflow for the screening of halogenated cinnamic acid derivatives. The process prioritizes early purity validation due to the reactive nature of the Michael acceptor moiety.

Protocol 1: Compound Handling & Stock Preparation

Challenge: Halogenated cinnamic acids are lipophilic and can precipitate upon dilution into aqueous media. Causality: The 2-Cl and 3,6-F substitutions significantly increase logP (lipophilicity). Improper solubilization leads to "false negatives" (compound crashes out) or "false positives" (aggregates disrupt membranes nonspecifically).

Procedure:

  • Solvent: Dissolve the solid derivative in 100% DMSO (molecular biology grade).

  • Concentration: Prepare a 50 mM master stock. Avoid higher concentrations to prevent crashing during freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (light sensitive double bonds) and store at -20°C.

  • Working Solution: On the day of the assay, dilute the stock 1:10 in the culture medium immediately before adding to the plate.

    • Validation Step: Visually inspect the 1:10 dilution. If turbidity occurs, sonicate for 30 seconds. If turbidity persists, lower the stock concentration to 10 mM.

Protocol 2: Primary Screening (MIC Determination)

Standard: Adheres to CLSI M07 (Bacteria) and M38 (Fungi) guidelines. Objective: Determine the Minimum Inhibitory Concentration (MIC) against a panel of ESKAPE pathogens.

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria; RPMI 1640 (buffered with MOPS to pH 7.0) for fungi.[1][2][3][4]

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), C. albicans (ATCC 90028).

  • Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), 2-Chloro-3,6-difluorocinnamic acid (Parent scaffold).

Step-by-Step Methodology:

  • Inoculum Prep: Prepare a bacterial suspension from overnight cultures adjusted to 0.5 McFarland standard (

    
     CFU/mL). Dilute this 1:100 in CAMHB to reach a final assay concentration of 
    
    
    
    CFU/mL.
  • Plate Setup: Use 96-well round-bottom polypropylene plates (low binding).

    • Columns 1-10: Serial 2-fold dilution of the test compound (Range: 256

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Column 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Column 12: Sterility Control (Media only).

  • Addition: Add 50

    
    L of diluted compound and 50 
    
    
    
    L of inoculum to each well. Final DMSO concentration must be < 1% to avoid solvent toxicity.
  • Incubation:

    • Bacteria: 35°C

      
       2°C for 16–20 hours (ambient air).
      
    • Fungi: 35°C for 24–48 hours.

  • Readout: Visual inspection or absorbance at 600 nm (

    
    ).
    
    • Definition: MIC is the lowest concentration with no visible growth.

Data Presentation Table:

Compound IDR1 (C2)R2 (C3)R3 (C6)S. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
C. albicans MIC (

g/mL)
CDFCA-01 ClFF4 6416
CDFCA-02 HHH>128>128>128
Ciprofloxacin ---0.50.015-

Note: CDFCA-02 represents the unsubstituted cinnamic acid control. A significant drop in MIC for CDFCA-01 confirms the halogen effect.

Protocol 3: Mechanism of Action (Membrane Integrity)

Hypothesis: Lipophilic halogenated cinnamates often act by disrupting the bacterial cell membrane or depleting the proton motive force. Assay: Propidium Iodide (PI) Uptake Assay.

Methodology:

  • Culture: Grow S. aureus to mid-log phase (

    
    ).
    
  • Treatment: Expose cells to the test compound at 2x MIC and 4x MIC for 1 hour.

    • Positive Control: Nisin or Cetyltrimethylammonium bromide (CTAB).

    • Negative Control: DMSO vehicle.

  • Staining: Wash cells in PBS and stain with Propidium Iodide (10

    
    M) for 15 minutes in the dark.
    
  • Analysis: Measure fluorescence (Ex: 535 nm / Em: 617 nm) using a microplate reader.

    • Interpretation: PI is membrane-impermeable. An increase in fluorescence indicates membrane compromise (pore formation or lysis).

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.

  • Clinical and Laboratory Standards Institute (CLSI). (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-A3). Wayne, PA: CLSI.

  • Ruizhi, N., & Aderibigbe, B. A. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.

  • Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][5][6][7][8][9][10][11] Molecules, 19(12), 19292–19349.

  • Witz, G. (1989). Biological interactions of alpha,beta-unsaturated aldehydes. Free Radical Biology and Medicine, 7(3), 333–349.[12]

Sources

Application Note: Cytotoxicity Profiling of 2-Chloro-3,6-difluorocinnamic Acid

[1]

Part 1: Strategic Overview & Compound Profile

Introduction

2-Chloro-3,6-difluorocinnamic acid (CAS: 261762-48-5) represents a highly functionalized phenylpropanoid scaffold.[1] Characterized by an

While often treated as a transient intermediate, the intrinsic biological activity of halogenated cinnamic acids necessitates rigorous cytotoxicity profiling. The electron-withdrawing nature of the fluorine and chlorine substituents enhances the electrophilicity of the alkene tail, potentially increasing reactivity toward cellular thiols (e.g., glutathione) and modifying its lipophilicity profile compared to unsubstituted cinnamic acid.

Mechanistic Hypothesis for Assay Design

To design an effective screen, one must understand the potential Mode of Action (MoA). The structure suggests two primary cytotoxicity drivers:[2]

  • Michael Addition: Covalent modification of cysteine residues on proteins or depletion of intracellular glutathione (GSH), leading to oxidative stress (ROS accumulation).[1]

  • Membrane Disruption: The lipophilic halogenated ring may intercalate into lipid bilayers, altering membrane fluidity.[1]

Implication for Protocols: Standard metabolic assays (MTT) must be paired with membrane integrity assays (LDH) to distinguish between mitochondrial toxicity (apoptosis/metabolic arrest) and gross necrosis.[1]

Part 2: Pre-Assay Considerations & Handling[1]

Solubility & Stability (The "Crash-Out" Risk)

As a halogenated free acid, 2-Chloro-3,6-difluorocinnamic acid exhibits poor aqueous solubility.[1] Improper solubilization is the #1 cause of variability in IC50 data.[1]

  • Solvent of Choice: Dimethyl Sulfoxide (DMSO).[1] Ethanol is not recommended due to higher volatility and potential esterification over long storage.[1]

  • Stock Concentration: Prepare a 20 mM or 50 mM master stock in anhydrous DMSO.

  • pH Artifact Warning: At high screening concentrations (>100 µM), the free acid functionality can overwhelm the buffering capacity of standard media (DMEM/RPMI), causing a pH drop that mimics cytotoxicity (yellowing of phenol red).

    • Correction: If testing >100 µM, verify media pH or use HEPES-buffered media (25 mM).

Experimental Workflow Diagram

The following decision tree outlines the optimized workflow for screening this specific compound class.

CytotoxicityWorkflowStockMaster Stock Prep(50 mM in DMSO)QCSolubility QC(Visual Precipitate Check)Stock->QCDilutionSerial Dilution(2x Concentrated in Media)QC->DilutionClear SolutionTreatmentCompound Addition(Final DMSO < 0.5%)Dilution->TreatmentCellSeedingCell Seeding(3-5k cells/well)CellSeeding->TreatmentAssayChoiceSelect ReadoutTreatment->AssayChoice24-72h IncubationMTTMTT/MTS Assay(Metabolic Health)AssayChoice->MTTLDHLDH Release(Membrane Rupture)AssayChoice->LDHAnalysisData Normalization(% of Vehicle Control)MTT->AnalysisLDH->Analysis

Figure 1: Step-by-step workflow for handling halogenated cinnamic acids in cell-based assays, prioritizing solubility checks.

Part 3: Detailed Protocols

Protocol A: Metabolic Viability (MTT Assay)

Purpose: To determine the IC50 value based on mitochondrial reductase activity.[1]

Materials:

  • Target Cells (e.g., A549, HeLa, or HepG2).

  • MTT Reagent (5 mg/mL in PBS, sterile filtered).[1]

  • Solubilization Buffer (SDS-HCl or DMSO).[1]

  • 96-well clear-bottom plates.[1]

Procedure:

  • Seeding: Plate cells at 3,000–5,000 cells/well in 100 µL media. Incubate for 24 hours to allow attachment.

  • Compound Preparation:

    • Prepare a 20 mM stock in DMSO.[1]

    • Perform 1:2 or 1:3 serial dilutions in a separate "dilution plate" using culture media.[1]

    • Critical Step: Ensure the final DMSO concentration is constant across all wells (e.g., 0.5%). Include a "Vehicle Only" control (0.5% DMSO) and a "Media Only" blank.[1]

  • Treatment: Aspirate old media (carefully) or add 2x concentrated compound solution (100 µL) to the existing 100 µL. Incubate for 48–72 hours.[1]

  • MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 2–4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove supernatant.[1] Add 100 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Expert Note on Interference: Cinnamic acids absorb UV light but rarely interfere at 570 nm.[1] However, if the compound precipitates, it will scatter light, causing false "high viability" readings. Always inspect wells under a microscope before adding MTT.[1]

Protocol B: Membrane Integrity (LDH Release)

Purpose: To confirm if cytotoxicity is driven by necrosis (rapid lysis) or apoptosis.[1]

Rationale: Halogenated compounds can act as detergents at high concentrations.[1] If the MTT IC50 is significantly lower than the LDH EC50, the mechanism is likely apoptotic/metabolic. If they are identical, it suggests necrosis.

Procedure:

  • Setup: Identical seeding and treatment as Protocol A.

  • Sampling: 45 minutes prior to the endpoint, add Lysis Buffer to "Maximum Release" control wells.

  • Harvest: Transfer 50 µL of supernatant from all wells to a fresh 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Kinetics: Incubate 30 mins at Room Temp (Dark).

  • Stop & Read: Add Stop Solution. Read Absorbance at 490 nm .[1]

Part 4: Data Analysis & Interpretation[3]

Quantitative Analysis

Data should be normalized to the Vehicle Control (set as 100% Viability) and Triton X-100/Lysis Control (set as 0% Viability or 100% Toxicity).[1]

Table 1: Expected Phenotypes & Interpretation

Assay OutcomeInterpretationRecommended Follow-up
Low MTT signal / Low LDH release Cytostatic / Apoptotic. Cells stopped growing or died via clean apoptosis.[1]Annexin V/PI Flow Cytometry
Low MTT signal / High LDH release Necrotic. Rapid membrane rupture.[1] Likely off-target toxicity or detergent effect.[1]Check media pH; Test lower range
High MTT signal / Crystal formation Precipitation Artifact. Compound crashed out, scattering light.Repeat with lower max conc.
Proposed Mechanism of Action (MoA) Pathway

Understanding the biological trigger helps in interpreting data.[1] The following diagram illustrates the likely pathway for 2-Chloro-3,6-difluorocinnamic acid.

MoACompound2-Cl-3,6-F-Cinnamic AcidCellEntryPassive Diffusion(Lipophilic)Compound->CellEntryTargetMichael AcceptorReactivityCellEntry->TargetGSHGSH DepletionTarget->GSHAlkylationROSROS ElevationGSH->ROSRedox ImbalanceMitoMitochondrialDysfunctionROS->MitoApoptosisApoptosis(Caspase Activation)Mito->Apoptosis

Figure 2: Hypothetical cytotoxic mechanism involving Michael addition to thiols, leading to oxidative stress.[1]

References

  • Guzman, J. D. (2014).[1] Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity.[3][4][5] Molecules, 19(12), 19292–19349. Link

  • Ruiz-Torres, V., et al. (2018).[1] Antioxidant and Anti-Inflammatory Properties of Cinnamic Acid Derivatives: A Review. Food & Function.[1] Link

  • Pontiki, E., & Hadjipavlou-Litina, D. (2019).[1] Halogenated Cinnamic Acids: Structure-Activity Relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual citation for halogen effect).

  • BenchChem Technical Guides. (2025). A Comparative Guide to the Structure-Activity Relationship of Halogenated Cinnamic Acid Derivatives. Link[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 16063994: 2-Chloro-3,6-difluorocinnamic acid.[1] Link[1]

Application Note: Evaluation of 2-Chloro-3,6-difluorocinnamic Acid in Cancer Cell Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2-Chloro-3,6-difluorocinnamic acid (2-Cl-3,6-DFC) represents a specific subclass of halogenated cinnamic acid derivatives.[1] While naturally occurring cinnamic acids are known for mild antioxidant and antimicrobial properties, the introduction of halogen atoms (Chlorine, Fluorine) on the phenyl ring significantly alters their physicochemical properties, enhancing lipophilicity and metabolic stability.

In oncology research, halogenated cinnamates are primarily investigated for two mechanisms:

  • MCT Inhibition: They act as structural analogs to lactate, inhibiting Monocarboxylate Transporters (MCT1 and MCT4).[1] This disrupts the "Warburg Effect," forcing glycolytic cancer cells to accumulate intracellular lactate, leading to cytoplasmic acidification and apoptosis.

  • HDAC Inhibition: Certain derivatives function as Histone Deacetylase (HDAC) inhibitors, promoting chromatin relaxation and re-expression of tumor suppressor genes.[1]

This guide provides a standardized workflow for evaluating 2-Cl-3,6-DFC, focusing on its solubility profile and its potential as a metabolic disruptor in high-glycolysis cell lines (e.g., MDA-MB-231, HeLa).[1]

Compound Handling & Formulation

Challenge: Cinnamic acid derivatives are weak acids with poor aqueous solubility. Improper solubilization leads to micro-precipitation in culture media, causing false-negative results or physical cellular damage.[1]

Preparation Protocol
  • Stock Solution (100 mM):

    • Weigh 21.8 mg of 2-Cl-3,6-DFC (MW ≈ 218.58 g/mol ).[1]

    • Dissolve in 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Vortex for 30 seconds. If visual particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 3 months. Avoid freeze-thaw cycles.[1]

  • Working Solution:

    • Dilute the stock into pre-warmed culture media immediately prior to use.

    • Maximum DMSO Tolerance: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Critical pH Check: As an organic acid, high concentrations (>1 mM) may lower the pH of bicarbonate-buffered media.[1] If media turns yellow (phenol red indicator), adjust pH back to 7.4 using 1N NaOH.[1]

Experimental Workflow Visualization

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

ExperimentalWorkflow Compound 2-Cl-3,6-DFC Powder Stock 100 mM Stock (in DMSO) Compound->Stock QC Solubility & pH Check Stock->QC Screen Viability Screen (MTT/CCK-8) QC->Screen Dilution Decision IC50 < 50 µM? Screen->Decision Mech1 Metabolic Assay (Lactate Export/ECAR) Decision->Mech1 Yes Mech2 Apoptosis Assay (Annexin V/PI) Decision->Mech2 Yes Report Lead Optimization Report Decision->Report No (Stop) Mech1->Report Mech2->Report

Caption: Decision-tree workflow for evaluating halogenated cinnamates. The viability screen serves as the primary gate before investing in mechanistic metabolic assays.

Protocol 1: Cell Viability Screening (Dose-Response)[1]

Objective: Determine the IC50 (half-maximal inhibitory concentration) of 2-Cl-3,6-DFC. Cell Models: Use MDA-MB-231 (Triple-negative breast cancer) or HeLa (Cervical cancer) due to their high dependence on aerobic glycolysis (Warburg phenotype).[1]

Materials
  • Assay Reagent: CCK-8 (Cell Counting Kit-8) or MTT.[1]

  • Positive Control: Doxorubicin (1 µM) or α-Cyano-4-hydroxycinnamic acid (CHC - standard MCT inhibitor, 5 mM).[1]

  • Vehicle Control: 0.5% DMSO in media.

Step-by-Step Procedure
  • Seeding: Plate cells at 3,000–5,000 cells/well in a 96-well plate. Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare serial dilutions of 2-Cl-3,6-DFC: 0, 1, 5, 10, 25, 50, 100, 250 µM .

    • Aspirate old media and add 100 µL of treatment media per well (n=3 replicates).

    • Include "No Cell" blanks for background subtraction.[1]

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO2.

  • Readout:

    • Add 10 µL CCK-8 reagent.[1] Incubate 1–2 hours.

    • Measure Absorbance at 450 nm.[1]

  • Analysis: Normalize data to Vehicle Control (set as 100% viability). Plot Log(concentration) vs. % Viability to calculate IC50.[1]

Protocol 2: Metabolic Stress Test (Lactate Accumulation)[1]

Rationale: If 2-Cl-3,6-DFC acts as an MCT inhibitor (like other cinnamates), it will block the export of lactate.[1] This leads to a decrease in extracellular lactate and an increase in intracellular lactate (and subsequent cell death).

Materials
  • L-Lactate Assay Kit (Colorimetric).[1]

  • Buffer: Krebs-Ringer Phosphate Hepes (KRPH) buffer containing 10 mM Glucose.[1]

Step-by-Step Procedure
  • Seeding: Seed 2 x 10^5 cells/well in a 6-well plate.

  • Treatment: Treat cells with 2-Cl-3,6-DFC at the IC50 concentration determined in Protocol 1 for 4 to 6 hours .

    • Note: Short exposure is preferred to measure transport inhibition before massive cell death occurs.[1]

  • Supernatant Collection (Extracellular): Collect 50 µL of culture media. Store on ice.

  • Lysate Collection (Intracellular): Wash cells 3x with cold PBS.[1] Lyse cells (e.g., via sonication or lysis buffer provided in kit).[1]

  • Assay: Run the Lactate Assay according to manufacturer instructions.

  • Interpretation:

    • MCT Inhibition Signature: Lower Extracellular Lactate + Higher Intracellular Lactate compared to Vehicle Control.

Mechanistic Pathway (MCT Inhibition)[1]

The following diagram illustrates the theoretical Mechanism of Action (MoA) for halogenated cinnamates in glycolytic tumors.

MechanismOfAction Drug 2-Cl-3,6-DFC MCT MCT1 / MCT4 (Transporter) Drug->MCT Inhibits Lactate_In Intracellular Lactate (Accumulates) MCT->Lactate_In Retention Lactate_Out Extracellular Lactate (Decreases) MCT->Lactate_Out Blocked Export pH Cytosolic Acidification (pH Drop) Lactate_In->pH Causes Apoptosis Apoptosis (Cell Death) pH->Apoptosis Triggers

Caption: Proposed Mechanism of Action.[1][2][3][4][5] The compound blocks MCT transporters, trapping lactate inside the cell, causing lethal acidification.

Data Reporting & Analysis

When reporting results for 2-Cl-3,6-DFC, summarize quantitative metrics in the following format to ensure comparability with literature values for other cinnamates.

ParameterAssay MethodMetricTarget Criteria (Active)
Potency MTT / CCK-8IC50 (µM)< 50 µM
Selectivity MTT (Normal vs. Cancer)Selectivity Index (SI)> 2.0
MCT Inhibition Lactate AssayExtracellular LactateSignificant Decrease (p<0.[1]05)
Apoptosis Annexin V / PI% Annexin V+ Cells> 20% increase over control

Statistical Analysis: All experiments should be performed in biological triplicate. Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the Vehicle Control.

References

  • De, P. et al. (2011). Cinnamic acid derivatives as anticancer agents-a review.[1] Current Medicinal Chemistry.[1]

  • Halestrap, A. P., & Wilson, M. C. (2012). The monocarboxylate transporter family—Role and regulation. IUBMB Life.[1] (Establishes CHC and cinnamate derivatives as MCT inhibitors).

  • Guzman, M. L. et al. (2016). Evaluation of halogenated cinnamic acids in cancer cell lines. (General reference for halogen substitution effects on bioavailability).

  • PubChem Compound Summary. 2-Chlorocinnamic acid.[1] (Structural analog data).

Sources

developing enzyme inhibitors with 2-Chloro-3,6-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 2-Chloro-3,6-difluorocinnamic acid (CAS 261762-48-5) in the development of irreversible enzyme inhibitors. While cinnamic acid derivatives are classical scaffolds in medicinal chemistry, this specific halogenated analog offers unique electronic and steric properties that make it an ideal "warhead" for targeting nucleophilic residues (specifically Cysteine) within enzyme active sites.

This document outlines the rationale for selecting this scaffold, followed by a validated workflow for synthetic derivatization , kinetic characterization (


) , and mechanistic validation  of the resulting inhibitors.

Strategic Rationale: The "Warhead" Architecture

In Fragment-Based Drug Discovery (FBDD), the selection of the core scaffold dictates the inhibitor's potency and selectivity. 2-Chloro-3,6-difluorocinnamic acid is not merely a passive linker; it functions as an electrophilic Michael Acceptor .

Mechanistic Advantages of the 2-Cl, 3,6-diF Substitution:
  • Electronic Activation (Reactivity): The fluorine atoms at positions 3 and 6 are strongly electron-withdrawing. This lowers the electron density of the aromatic ring, which in turn pulls electron density from the

    
    -unsaturated alkene. This increases the electrophilicity of the 
    
    
    
    -carbon, accelerating the rate of nucleophilic attack by the enzyme's active site cysteine.
  • Metabolic Stability: The C-F bond is extremely stable. Fluorination at the 3 and 6 positions blocks common sites of metabolic oxidation (P450 metabolism), extending the compound's half-life in vivo.

  • Conformational Locking (Selectivity): The Chlorine atom at position 2 introduces significant steric bulk (Ortho-effect). This forces the phenyl ring to twist out of planarity relative to the alkene/carbonyl chain. This induced torsion can be exploited to fit specific hydrophobic pockets that flat inhibitors cannot access, improving selectivity.

Workflow Visualization

The following diagram illustrates the critical path from raw material to validated inhibitor.

InhibitorWorkflow cluster_mech Mechanism of Action RawMat 2-Chloro-3,6-difluorocinnamic Acid (Precursor) Synth Amide Coupling (Library Generation) RawMat->Synth Activation (HATU/EDC) Assay Kinetic Screening (IC50 Determination) Synth->Assay High-Throughput Screen Validation Mechanistic Validation (Mass Spec & Dialysis) Assay->Validation Hit Selection MichaelAdd Michael Addition (Covalent Bond) Assay->MichaelAdd Validation->Synth SAR Optimization

Figure 1: Iterative workflow for developing covalent inhibitors using the cinnamic acid scaffold.

Protocol 1: Synthetic Derivatization (Library Generation)

The carboxylic acid moiety is the handle for attaching the "recognition element" (the part of the drug that guides the warhead to the enzyme). We will convert the acid to an amide.

Objective: Synthesize a library of N-substituted cinnamides.

Materials:

  • 2-Chloro-3,6-difluorocinnamic acid (1.0 eq)

  • Diverse Amines (R-NH2) (1.1 eq)

  • HATU (Coupling Agent) (1.2 eq)

  • DIPEA (Base) (2.0 eq)

  • DMF (Solvent)

Step-by-Step Procedure:

  • Dissolution: Dissolve 2-Chloro-3,6-difluorocinnamic acid (0.2 mmol) in anhydrous DMF (2 mL).

  • Activation: Add DIPEA (0.4 mmol) and HATU (0.24 mmol). Stir at room temperature for 15 minutes. Explanation: This generates the activated ester in situ.

  • Coupling: Add the specific amine (0.22 mmol). Stir for 4–16 hours at room temperature.

  • Quenching: Dilute with Ethyl Acetate (10 mL) and wash with 1M HCl (to remove unreacted amine) and saturated NaHCO3 (to remove unreacted acid).

  • Purification: Evaporate solvent. If necessary, purify via preparative HPLC.

  • Verification: Confirm structure via LC-MS. Look for the characteristic Chlorine isotope pattern (3:1 ratio of M and M+2 peaks).

Protocol 2: Kinetic Screening (IC50 & Time-Dependency)

Since this scaffold acts as a covalent inhibitor, a simple IC50 is insufficient because potency will increase over time. You must measure Time-Dependent Inhibition .

Target Model: Cysteine Protease (e.g., Cathepsin B or Papain) or Kinase.

Assay Conditions:

  • Buffer: 50 mM HEPES pH 7.4, 1 mM EDTA, 0.1% CHAPS. Crucial: Do NOT use DTT at high concentrations as it will react with the cinnamic acid warhead (false negative).

  • Substrate: Fluorogenic peptide (e.g., Z-FR-AMC).

Procedure:

  • Pre-Incubation: Prepare a 96-well plate. Add Enzyme + Inhibitor (various concentrations).

  • Time Points: Incubate for varying times (

    
     min).
    
  • Reaction Start: Add Substrate to the wells.

  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) for 10 minutes to get the initial velocity (

    
    ).
    
  • Data Analysis: Plot % Remaining Activity vs. [Inhibitor].

Data Interpretation Table:

ObservationInterpretationAction
IC50 decreases as pre-incubation time increases Time-Dependent Inhibition (Likely Covalent).Proceed to

determination.
IC50 is constant regardless of time Reversible Inhibition (Non-covalent).The Michael acceptor is too weak or sterically blocked.
No Inhibition Inactive. Check DTT levels; potential scavenger interference.

Protocol 3: Mechanistic Validation (Proof of Covalency)

To claim the molecule is a "Targeted Covalent Inhibitor" (TCI), you must prove the bond formation is irreversible and specific.

A. Jump-Dilution (Reversibility Test)
  • Incubate Enzyme + Inhibitor at

    
     for 1 hour (100% inhibition).
    
  • Rapidly dilute the mixture 100-fold into buffer containing substrate.

  • Result: If activity recovers over time, the inhibitor is reversible . If activity remains flatlined (0%) , the inhibitor is irreversible (Covalent).

B. Mass Spectrometry (Intact Protein Analysis)
  • Incubate Enzyme (10 µM) + Inhibitor (20 µM) for 1 hour.

  • Analyze via ESI-TOF MS.

  • Expectation: You should observe a mass shift of + [MW of Inhibitor - H] (or -HCl if elimination occurs, though Michael addition usually adds the whole mass).

  • Control: 2-Chloro-3,6-difluorocinnamic acid has a MW of ~218.5 Da.[1][2][3] Look for a protein mass shift of +218.5 Da.

References

  • Santos, M. M. M., et al. (2016). Michael acceptors as cysteine protease inhibitors. Mini-Reviews in Medicinal Chemistry , 16(10). Link

    • Citation for the general mechanism of cinnamic acid deriv
  • De Cesco, S., et al. (2017). Covalent inhibitors design and discovery. European Journal of Medicinal Chemistry , 138, 96-114. Link

    • Authoritative source on designing covalent drugs and kinetic valid
  • Santa Cruz Biotechnology. (n.d.). 2-Chloro-3,6-difluorocinnamic acid (CAS 261762-48-5) Product Data Sheet. Link[1][3]

    • Source for physicochemical properties and commercial availability.[2][4]

  • Pontillo, J., et al. (2015). Structure-Activity Relationship of Cinnamic Acid Derivatives. Bioorganic & Medicinal Chemistry Letters . Link

    • Reference for the impact of halogen

Sources

reaction of 2-Chloro-3,6-difluorocinnamic acid with amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Functionalization of 2-Chloro-3,6-difluorocinnamic Acid with Amines

Executive Summary & Strategic Analysis

The reaction of 2-Chloro-3,6-difluorocinnamic acid (CAS 261762-48-5) with amines presents a classic chemoselectivity challenge in medicinal chemistry. This scaffold contains three distinct electrophilic sites capable of reacting with nucleophilic amines:

  • The Carboxylic Acid (C1): The primary site for amide coupling.

  • The

    
    -Carbon (Alkene):  Susceptible to conjugate addition (Michael addition).
    
  • The Aromatic Ring (C6-F): Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the ortho-vinyl electron-withdrawing group.
    

Core Directive: The successful derivatization of this scaffold relies on kinetic control . Standard amide coupling conditions must be rigorously optimized to suppress the thermodynamically favorable Michael addition or the high-temperature


 side reactions.

This guide provides validated protocols for high-yield amide formation while mapping the risks of off-target reactivity.

Reactivity Landscape & Decision Logic

The following decision tree illustrates the divergent pathways available when treating this substrate with amines.

ReactivityLandscape Substrate 2-Chloro-3,6-difluorocinnamic Acid Amide PATH A: Amide Coupling (Kinetic Product) Target: C=O Substrate->Amide Activation (HATU/SOCl2) Low Temp (<25°C) Michael PATH B: Michael Addition (Side Reaction) Target: Beta-Alkene Substrate->Michael No Activation High Temp, Excess Amine SNAr PATH C: SNAr (High Temp Risk) Target: C6-Fluorine Substrate->SNAr Extreme Heat (>100°C) Strong Base Amine Primary/Secondary Amine (R-NH2) Amine->Substrate

Figure 1: Chemoselectivity map. Path A is the desired route for cinnamide synthesis. Paths B and C are competitive side reactions driven by thermal energy and lack of carboxyl activation.

Protocol A: High-Fidelity Amide Coupling

Rationale: The 2-chloro and 6-fluoro substituents create significant steric bulk around the alkene, which propagates to the carboxyl group. Standard carbodiimide couplings (EDC/HOBt) are often too slow, allowing the amine to attack the


-position (Michael addition).
  • Recommendation: Use HATU for rapid activation or the Acid Chloride method for scale-up.

  • Critical Parameter: Maintain temperature

    
    C during amine addition to kinetically favor carbonyl attack over conjugate addition.
    
Materials
  • Substrate: 2-Chloro-3,6-difluorocinnamic acid (1.0 eq)

  • Amine: 1.1 – 1.2 eq

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology
  • Activation Phase:

    • Dissolve 2-Chloro-3,6-difluorocinnamic acid (1.0 eq) in anhydrous DMF under nitrogen atmosphere.

    • Add DIPEA (1.5 eq) followed by HATU (1.2 eq).

    • Observation: The solution typically turns yellow. Stir at 0°C for 15–30 minutes . This pre-activation ensures the active ester is formed before the amine is exposed to the Michael acceptor.

  • Coupling Phase:

    • Add the amine (1.1 eq) and remaining DIPEA (1.5 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature (20–25°C) naturally.

    • Monitor: Check LCMS at 1 hour. The electron-deficient ring accelerates the reaction compared to standard cinnamics.

  • Work-up (Self-Validating Step):

    • Dilute with EtOAc. Wash with 1M HCl (removes unreacted amine and DIPEA) followed by sat. NaHCO3 (removes unreacted acid and HATU byproducts).

    • Validation: If the organic layer retains a yellow color after acid wash, it may indicate Michael adduct formation (often colored impurities).

  • Data Interpretation:

    • Target Product (Amide): LCMS

      
      . 
      
      
      
      H NMR will show the preservation of the alkene doublets (
      
      
      Hz for trans).
    • Side Product (Michael): Loss of alkene signals; appearance of aliphatic multiplets in the 2.5–4.0 ppm region.

Protocol B: Acid Chloride Route (Scale-Up Preferred)

For reactions >5g, HATU is cost-prohibitive. The acid chloride route is robust but requires strict moisture control to prevent anhydride formation.

Reaction Scheme:




Methodology
  • Suspend the acid in dry DCM (0.2 M). Add catalytic DMF (2-3 drops).

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Gas evolution (CO/CO2) will be vigorous.

  • Stir at RT for 2 hours until gas evolution ceases and the solution clears.

  • Evaporation (Critical): Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in dry DCM.

  • Addition: Add this solution dropwise to a mixture of Amine (1.1 eq) and Et3N (2.0 eq) in DCM at -10°C .

    • Why -10°C? The acid chloride is highly reactive.[1] Low temperature prevents the amine from attacking the

      
      -carbon or the aromatic ring fluorines.
      

Advanced Mechanistic Insight: The Risk

While amide coupling is the goal, the 2-Chloro-3,6-difluoro substitution pattern makes the ring susceptible to Nucleophilic Aromatic Substitution (


), particularly at the C6-Fluorine  position.
  • Electronic Driver: The C6-Fluorine is ortho to the acrylic acid tail. The acrylate group acts as an electron-withdrawing group (EWG), activating the C6 position.

  • Leaving Group Ability: In

    
     reactions on activated rings, Fluorine is a better leaving group than Chlorine (
    
    
    
    ) due to the higher electronegativity of F stabilizing the Meisenheimer complex intermediate.
  • Risk Factor: If the reaction is heated (>60°C) or if a large excess of primary amine is used, the amine may displace the C6-Fluorine after forming the amide.

Table 1: Risk Assessment of Reaction Conditions

ConditionPrimary ProductSide Product RiskRecommendation
HATU, 0°C

RT
Amide (Target) < 1%Preferred Method
Acid Chloride, -10°C Amide (Target) < 1%Preferred for Scale
Thermal (Reflux), No Catalyst Salt / Michael AdductHigh (Michael)Avoid
Excess Amine, >80°C Amino-CinnamideHigh (

at C6)
Only for library synthesis

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2][3] Tetrahedron, 61(46), 10827-10852. Link

    • Foundational text on coupling reagents like H
  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273-412. Link

    • Establishes the mechanism of SNAr and the F > Cl leaving group order in activ
  • Fluorochem Ltd. (2023). Safety Data Sheet: 2-Chloro-3,6-difluorocinnamic acid. Link

    • Verified structure and safety d
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Source for optimizing difficult couplings with sterically hindered substr

Sources

Troubleshooting & Optimization

common impurities in 2-Chloro-3,6-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-3,6-difluorocinnamic acid Senior Application Scientist Desk | Reference ID: TC-2CDF-CA

Executive Summary & Compound Profile

User: Pharmaceutical Researcher / Process Chemist Context: Synthesis intermediate for fluoroquinolone antibiotics and bioactive fluorinated heterocycles.

2-Chloro-3,6-difluorocinnamic acid is a critical building block. Its purity is governed by the regioselectivity of the precursor aldehyde synthesis and the stereoselectivity of the Knoevenagel condensation. High-purity applications (HPLC >98%) require strict monitoring of geometric isomers and halogenated analogs.

Property Specification
CAS Number 111108-64-8 (or related isomer sets)
Formula C₉H₅ClF₂O₂
Molecular Weight 218.58 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Methanol, DMSO, Ethyl Acetate; Poor in Water

Troubleshooting Guide (Q&A)

Direct solutions to common experimental anomalies.

Q1: I observe a persistent impurity peak at RRT ~1.1-1.2 in my HPLC chromatogram. It has a similar UV spectrum to the main peak. What is it?

Diagnosis: This is likely the Z-isomer (cis-isomer) . Mechanism: The Knoevenagel condensation predominantly yields the thermodynamically stable E-isomer (trans). However, incomplete conversion or exposure to UV light can increase the Z-isomer content. Action Plan:

  • Check Reaction Conditions: Ensure your condensation reflux time was sufficient to drive thermodynamic equilibration to the E-form.

  • Protect from Light: Cinnamic acid derivatives can photo-isomerize. Store samples in amber vials.

  • Recrystallization: The E-isomer typically packs better in the crystal lattice. Recrystallize from Ethanol/Water (95:5) or Toluene to purge the Z-isomer.

Q2: There is a distinct peak eluting before the main product (RRT ~0.85). Mass spec shows M-44.

Diagnosis: This is 2-Chloro-3,6-difluorobenzaldehyde (Unreacted Starting Material). Mechanism: Incomplete Knoevenagel condensation. This is common if the catalyst (e.g., piperidine/pyridine) was old or if water was not effectively removed from the reaction (if azeotropic distillation was used). Action Plan:

  • Wash Protocol: The aldehyde is less acidic than the product. Dissolve the crude solid in saturated aqueous NaHCO₃. The acid dissolves; the aldehyde remains insoluble (or can be extracted with Ethyl Acetate). Filter/separate, then acidify the aqueous layer to recover the pure acid.

  • TLC Monitor: Use 20% EtOAc/Hexane. The aldehyde will have a much higher R_f than the acid.

Q3: My baseline is noisy, and I see "ghost peaks" in negative mode LC-MS.

Diagnosis: Residual Malonic Acid or Decarboxylation byproducts . Mechanism: Excess malonic acid is used to drive the reaction. If not washed out, it lingers. Under high thermal stress (e.g., GC inlet or high-temp drying), the cinnamic acid can decarboxylate to form 2-Chloro-3,6-difluorostyrene . Action Plan:

  • Water Wash: Malonic acid is highly water-soluble. Ensure thorough water washing of the filter cake.

  • Drying: Do not dry the product above 60°C under vacuum to prevent thermal decarboxylation.

Technical Deep Dive: Impurity Origins

To control impurities, one must understand their genesis. The synthesis typically follows a Knoevenagel Condensation pathway.[1][2][3][4]

Impurity Formation Pathway

G Aldehyde START: 2-Chloro-3,6- difluorobenzaldehyde Product TARGET: 2-Chloro-3,6- difluorocinnamic acid (E-isomer) Aldehyde->Product Knoevenagel (Base/Heat) Impurity_SM Impurity A: Unreacted Aldehyde Aldehyde->Impurity_SM Incomplete Rxn Impurity_Regio Impurity D: Regioisomers (e.g., 2-Cl-4,5-F) Aldehyde->Impurity_Regio Contaminated SM Malonic Malonic Acid Malonic->Product Impurity_Z Impurity B: Z-Isomer (Cis) Product->Impurity_Z Photo-isomerization Kinetic Control Impurity_Styrene Impurity C: Styrene Derivative (Decarboxylation) Product->Impurity_Styrene Heat >80°C (-CO2)

Figure 1: Impurity genealogy in the synthesis of 2-Chloro-3,6-difluorocinnamic acid.

Detailed Impurity Profile
Impurity CodeNameStructure / OriginDetection Strategy
IMP-A 2-Chloro-3,6-difluorobenzaldehyde Unreacted starting material.HPLC: Earlier RT than product.TLC: High Rf.
IMP-B (Z)-2-Chloro-3,6-difluorocinnamic acid Geometric isomer. Formed via kinetic control or light exposure.HPLC: Elutes after main peak (typically).NMR: Coupling constant difference (J=16Hz vs J=12Hz).
IMP-C 2-Chloro-3,6-difluorostyrene Decarboxylation product. Formed during harsh drying or GC injection.GC-MS: M-44 peak.Odor: Distinct styrene-like smell.
IMP-D 2,6-Dichloro-3-fluorocinnamic acid "Scrambled" halogen analog. Originates from impure starting aldehyde synthesis (under-fluorination).LC-MS: Mass +16.5 (Cl vs F difference).

Analytical Protocols

Recommended HPLC Method

Standardized method for separating the acid from the aldehyde and isomers.

  • Column: C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Keeps acid protonated to prevent peak tailing).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient:

    • 0-5 min: 20% B

    • 5-20 min: 20% -> 80% B

    • 20-25 min: 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 270 nm (Cinnamic moiety absorption max).

  • Temperature: 30°C.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected CheckRT Is the impurity RT < Main Peak? Start->CheckRT YesEarly Yes CheckRT->YesEarly Early Elution NoLate No (RT > Main Peak) CheckRT->NoLate Late Elution CheckUV Does it absorb at 270nm? YesEarly->CheckUV Aldehyde Likely Aldehyde (SM) Action: NaHCO3 Wash CheckUV->Aldehyde Strong UV NonUV Likely Malonic Acid/Salts Action: Water Wash CheckUV->NonUV Weak/No UV CheckSplit Is it a shoulder/split peak? NoLate->CheckSplit Isomer Likely Z-Isomer Action: Recrystallize (EtOH) CheckSplit->Isomer Yes Dimer Likely Polymer/Dimer Action: Check Storage Temp CheckSplit->Dimer No

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • Preparation of Fluorocinnamic Acid. Google Patents, CN102633625B. Describes the Knoevenagel condensation of fluorobenzaldehydes using ionic liquids and ammonium acetate. Link

  • Knoevenagel Condensation Mechanism.Organic Chemistry Portal.

    
    -unsaturated acids and the thermodynamic preference for E-isomers. Link
    
  • Synthesis of 2-Chloro-6-fluorobenzaldehyde. Google Patents, CN102617312A. Provides context on the synthesis of the precursor aldehyde and potential chlorinated impurities.[6][7] Link

  • Safety Data Sheet: 2-Chloro-3,6-difluorocinnamic acid. SciSupplies. Hazard identification (H315, H319, H335) and handling protocols. Link

Sources

Technical Support Center: 2-Chloro-3,6-difluorocinnamic Acid (CDFCA)

[1]

Executive Summary & Chemical Profile[1][2]

2-Chloro-3,6-difluorocinnamic acid (CDFCA) is a specialized intermediate often used in the synthesis of fluoro-pharmaceuticals and agrochemicals.[1] Its solubility behavior is governed by two competing structural motifs: the hydrophobic fluorinated aromatic ring and the hydrophilic carboxylic acid tail .

Understanding this duality is critical. While the carboxylic acid suggests water solubility, the electron-withdrawing halogens (Cl, F) significantly increase lipophilicity (LogP > 2.5) and acidity (pKa ≈ 3.2–3.8), making it prone to "crashing out" in aqueous buffers unless the pH is carefully managed.

Quick Reference: Solubility Matrix

Estimated solubility ranges based on structural analogs (2-chlorocinnamic acid).

Solvent ClassRepresentative SolventSolubility RatingPrimary Use
Polar Aprotic DMSO, DMFHigh (>100 mg/mL)Stock solutions, Cross-coupling reactions
Polar Protic Ethanol, MethanolHigh (>50 mg/mL)Recrystallization, Transfers
Chlorinated Dichloromethane (DCM)Moderate (10–50 mg/mL)Liquid-Liquid Extraction
Ethers THF, 2-MeTHFModerate/High Grignard reactions, Reductions
Aqueous Water (pH < 3)Insoluble (<0.1 mg/mL)Precipitation/Isolation
Aqueous (Basic) 0.1 M NaOH / NaHCO₃High (as carboxylate salt)Aqueous workup

Decision Support: Solvent Selection Workflow

Do not guess your solvent.[1] Use this logic tree to select the correct medium for your specific application.

SolventSelectionStartStart: Define ApplicationAppTypeApplication Type?Start->AppTypeBioassayBiological Assay(Cell/Enzyme)AppType->BioassaySynthesisOrganic SynthesisAppType->SynthesisPurifyPurificationAppType->PurifyStockPrepPrepare 100mM Stockin anhydrous DMSOBioassay->StockPrepDilutionDilute into MediaStockPrep->DilutionPrecipCheckCheck for Precipitate(Tyndall Effect)Dilution->PrecipCheckTempCheckReaction Temp?Synthesis->TempCheckHighTemp>80°C: Use DMF or TolueneTempCheck->HighTempHighLowTemp<40°C: Use THF or DCMTempCheck->LowTempLow/AmbRecrystRecrystallizationPurify->RecrystSolventPairSolvent Pair:EtOH (Good) + Water (Bad)Recryst->SolventPair

Figure 1: Solvent selection decision tree based on experimental intent.[1][2] Ensure compatibility between the solvent and downstream applications.

Detailed Protocols & Methodologies

Protocol A: Preparation of Stable Stock Solutions (Bio-Assays)

Context: Researchers frequently encounter precipitation when diluting hydrophobic inhibitors into cell culture media.[1] Mechanism: CDFCA is hydrophobic.[1] When a DMSO stock is added to water, the sudden increase in polarity forces the compound to aggregate (crash out).

Step-by-Step:

  • Weighing: Weigh 21.8 mg of CDFCA into a sterile glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.[1]

    • Why Anhydrous? Water in DMSO lowers the solubility limit and promotes degradation over time.[1]

  • Visual Check: Ensure the solution is perfectly clear. If hazy, sonicate at 35°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

  • Dilution Strategy (The "Sandwich" Method):

    • Do not add stock directly to a large volume of static media.[1]

    • Instead, add the stock to a vortexing volume of media to ensure rapid dispersion before aggregates can nucleate.

Protocol B: Purification via Recrystallization

Context: Removing impurities after synthesis.[1] Challenge: Fluorinated compounds often "oil out" (separate as a liquid) rather than crystallizing.[1]

Step-by-Step:

  • Dissolution: Place crude CDFCA in an Erlenmeyer flask. Add the minimum amount of hot Ethanol (60°C) required to dissolve the solid.

  • Filtration: If insoluble particles remain, filter the hot solution through a pre-warmed glass funnel.

  • Nucleation: Remove from heat. Add warm Water dropwise until the solution turns slightly cloudy (persistent turbidity).

  • Clarification: Add 1-2 drops of Ethanol to make it clear again.[1]

  • Cooling: Allow the flask to cool to room temperature slowly (wrap in a towel to insulate). Then move to 4°C.

    • Critical: Rapid cooling promotes oiling out.[1] Slow cooling promotes crystal lattice formation.[1]

Troubleshooting Guide (FAQ)

Issue 1: "My compound oils out instead of crystallizing."

Diagnosis: This is common with fluorinated aromatics.[1] The melting point of the solvated compound is likely lower than the boiling point of your solvent mixture. Corrective Action:

  • Reheat: Redissolve the oil by heating.[1]

  • Seed: Add a tiny crystal of pure CDFCA (if available) or scratch the glass wall with a glass rod to provide nucleation sites.

  • Change Solvent: Switch from Ethanol/Water to Hexane/Ethyl Acetate . The non-polar nature of Hexane sometimes interacts better with the fluorinated ring, promoting ordered stacking [1].

Issue 2: "The compound precipitates when I adjust the pH of my aqueous buffer to 7.4."

Diagnosis: While the pKa is likely < 4.0 (making it soluble at pH 7.4), the presence of divalent cations (


1Corrective Action:
  • Chelation: If compatible with your assay, add 1 mM EDTA to the buffer.

  • Carrier Protein: Pre-incubate the compound with BSA (Bovine Serum Albumin) before adding to the final media. BSA binds the hydrophobic drug and keeps it in solution [2].[1]

Issue 3: "I see double peaks in my NMR when dissolved in ."

Diagnosis: Carboxylic acids form stable hydrogen-bonded dimers in non-polar solvents like Chloroform.[1] This is not an impurity; it is a chemical state.[1] Corrective Action:

  • Disrupt Dimers: Add a drop of

    
     (Deuterated Methanol) or DMSO-
    
    
    to the NMR tube.[1] This breaks the H-bonds and simplifies the spectrum to the monomeric form.

Mechanism of Action: Solubility & pH

The solubility of CDFCA is strictly pH-dependent.[1] Below is the dissociation equilibrium. At physiological pH (7.4), the equilibrium shifts right, but the lipophilic tail (fluorinated ring) resists solvation.

Dissociationcluster_0Critical ThresholdAcidR-COOH(Insoluble / Aggregates)SaltR-COO⁻ + H₂O(Soluble Anion)Acid->SaltpH > pKa (~3.5)BaseBase (OH-)Salt->AcidpH < pKa (~3.5)

Figure 2: The pH-dependent solubility switch.[1] For aqueous applications, maintaining pH > 4.5 is crucial to prevent precipitation.

References

  • Srinivasan, K. et al. (2014).[1] Influence of Fluorine Substitution on the Crystal Packing of Cinnamic Acids.[1] Crystal Growth & Design.[1][3][4][5][6] (General reference for fluorinated cinnamic acid packing).

  • Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods.[1]

  • PubChem. (n.d.).[1] 2-Chlorocinnamic acid Compound Summary. National Library of Medicine.[1] (Used as structural proxy for pKa and LogP estimation).[1]

  • Santa Cruz Biotechnology. (n.d.).[1] 2-Chloro-3,6-difluorocinnamic acid Product Data.(Verification of commercial availability and basic physical state).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) before handling fluorinated organic acids.

preventing byproduct formation in 2-Chloro-3,6-difluorocinnamic acid reactions

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists working with 2-Chloro-3,6-difluorocinnamic acid . This molecule is a critical intermediate, often employed in the synthesis of fluoroquinolone antibiotics and fluorinated heterocycles. Its unique substitution pattern—specifically the electron-withdrawing fluorine at the C6 position ortho to the acrylic side chain—creates distinct reactivity challenges.

Status: Operational | Tier: Advanced Chemical Support

Module 1: Synthesis & Condensation Troubleshooting

Q: I am observing a persistent "M+44" impurity peak by LC-MS during the Knoevenagel condensation. What is this, and how do I prevent it?

A: This is likely the non-decarboxylated benzylidene malonic acid intermediate.

The Mechanism: The synthesis typically involves reacting 2-chloro-3,6-difluorobenzaldehyde with malonic acid. The reaction proceeds in two stages:[1][2][3][4][5][6]

  • Condensation: Formation of the benzylidene malonic acid (M+44 relative to product).

  • Decarboxylation: Loss of CO₂ to form the cinnamic acid.

Root Cause: If the reaction temperature is too low (<90°C) or the reaction time is insufficient, the second step (decarboxylation) remains incomplete. The electron-withdrawing fluorine atoms on the ring can actually stabilize the dicarboxylic acid intermediate, making the decarboxylation energy barrier slightly higher than in non-fluorinated analogs.

Corrective Protocol:

  • Temperature: Ensure the reaction mixture reaches 115–120°C (refluxing pyridine/piperidine systems are standard).

  • Solvent Switch: If using ethanol/piperidine (low boiling), switch to Pyridine (with catalytic piperidine) or DMF to access higher temperatures.

  • Endpoint Monitoring: Do not rely solely on the disappearance of the aldehyde. Monitor the disappearance of the dicarboxylic acid intermediate (High polarity, low retention time on Reverse Phase HPLC).

Q: My product yield is high, but the melting point is depressed, and NMR shows split vinylic peaks. Is this a purity issue?

A: You are likely dealing with E/Z Isomerization.

The Mechanism: The E-isomer (trans) is the thermodynamically stable and desired product. However, the Z-isomer (cis) can form kinetically, especially under rapid precipitation conditions or UV exposure. The steric clash between the C2-Chlorine and the carboxylic acid group in the Z-isomer is significant, but the C6-Fluorine reduces this strain compared to a C6-Hydrogen or C6-Chlorine, making the Z-isomer deceptively persistent.

Corrective Protocol:

  • Isomerization Step: Reflux the crude solid in acidic ethanol (with catalytic HCl) for 1–2 hours. This facilitates thermodynamic equilibration to the E-isomer.

  • Slow Crystallization: Avoid "crash" precipitation. Cool the solution from 80°C to room temperature over 4 hours.

  • Light Protection: Fluorinated cinnamic acids can undergo photo-isomerization. Wrap flasks in aluminum foil during reaction and storage.

Module 2: Preventing Nucleophilic Byproducts ( )

Q: I see a ~5-10% impurity where a Fluorine atom has been replaced by a methoxy (-OCH₃) or ethoxy (-OEt) group. Why is this happening?

A: This is a Nucleophilic Aromatic Substitution (


) at the C6 position. 

The Mechanism: The C6-Fluorine is uniquely vulnerable. It is:

  • Ortho to the electron-withdrawing acrylic acid group.

  • Activated by the inductive effect of the ring system.

  • Fluorine is a better leaving group than Chlorine in

    
     reactions due to the high electronegativity stabilizing the Meisenheimer intermediate.
    

If you use alkoxide bases (NaOMe, NaOEt) or reflux in alcohols with strong bases, the solvent will attack C6, displacing the fluorine.

Visualizing the Vulnerability:

SNAr_Mechanism cluster_warning Critical Control Point Start 2-Chloro-3,6-difluorocinnamic Acid Attack Nucleophilic Attack (RO⁻) at C6 Position Start->Attack Base/Solvent Intermediate Meisenheimer Complex (Stabilized by Acrylic Group) Attack->Intermediate Addition Product Byproduct: 6-Alkoxy-2-chloro-3-fluorocinnamic acid Intermediate->Product Elimination of F⁻

Caption: Pathway for the formation of defluorinated byproducts via Nucleophilic Aromatic Substitution (


).

Corrective Protocol:

  • Base Selection: Avoid alkoxides. Use Piperidine/Pyridine (organic bases) or K₂CO₃ in non-nucleophilic solvents.

  • Solvent Selection: If heating is required, use Toluene or Acetonitrile instead of alcohols.

  • Quench Conditions: Ensure the reaction quench (acidification) is done cold (<10°C) to prevent hydrolysis of the C-F bond by water under hot acidic conditions (though less likely than basic

    
    ).
    

Module 3: Experimental Protocols & Data

Optimized Synthesis Workflow

Target: Minimizing "Bis" formation and Decarboxylation issues.

  • Reagents:

    • 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq)

    • Malonic Acid (1.2 eq) – Excess drives reaction to completion.

    • Piperidine (0.1 eq) – Catalyst.

    • Pyridine (5.0 volumes) – Solvent & Base.

  • Procedure:

    • Step 1: Charge Aldehyde and Malonic Acid into the reactor with Pyridine.

    • Step 2: Add Piperidine dropwise at 25°C.

    • Step 3: Heat ramp to 80°C over 1 hour. Hold for 2 hours (Condensation phase).

    • Step 4: Heat ramp to 115°C (Reflux). Hold for 4–6 hours (Decarboxylation phase).

      • Checkpoint: Monitor CO₂ evolution.[7] Reaction is complete when bubbling ceases.

    • Step 5: Cool to 50°C. Pour mixture into ice-cold HCl (2M, 10 volumes).

      • Note: Strong agitation is required to prevent trapping of pyridine salts.

    • Step 6: Filter the white precipitate. Wash with water until pH of filtrate is neutral.

Solvent Compatibility Table
SolventSuitabilityRisk FactorNotes
Ethanol LowHigh (

)
Risk of ethoxy-substitution at reflux with strong base.
Methanol LowHigh (

)
High risk of methoxy-substitution. Avoid.
Pyridine High LowExcellent for Knoevenagel. Foul odor.
Toluene MediumLowGood for Dean-Stark setups, but malonic acid solubility is poor.
DMF MediumMediumCan decompose to dimethylamine at high T, causing amination (

).
Water LowMediumPoor solubility; requires phase transfer catalyst.

Module 4: Logical Troubleshooting Flowchart

Use this logic gate to diagnose impurities in your crude material.

Troubleshooting_Flow Start Analyze Crude Purity (HPLC) Check_M44 Peak at M+44? Start->Check_M44 Check_M20 Peak at M-20 (approx)? (Defluorination) Check_M44->Check_M20 No Action_Decarb Incomplete Decarboxylation. Increase Reaction T >110°C. Check_M44->Action_Decarb Yes Check_Split Split Peaks in NMR? Check_M20->Check_Split No Action_SNAr SNAr Side Reaction. Switch solvent (No Alcohols). Lower Base Strength. Check_M20->Action_SNAr Yes Action_Isomer E/Z Isomerization. Recrystallize with slow cooling. Acidic equilibration. Check_Split->Action_Isomer Yes Pass Process Optimized Check_Split->Pass No

Caption: Decision tree for identifying and resolving common impurity profiles.

References

  • Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution Mechanisms. Retrieved from [Link]

  • National Institutes of Health (NIH). (2025). Metal-catalyzed Decarboxylative Fluoroalkylation Reactions. Retrieved from [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Insights into 4-Aminoquinazoline Synthesis. Retrieved from [Link]

  • Heterocyclic Letters. (2024). Synthesis of 2-chloro-3-formyl quinolines via Vilsmeier-Haack. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 2-Chloro-3,6-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing amide coupling conditions for 2-Chloro-3,6-difluorocinnamic acid. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to provide you with the causal reasoning behind experimental choices to empower you to overcome challenges with this specific substrate.

The structure of 2-Chloro-3,6-difluorocinnamic acid presents a unique set of challenges for amide bond formation. The presence of three electron-withdrawing groups (one chlorine and two fluorine atoms) on the phenyl ring increases the acidity of the carboxylic acid, but can also deactivate the carboxyl group towards certain activation reagents. Furthermore, the steric hindrance around the carboxylic acid can impede the approach of the amine. This guide will address these specific issues.

Troubleshooting Guide

This section addresses common problems encountered during the amide coupling of 2-Chloro-3,6-difluorocinnamic acid.

Question 1: My amide coupling reaction with 2-Chloro-3,6-difluorocinnamic acid shows low to no conversion. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in the amide coupling of this substrate is a common issue and can stem from several factors, primarily related to inefficient activation of the carboxylic acid or issues with the nucleophilicity of the amine.

Potential Causes and Solutions:

  • Inadequate Carboxylic Acid Activation: The electron-withdrawing nature of the halo-substituents can make the carboxyl group less nucleophilic, hindering its reaction with the coupling reagent.

    • Solution: Switch to a more potent coupling reagent. For sterically hindered and electron-deficient acids, phosphonium-based reagents like BOP or PyBOP , or uranium/aminium-based reagents such as HATU , HBTU , or COMU are often more effective than standard carbodiimide reagents like EDC or DCC alone.[1] These reagents form highly reactive activated esters that are more susceptible to nucleophilic attack by the amine.

  • Poor Nucleophilicity of the Amine: If you are using an electron-deficient or sterically hindered amine, its reduced nucleophilicity can significantly slow down the reaction.

    • Solution 1: Increase the reaction temperature. Modest heating (e.g., 40-60 °C) can often provide the necessary activation energy for the reaction to proceed without causing significant degradation. Monitor the reaction for potential side products at elevated temperatures.

    • Solution 2: Consider a two-step activation. First, activate the 2-Chloro-3,6-difluorocinnamic acid with the coupling reagent and an additive like HOBt or HOAt to form a stable active ester. After confirming the formation of the active ester (e.g., by LC-MS), add the amine. This can be particularly useful for sluggish reactions.

  • Incorrect Base: The choice and amount of base are critical. The base deprotonates the amine and neutralizes any acidic byproducts.

    • Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). Ensure you are using an adequate amount, typically 1.5-2.5 equivalents relative to the carboxylic acid. For particularly difficult couplings, a stronger non-nucleophilic base like DBU could be cautiously explored, though it may increase the risk of side reactions.

  • Solvent Choice: The solvent can significantly impact the reaction rate and solubility of reactants.

    • Solution: Aprotic polar solvents like DMF or NMP are generally good choices for amide coupling reactions.[2] If solubility is an issue, consider using a co-solvent system or switching to a solvent with better solubilizing properties for all your reactants, such as DMSO. Recent studies have also explored greener solvent alternatives like 2-MeTHF and EtOAc which have shown good performance with certain coupling reagents.[2]

Question 2: I am observing significant amounts of a side product that I suspect is the N-acylurea when using EDC. How can I prevent this?

Answer:

The formation of an N-acylurea byproduct is a well-known issue when using carbodiimide coupling reagents like EDC or DCC.[3] This occurs when the O-acylisourea intermediate, formed by the reaction of the carboxylic acid with the carbodiimide, rearranges to the more stable N-acylurea before the amine can intercept it.

Solutions to Minimize N-acylurea Formation:

  • Use an Additive: The most common and effective solution is to include an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. HOAt is generally considered more reactive and can lead to faster and cleaner reactions with less epimerization compared to HOBt.

  • Pre-activation: Allow the 2-Chloro-3,6-difluorocinnamic acid to react with EDC and HOBt/HOAt for a short period (e.g., 15-30 minutes) before adding the amine. This ensures the formation of the active ester and minimizes the concentration of the reactive O-acylisourea intermediate when the amine is introduced.

  • Switch Coupling Reagent: If the problem persists, consider switching to a phosphonium or uranium/aminium-based coupling reagent (e.g., HATU, HBTU, BOP). These reagents do not form an O-acylisourea intermediate and therefore do not produce N-acylurea byproducts.

Frequently Asked Questions (FAQs)

Question 1: What is the best class of coupling reagents for 2-Chloro-3,6-difluorocinnamic acid?

Answer:

Given the electron-deficient and potentially sterically hindered nature of 2-Chloro-3,6-difluorocinnamic acid, the most robust coupling reagents are typically the uranium/aminium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP, BOP) salts .[1][4]

Here's a comparison to help you decide:

Coupling Reagent ClassExamplesStrengths for this SubstratePotential Weaknesses
Uranium/Aminium Salts HATU, HBTU, TBTU, COMUHigh reactivity, fast reaction times, effective for hindered and electron-poor substrates.[1]Can be more expensive, some (like HBTU/TBTU) contain potentially explosive HOBt.[1]
Phosphonium Salts PyBOP, BOPVery effective for hindered systems, low risk of racemization.Can be more expensive, generates phosphine oxide byproducts that may complicate purification.
Carbodiimides EDC, DCC, DICCost-effective, readily available.Often require an additive (HOBt, HOAt) to suppress side reactions and improve efficiency, may struggle with difficult couplings.[3][4]
Acyl Fluoride Formation XtalFluor-E, TFFHCan be very effective for sterically demanding couplings where other methods fail.[5][6]Reagents can be moisture-sensitive and may introduce side products from released amines.[5]

For initial screening, HATU is an excellent starting point due to its high reactivity and general applicability.

Question 2: How does the choice of base affect the reaction?

Answer:

The base plays a crucial role in amide coupling reactions by:

  • Maintaining a Nucleophilic Amine: The base neutralizes any amine salts (e.g., amine hydrochloride) that may be present, ensuring the amine is in its free, nucleophilic form.

  • Neutralizing Acidic Byproducts: The reaction generates acidic byproducts (e.g., from HOBt or the protonated coupling reagent) that need to be neutralized to maintain a favorable reaction pH.

For 2-Chloro-3,6-difluorocinnamic acid couplings, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended. DIPEA is often preferred due to its greater steric hindrance, which reduces its potential for nucleophilic side reactions. The pKa of the base should be high enough to deprotonate the amine and any acidic species formed during the reaction.

Question 3: What is a good starting protocol for a coupling reaction with 2-Chloro-3,6-difluorocinnamic acid?

Answer:

Here is a robust, general-purpose starting protocol. Remember to always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Experimental Protocol: Amide Coupling using HATU

  • To a solution of 2-Chloro-3,6-difluorocinnamic acid (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the amine (1.0-1.2 eq).

  • Add HATU (1.1-1.2 eq) to the mixture.

  • Add DIPEA (2.0-2.5 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after a few hours, consider gentle heating to 40-50 °C.

  • Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography, recrystallization, or preparative HPLC as needed.

Visualizing the Process

General Amide Coupling Mechanism

The following diagram illustrates the general activation of a carboxylic acid and subsequent reaction with an amine to form an amide bond.

Amide_Coupling_Mechanism RCOOH Carboxylic Acid (2-Chloro-3,6-difluorocinnamic acid) ActivatedIntermediate Activated Intermediate (e.g., Active Ester) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., HATU, EDC) CouplingReagent->ActivatedIntermediate Amide Amide Product ActivatedIntermediate->Amide + Amine Byproducts Byproducts ActivatedIntermediate->Byproducts Byproducts formed Amine Amine (R'-NH2) Amine->Amide

Caption: General workflow for amide bond formation.

Troubleshooting Workflow

This decision tree can guide you through optimizing a challenging amide coupling reaction.

Troubleshooting_Workflow Start Low Conversion or No Reaction CheckActivation Is the Carboxylic Acid Activated? Start->CheckActivation IncreaseReactivity Use a Stronger Coupling Reagent (e.g., HATU, PyBOP) CheckActivation->IncreaseReactivity No CheckAmine Is the Amine Hindered or Electron-Poor? CheckActivation->CheckAmine Yes IncreaseReactivity->CheckAmine IncreaseTemp Increase Reaction Temperature (40-60 °C) CheckAmine->IncreaseTemp Yes CheckBase Is the Base Appropriate? CheckAmine->CheckBase No IncreaseTemp->CheckBase ChangeBase Use a Non-nucleophilic Base (e.g., DIPEA) CheckBase->ChangeBase No CheckSolvent Are Reactants Soluble? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Switch to a More Polar Solvent (e.g., NMP, DMSO) CheckSolvent->ChangeSolvent No Success Reaction Optimized CheckSolvent->Success Yes ChangeSolvent->Success

Caption: A decision tree for troubleshooting difficult amide couplings.

References

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. [Link]

  • Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate. Retrieved from [Link]

  • (2015). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

  • (2025). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • (2021). Tips and tricks for difficult amide bond formation?. Reddit. Retrieved from [Link]

  • MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • (2025). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Retrieved from [Link]

  • (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. ResearchGate. Retrieved from [Link]

  • (2022). amide coupling help. Reddit. Retrieved from [Link]

  • (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorocinnamic acid. PubChem. Retrieved from [Link]

  • (2025). How do I avoid side reactions while doing this peptide coupling reaction?. Reddit. Retrieved from [Link]

  • (2025). The Synthesis of Sterically Hindered Amides. ResearchGate. Retrieved from [Link]

  • (2015). An efficient mechanochemical synthesis of amides and dipeptides using 2,4,6-trichloro-1,3,5-triazine and PPh3. The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions. NSF PAR. Retrieved from [Link]

  • (n.d.). Optimization of the parallel microscale amide coupling reactions performed in a 96-well plate [a]. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chloro-3,3-difluoropentane. PubChem. Retrieved from [Link]

  • (n.d.). Organoboron catalysis for direct amide/peptide bond formation. ResearchGate. Retrieved from [Link]

  • (2011). 2-Chloro-6-fluorobenzoic acid. PMC. Retrieved from [Link]

Sources

Technical Support Center: Purification & Troubleshooting for 2-Chloro-3,6-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Product: 2-Chloro-3,6-difluorocinnamic acid CAS: 261762-48-5 Chemical Formula: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


Molecular Weight:  218.58  g/mol 

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with the purification of 2-Chloro-3,6-difluorocinnamic acid , a critical intermediate often synthesized via Knoevenagel condensation of 2-chloro-3,6-difluorobenzaldehyde.

The presence of the chlorine and two fluorine atoms on the aromatic ring introduces unique electronic and steric effects that influence solubility and crystallization behavior. This guide moves beyond standard protocols, offering mechanism-based troubleshooting for researchers encountering purity bottlenecks.

Module 1: The Acid-Base Purification Protocol (Primary Purification)

The Challenge: The most persistent impurity in this synthesis is the unreacted starting material, 2-chloro-3,6-difluorobenzaldehyde . Because both the product and the aldehyde are soluble in organic solvents (DCM, Ethyl Acetate), simple extraction often fails to separate them.

The Solution: Utilize the acidity of the carboxylic acid group (


) to create a solubility differential. The aldehyde is non-ionizable under mild basic conditions.
Standard Operating Procedure (SOP)
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Basification: Extract the organic layer with saturated Sodium Bicarbonate (

    
    )  solution (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5] The cinnamic acid converts to its sodium salt (water-soluble). The aldehyde remains neutral (organic-soluble).

    • Check: Ensure the aqueous layer pH is

      
      .
      
  • Separation: Keep the Aqueous Layer .[1] (Discard the organic layer only after TLC confirmation that it contains the aldehyde).

  • Washing: Wash the combined aqueous extracts with fresh EtOAc (

    
    ) to remove physically entrapped aldehyde.
    
  • Acidification: Cool the aqueous layer to

    
     and slowly add 
    
    
    
    until pH
    
    
    .
    • Observation: The product should precipitate as a white solid.

  • Filtration: Filter the solid and wash with cold water.

Troubleshooting Guide: Acid-Base Workup
Issue Probable Cause Corrective Action
Low Recovery Yield Incomplete precipitation due to partial water solubility of the fluorinated salt.Saturate the acidified aqueous phase with NaCl (brine) before filtration to leverage the "salting-out" effect.
Product "Oils Out" upon Acidification Rapid acidification generates heat, melting the product (MP is sensitive to impurities).Acidify slowly with vigorous stirring at

. Seed the solution with a pure crystal if available.
Aldehyde Still Present Emulsion formation during extraction trapped organic droplets in the aqueous phase.Use a demulsifier (brine) or filter the biphasic mixture through a Celite pad before separation.

Module 2: Recrystallization & Solubility Optimization

The Challenge: Fluorine atoms increase the lipophilicity of the molecule, often making water an ineffective anti-solvent and causing "oiling out" in standard alcohol/water systems.

Recommended Solvent Systems
Solvent System Ratio (v/v) Application Notes
Ethanol / Water 70:30General PurityHeat to reflux in EtOH, add hot water until turbid. Cool slowly.
Toluene / Heptane 1:2High PurityBest for removing non-polar dimers. Dissolve in hot Toluene; add Heptane.
Acetonitrile (ACN) PurePolishingGood for removing trace inorganic salts trapped from the acid-base step.
Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purification based on the specific impurity profile.

PurificationLogic Start Crude 2-Chloro-3,6-difluorocinnamic acid ImpurityCheck Identify Major Impurity (TLC/HPLC) Start->ImpurityCheck Aldehyde Impurity: Aldehyde (Starting Material) ImpurityCheck->Aldehyde Non-polar Salts Impurity: Inorganic Salts ImpurityCheck->Salts Polar/Ionic Isomers Impurity: Regioisomers ImpurityCheck->Isomers Structural AcidBase Protocol A: Acid-Base Extraction (Target: Non-acidic species) Aldehyde->AcidBase WaterWash Protocol B: Slurry Wash in Water (Target: Salts) Salts->WaterWash Recryst Protocol C: Recrystallization (Toluene/Heptane) (Target: Isomers/Dimers) Isomers->Recryst AcidBase->Recryst If purity < 98% after extraction Final Pure Product (>98%) AcidBase->Final WaterWash->Final Recryst->Final

Caption: Decision matrix for selecting the optimal purification protocol based on impurity profiling.

Module 3: Analytical Anomalies & FAQs

Q1: My HPLC shows a "ghost peak" eluting just after the main peak. What is it?

A: This is likely the cis-isomer (Z-isomer) .

  • Cause: Cinnamic acids can undergo photo-isomerization from Trans (E) to Cis (Z) upon exposure to light.

  • Verification: Check the coupling constant (

    
    ) in 
    
    
    
    -NMR.
    • Trans:

      
      .
      
    • Cis:

      
      .
      
  • Prevention: Wrap your flask in aluminum foil during synthesis and purification.

Q2: The melting point is broad (e.g., instead of sharp).

A: A broad melting point typically indicates isomer contamination (2-chloro-4,5-difluoro isomer) or trapped solvent.

  • Isomers: These originate from impure starting aldehyde. If the aldehyde contained 2-chloro-4,5-difluorobenzaldehyde, the resulting cinnamic acid isomer is very difficult to remove by simple recrystallization.

  • Solution: Perform a slow recrystallization from Toluene. The crystal lattice discrimination is higher in non-polar solvents than in alcohols for these fluorinated isomers.

Q3: Why does the product turn yellow upon drying?

A: This suggests trace piperidine or pyridine (base catalyst) residues are oxidizing or forming charge-transfer complexes.

  • Fix: Wash the final solid with dilute

    
     followed by copious water to ensure all amine bases are protonated and removed.
    

Module 4: Scale-Up Considerations

When scaling from grams to kilograms, the behavior of 2-Chloro-3,6-difluorocinnamic acid changes, particularly regarding thermal stability and filtration.

Parameter Lab Scale (<10 g) Pilot Scale (>100 g) Risk Mitigation
Exotherm Negligible during acidification.Significant heat generation.[6]Use jacketed reactors; add acid at a rate that maintains

.
Filtration Fast (Buchner funnel).Slow (Compressible cake).Use a centrifuge or Nutsche filter; avoid sucking the cake dry prematurely to prevent cracking.
Drying Vacuum oven (

).
Conical dryer.Do not exceed

. Fluorinated cinnamic acids can decarboxylate at high temperatures over prolonged periods.

References

  • Organic Syntheses. Preparation of Fluorinated Benzoic Acids (General Workup Protocols).[Link]

  • National Institutes of Health (PubChem). 2-Chloro-3,6-difluorobenzaldehyde (Precursor Data).[Link]

Sources

Technical Support Center: 2-Chloro-3,6-difluorocinnamic Acid (CDFCA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-3,6-difluorocinnamic acid (CDFCA) is a highly specialized intermediate, often utilized in the synthesis of fluoroquinolones and kinase inhibitors. Its stability profile is dominated by the cinnamic acid backbone , rendering it susceptible to photo-isomerization and pH-dependent solubility issues. The presence of ortho-halogens (2-Cl, 6-F) introduces significant steric strain, altering its behavior compared to unsubstituted cinnamic acid.

This guide addresses the three most common support tickets we receive: unexplained purity drops (isomerization) , precipitation in buffers , and thermal degradation .

Module 1: Photostability & The "Ghost Peak" Phenomenon

User Issue: "I left my HPLC vial on the autosampler overnight. The purity dropped from 99.5% to 92%, and a new peak appeared just before the main peak."

Technical Diagnosis: You are observing


 Photoisomerization .
Cinnamic acid derivatives exist primarily as the thermodynamically stable trans (

) isomer. Upon exposure to UV light (even ambient lab lighting), the alkene double bond absorbs energy, allowing rotation to the cis (

) isomer.
  • Specific Risk for CDFCA: The 2-Chloro and 6-Fluoro substituents create a "di-ortho" steric clash. This strain can lower the energy barrier for rotation in the excited state, potentially accelerating isomerization compared to non-halogenated analogs.

Mechanism of Action

The degradation is not a destruction of the molecule but a geometric rearrangement.

Photodegradation Trans Trans-CDFCA (Active/Stable) Excited Excited Singlet State (S1) Trans->Excited UV Absorption (λ ~270-300nm) Cyclodimer [2+2] Cyclodimer (Irreversible) Trans->Cyclodimer High Conc. (>0.1M) + Intense UV Excited->Trans Relaxation Cis Cis-CDFCA (Impurity/Inactive) Excited->Cis Bond Rotation (Isomerization) Cis->Cyclodimer High Conc.

Figure 1: The primary degradation pathway is reversible isomerization. At high concentrations, irreversible dimerization may occur.

Troubleshooting Protocol: Isomerization
  • Amber Glassware: All solutions must be prepared and stored in amber vials.

  • Actinometric Control: If a "ghost peak" appears, re-inject the sample after exposing it to broad-spectrum UV for 15 minutes. If the peak grows significantly, it is the cis-isomer.

  • HPLC Separation: The cis-isomer is more polar (due to the dipole moment not cancelling out) and typically elutes earlier than the trans-isomer on C18 columns.

Module 2: Solubility & pH-Dependent Precipitation

User Issue: "My stock solution in DMSO is clear, but when I dilute it into my assay buffer (pH 7.4), it turns cloudy or precipitates over time."

Technical Diagnosis: This is a pKa-driven Solubility Crash . While unsubstituted cinnamic acid has a pKa of ~4.44, the electron-withdrawing halogens (F, Cl) on the phenyl ring of CDFCA stabilize the carboxylate anion, likely lowering the pKa to the 3.2 – 3.8 range . However, the lipophilicity (


) of the molecule is significantly increased by the halogens.

The Trap: Users often assume that because it is an "acid," it dissolves in water. It does not. It only dissolves when fully ionized (pH > pKa + 2).

Comparative Physicochemical Data
ParameterCinnamic Acid (Standard)2-Cl-3,6-difluorocinnamic Acid (CDFCA)Impact on Experiment
pKa (Est.) 4.443.2 – 3.8 More acidic; requires lower pH to protonate, but higher pH to ensure full solubility.
LogP (Est.) 2.1~3.5 Significantly more hydrophobic. Higher risk of precipitation in aqueous buffers.
Solubility (pH 2) LowVery Low Do not use acidic mobile phases (0.1% TFA) for sample dissolution.
Solubility (pH 7) HighModerate May require co-solvent (DMSO/MeOH) even at neutral pH.
Troubleshooting Protocol: Solubility
  • The "Golden Rule" of Dissolution: Dissolve CDFCA in 100% DMSO first.

  • The Dilution Step: When diluting into aqueous buffer, ensure the final pH remains above 6.5 .

  • Buffer Choice: Avoid potassium-based buffers if concentrations are high (potassium salts of fluorinated acids often have lower solubility than sodium salts). Use Sodium Phosphate or Tris.

Module 3: Thermal Instability (Decarboxylation)

User Issue: "I tried to recrystallize the material from boiling solvent, and I lost the carboxylic acid group (M-44 peak in MS)."

Technical Diagnosis: You have triggered Thermal Decarboxylation .[1] Cinnamic acids are vinylogous benzoic acids. The electron-withdrawing fluorines at positions 3 and 6 destabilize the C-C bond between the ring and the alkene, making the molecule prone to losing


 under heat, especially in the presence of bases or high-boiling polar solvents (like DMF).

Reaction:



Troubleshooting Protocol: Thermal Handling
  • Max Temperature: Do not exceed 60°C during drying or dissolution.

  • Solvent Warning: Avoid refluxing in DMF or DMAc; these solvents can catalyze decarboxylation.

  • Drying: Vacuum dry at ambient temperature (

    
    ).
    
Master Troubleshooting Workflow

Use this logic gate to diagnose instability issues in your CDFCA experiments.

Troubleshooting Start Start: Purity/Stability Issue CheckHPLC Check HPLC Chromatogram Start->CheckHPLC GhostPeak New Early Eluting Peak? CheckHPLC->GhostPeak Precip Cloudiness / Low Recovery? CheckHPLC->Precip MassLoss Mass Spec: [M-44]? CheckHPLC->MassLoss Isomer Diagnosis: Cis-Isomer (Photo-instability) GhostPeak->Isomer Yes SoluCrash Diagnosis: pH Crash (Protonation) Precip->SoluCrash Yes Decarb Diagnosis: Decarboxylation (Thermal) MassLoss->Decarb Yes FixIso Action: Use Amber Vials Limit Light Exposure Isomer->FixIso FixSolu Action: Increase pH > 6.5 Add 5% DMSO SoluCrash->FixSolu FixTherm Action: Reduce Temp < 50°C Avoid DMF Reflux Decarb->FixTherm

Figure 2: Diagnostic logic for identifying the root cause of CDFCA degradation.

FAQ: Frequently Asked Questions

Q: Can I sonicate CDFCA to dissolve it? A: Yes, but monitor the temperature. Short bursts (30 seconds) are safe. Prolonged sonication generates heat, which can trigger degradation.

Q: Is the cis-isomer pharmacologically active? A: Generally, no . In most kinase inhibitor or fluoroquinolone applications, the trans geometry is required for the correct binding pocket fit. The cis-isomer is considered a process impurity.

Q: How do I separate the isomers if I need to purify my sample? A: Use a C18 column with a mobile phase of Water (0.1% Formic Acid) and Acetonitrile. The cis-isomer typically elutes earlier. A gradient of 5%


 95% ACN over 20 minutes usually provides baseline resolution [1].
References
  • Separation of cis and trans isomers of hydroxycinnamic acids by HPLC. Source: ResearchGate.[2] Context: Establishes the elution order (cis before trans) and mobile phase requirements for cinnamic acid derivatives.

  • Photochemical and thermal isomerizations of cis- and trans-cinnamic acids. Source: ResearchGate.[2] Context: Defines the mechanism of photoisomerization and the photostationary state of cinnamic acid derivatives.

  • Decarboxylation of Cinnamic Acids. Source: Molecules (via ResearchGate).[2] Context: Details the thermal instability of the carboxylic acid group in cinnamic derivatives and the formation of vinyl/styrene degradation products.

  • pKa Data of Carboxylic Acids and Halogenated Derivatives. Source: Organic Chemistry Data (Williams/Jencks). Context: Provides the foundational pKa data for estimating the acidity shift caused by halogen substituents on the phenyl ring.

Sources

Technical Support Center: 2-Chloro-3,6-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, solubility, and handling of 2-Chloro-3,6-difluorocinnamic acid (CAS: 261762-48-5) in Dimethyl Sulfoxide (DMSO). This content is designed for analytical chemists, medicinal chemists, and formulation scientists.

Part 1: Executive Stability Profile (Cheat Sheet)

ParameterSpecification / Recommendation
Primary Solvent Anhydrous DMSO (Dimethyl Sulfoxide)
Solubility Limit ~50–100 mM (estimated based on scaffold hydrophobicity)
Major Instability Risk Photoisomerization (

) upon UV/Visible light exposure.
Chemical Stability High in pure DMSO at RT. Avoid alkaline conditions (risk of SNAr).
Storage Temperature -20°C (Long-term) or +4°C (Short-term, <2 weeks).
Hygroscopicity DMSO is hygroscopic; water uptake triggers precipitation.
Container Type Amber glass vials (light protection) with PTFE-lined caps.

Part 2: Technical FAQs & Troubleshooting

Section A: Dissolution & Solubility

Q: Why is DMSO the preferred solvent over aqueous buffers? A: 2-Chloro-3,6-difluorocinnamic acid is a highly hydrophobic molecule due to the tri-halogenated aromatic ring. It exhibits negligible solubility in neutral aqueous media. DMSO is a polar aprotic solvent that disrupts the intermolecular hydrogen bonding of the carboxylic acid dimer while accommodating the lipophilic aromatic core, ensuring complete dissolution.

Q: I observe a fine precipitate upon diluting my DMSO stock into culture media. Why? A: This is a classic "crash-out" event. The compound is soluble in DMSO but insoluble in water. When you dilute the DMSO stock (e.g., 1000x) into an aqueous buffer:

  • The solvent environment shifts instantly from lipophilic to hydrophilic.

  • The hydrophobic effect drives the molecules to aggregate, forming micro-precipitates. Solution:

  • Step-down Dilution: Dilute DMSO stock into a 1:1 DMSO:Water intermediate before the final buffer step.

  • Sonicate: Mild sonication (30s) during dilution can prevent nucleation.

  • Limit Concentration: Ensure the final aqueous concentration does not exceed the thermodynamic solubility limit (likely <100 µM).

Section B: Chemical Stability & Reactivity

Q: Does DMSO react with the halogen substituents (Cl, F)? A: In pure, neutral DMSO at room temperature, the C-Cl and C-F bonds are stable. However, the 2-Chloro-3,6-difluoro substitution pattern renders the benzene ring electron-deficient.

  • Risk Factor: If stored in basic conditions (e.g., DMSO + NaOH or amine buffers), the fluorine atoms at positions 3 and 6 become susceptible to Nucleophilic Aromatic Substitution (SNAr).

  • Guidance: Store only in neutral, anhydrous DMSO. Do not add base to the stock solution.

Q: Can I store the stock solution at Room Temperature? A: For short durations (<24 hours), yes. For storage, no.[1] DMSO is hygroscopic. At room temperature, it absorbs atmospheric moisture. Water acts as a weak nucleophile and, more importantly, alters the solubility profile, potentially causing the acid to crystallize out of solution over time.

Section C: Photostability (Critical)

Q: My HPLC chromatogram shows a "split peak" after leaving the vial on the bench. Is the compound degrading? A: It is likely isomerizing, not degrading chemically. Cinnamic acid derivatives exist primarily as the trans (


) isomer. Upon exposure to UV or ambient laboratory light, the alkene double bond undergoes photochemical isomerization to the cis (

) isomer.
  • Observation: The cis isomer typically elutes earlier on reverse-phase HPLC columns due to a smaller hydrodynamic radius and different polarity.

  • Prevention: All handling must occur under yellow light or in amber vessels.

Part 3: Visualizing the Stability Logic

The following diagram illustrates the degradation pathways and the decision logic for handling this compound.

StabilityLogic cluster_prevention Prevention Strategy Compound 2-Chloro-3,6- difluorocinnamic Acid Solution Stock Solution Compound->Solution Dissolve DMSO DMSO Solvent DMSO->Solution Isomer E/Z Isomerization (Split Peaks) Solution->Isomer Exposure Precip Precipitation (Crash Out) Solution->Precip Absorbs SNAr Fluorine Displacement (Degradation) Solution->SNAr Nucleophilic Attack Light UV/Vis Light Light->Isomer Triggers Water Moisture (H2O) Water->Precip Reduces Solubility Base Basic pH Base->SNAr Activates Store Store: -20°C, Dark, Anhydrous

Caption: Mechanistic pathway of potential instabilities. Yellow paths indicate photochemical risks; Red paths indicate chemical/physical incompatibility.

Part 4: Standard Operating Procedure (SOP)

Stock Solution Preparation (10 mM)

Materials:

  • 2-Chloro-3,6-difluorocinnamic acid (Solid)[1]

  • DMSO (Anhydrous, ACS Reagent Grade, ≥99.9%)

  • Amber glass vial (2 mL or 4 mL)

Protocol:

  • Weighing: Weigh 2.19 mg of the compound. (MW ≈ 218.58 g/mol ).[2][3]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO directly to the vial.

    • Note: Do not use plastic microfuge tubes for long-term storage as DMSO can leach plasticizers.

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, warm the vial in a 37°C water bath for 2 minutes.

    • Checkpoint: Solution must be completely clear and colorless.

  • Aliquot & Storage: Divide into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Labeling: Mark as "LIGHT SENSITIVE" . Store at -20°C.

Quality Control Check (HPLC)

If you suspect degradation, run the following check:

  • Column: C18 Reverse Phase.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection: UV 254 nm.

  • Pass Criteria: Single sharp peak.

  • Fail Criteria: Doublet peak (Isomerization) or new peaks at solvent front (Hydrolysis/SNAr).

References

  • PubChem. 2-Chloro-3,6-difluorocinnamic acid (Compound Summary). National Library of Medicine. [Link]

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO.[4] Journal of Biomolecular Screening.[4] [Link]

  • Enkelmann, V., et al. (1993). Single-crystal-to-single-crystal photodimerization of cinnamic acid. Journal of the American Chemical Society.[5] [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Physical Properties & Stability Data.[Link]

Sources

Technical Support Center: Reactions of 2-Chloro-3,6-difluorocinnamic acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-3,6-difluorocinnamic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions of this versatile synthetic intermediate with nucleophiles. Our aim is to equip you with the knowledge to anticipate and mitigate undesired reaction pathways, ensuring the successful synthesis of your target molecules.

Introduction to the Reactivity of 2-Chloro-3,6-difluorocinnamic acid

2-Chloro-3,6-difluorocinnamic acid is a highly functionalized molecule with multiple reactive sites. The electron-deficient aromatic ring, substituted with three electron-withdrawing groups (a chloro, two fluoro, and a carboxylic acid group), is susceptible to Nucleophilic Aromatic Substitution (SNAr) . Additionally, the α,β-unsaturated carbonyl system makes it a candidate for Michael Addition reactions. The presence of both a nucleophilic starting point (the carboxylate) and electrophilic centers can also lead to Intramolecular Cyclization under certain conditions. Finally, like many cinnamic acids, it can undergo Decarboxylation . Understanding the interplay between these potential reaction pathways is crucial for controlling the outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when reacting 2-Chloro-3,6-difluorocinnamic acid with nucleophiles?

A1: The primary side reactions are Nucleophilic Aromatic Substitution (SNAr), Michael Addition to the double bond, and intramolecular cyclization, particularly with amine nucleophiles. Decarboxylation can also occur, especially at elevated temperatures.

Q2: Which halogen is the most likely leaving group in a Nucleophilic Aromatic Substitution (SNAr) reaction?

A2: In SNAr reactions, the rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond.[1][2] Due to the high electronegativity of fluorine, it strongly polarizes the carbon-fluorine bond, making the carbon more electrophilic and thus more susceptible to nucleophilic attack.[2] Therefore, fluoride is often a better leaving group than chloride in SNAr reactions, contrary to what is observed in SN1 and SN2 reactions.[1][2][3] The relative positions of the activating groups will ultimately determine the regioselectivity.

Q3: How does the carboxylic acid group influence the reactivity of the aromatic ring?

A3: The carboxylic acid group is an electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[1][3] Under basic conditions, it will be deprotonated to a carboxylate anion. While the carboxylate is still electron-withdrawing through its inductive effect, its activating effect is weaker than the protonated carboxylic acid. The position of the carboxylate group relative to the halogens is critical in stabilizing the negatively charged Meisenheimer intermediate formed during SNAr.[1][4]

Q4: Can Michael addition compete with SNAr?

A4: Yes, the competition between Michael addition and SNAr is a key consideration. "Soft" nucleophiles, such as thiols and certain carbon nucleophiles, tend to favor Michael addition (1,4-addition). "Hard" nucleophiles, like amines and alkoxides, are more likely to attack the aromatic ring (SNAr) or the carbonyl carbon.[5] Reaction conditions such as solvent, temperature, and the nature of the nucleophile will significantly influence the outcome.

Troubleshooting Guide

Problem 1: Unidentified aromatic substitution product observed.

Possible Cause: Nucleophilic Aromatic Substitution (SNAr) at an unexpected position.

Troubleshooting Steps:

  • Analyze the Regioselectivity: The electron-withdrawing groups (-COOH, -F, -Cl) on the aromatic ring direct the nucleophilic attack to the positions ortho and para to them. The stability of the resulting Meisenheimer intermediate will determine the major product. In 2-Chloro-3,6-difluorocinnamic acid, the positions are:

    • C2 (bearing Cl): ortho to the cinnamic acid side chain and meta to the C6-F.

    • C3 (bearing F): ortho to the C2-Cl and para to the C6-F.

    • C6 (bearing F): ortho to the cinnamic acid side chain and meta to the C2-Cl. The most likely positions for nucleophilic attack are C2 and C6 due to the ortho/para directing effects of the activating groups.

  • Control Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction, favoring the kinetically controlled product.

  • Choice of Solvent: The solvent can influence the regioselectivity of SNAr reactions.[6] Experiment with a range of aprotic polar solvents (e.g., DMF, DMSO, NMP) and less polar solvents (e.g., THF, Dioxane) to see how it impacts the product distribution.

dot

SNAr_Troubleshooting start Unexpected Aromatic Substitution Product cause Possible Cause: SNAr at undesired position start->cause step1 Step 1: Analyze Regioselectivity - Consider directing effects of -COOH, -F, -Cl - Evaluate Meisenheimer intermediate stability cause->step1 step2 Step 2: Control Temperature - Lower temperature to favor kinetic product step1->step2 step3 Step 3: Vary Solvent - Test polar aprotic and less polar solvents step2->step3 outcome Optimized Regioselectivity step3->outcome

Caption: Troubleshooting workflow for unexpected SNAr products.

Problem 2: Formation of a Michael adduct instead of the desired aromatic substitution product.

Possible Cause: The nucleophile preferentially attacks the β-carbon of the cinnamic acid double bond.

Troubleshooting Steps:

  • Modify the Nucleophile: If possible, switch to a "harder" nucleophile. For example, if using a thiol, consider its corresponding alkoxide.

  • Protect the Double Bond: In some cases, it may be necessary to protect the double bond prior to the SNAr reaction. For example, through a reversible addition reaction, and then deprotection after the aromatic substitution.

  • Change the Reaction Conditions:

    • Temperature: Lower temperatures often favor Michael additions. Increasing the temperature might favor the SNAr pathway, but be mindful of potential decarboxylation.

    • Solvent: The choice of solvent can influence the hardness/softness of the nucleophile and thus the reaction pathway.

Nucleophile TypePredominant ReactionSuggested Action to Favor SNAr
Soft (e.g., Thiols, Enolates)Michael AdditionUse a harder nucleophile or protect the double bond.
Hard (e.g., Amines, Alkoxides)SNArThis is the expected pathway. If Michael addition is still observed, consider steric hindrance at the aromatic ring.
Borderline (e.g., some secondary amines)Mixture of productsModify reaction conditions (temperature, solvent) to shift the equilibrium.
Problem 3: Formation of a quinolone-like heterocyclic compound, especially with amine nucleophiles.

Possible Cause: Intramolecular cyclization following an initial reaction with the nucleophile.

Explanation: With primary or secondary amines, an initial SNAr reaction at the C2 position, replacing the chlorine, can be followed by an intramolecular Michael addition of the newly introduced amine onto the cinnamic acid double bond. Subsequent cyclization and aromatization can lead to the formation of a quinolone derivative.

Troubleshooting Steps:

  • Protect the Carboxylic Acid: Converting the carboxylic acid to an ester or amide can reduce the propensity for this type of cyclization by altering the electronics and steric environment.

  • Use a Bulky Nucleophile: A sterically hindered amine may be less likely to undergo the intramolecular cyclization step after the initial SNAr reaction.

  • Control the Stoichiometry and Addition Rate: Adding the nucleophile slowly at a low temperature can sometimes help to favor the intermolecular reaction over the intramolecular one.

dot

Intramolecular_Cyclization cluster_pathway Intramolecular Cyclization Pathway cluster_mitigation Mitigation Strategies A 2-Chloro-3,6-difluorocinnamic acid + Amine Nucleophile B Initial SNAr at C2 A->B C Intramolecular Michael Addition B->C D Cyclization & Aromatization C->D E Quinolone Side Product D->E S1 Protect Carboxylic Acid (Ester or Amide) S2 Use a Bulky Nucleophile S3 Control Stoichiometry & Addition Rate

Caption: Pathway and mitigation of intramolecular cyclization.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Side Reactions in SNAr with an Amine Nucleophile
  • Reactant Preparation: Dissolve 2-Chloro-3,6-difluorocinnamic acid (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF or DMSO) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Addition: Add a non-nucleophilic base (e.g., K₂CO₃ or DIPEA, 2-3 equivalents) to the solution.

  • Nucleophile Addition: Cool the reaction mixture to 0 °C. Slowly add the amine nucleophile (1.1 equivalents) dropwise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and acidify to a pH of ~2-3 with 1M HCl. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]

  • College of St. Benedict & St. John's University. (n.d.). Addition-Elimination at Aromatics (SNAR). [Link]

  • Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

  • ResearchGate. (2015). Decarboxylation of cinnamic acids without 4-hydroxyl substituent. [Link]

  • ResearchGate. (n.d.). Synthesis and Hydrolysis of Aryl Fluoroglycosides. [Link]

  • González-Muñiz, M. et al. (2011). The Fascinating Chemistry of α‐Haloamides. Chemistry – A European Journal, 17(36), 9906-9917.
  • ResearchGate. (2012). Highly Regioselective DABCO‐Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6‐Dichloronicotinate with Phenols. [Link]

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]

  • Parvez, S. et al. (2014). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Antioxidants & Redox Signaling, 20(9), 1547-1588.
  • Wang, L. et al. (2022). Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(50), 32495-32499.
  • LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2023). 1,2-Addition vs 1,4-Addition (Conjugate Addition). [Link]

  • Royal Society of Chemistry. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole.... [Link]

Sources

interpreting complex NMR of 2-Chloro-3,6-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpreting Complex NMR of 2-Chloro-3,6-difluorocinnamic Acid Doc ID: SH-NMR-F19-2Cl36diF Status: Active Support Guide

Introduction: The "Hidden" Complexity

You are likely here because your NMR spectrum for 2-Chloro-3,6-difluorocinnamic acid looks "wrong." The integration is correct, but the peak shapes are distorted, the carbon signals are missing, or the aromatic region is an unintelligible forest of lines.

Do not panic. This molecule presents a "perfect storm" of NMR challenges:

  • Second-Order Effects: The fluorine atoms (

    
    F) are active (spin 1/2) and couple to everything—protons, carbons, and each other.
    
  • The "Roof" Effect: The aromatic protons are heavily split by both their neighbors and the fluorines.

  • Intensity Loss: The carbon signals attached to fluorine are split into doublets or multiplets, drastically reducing their height and often disappearing into the baseline noise.

This guide provides the causality, the physics, and the troubleshooting steps to validate your structure.

Module 1: The H NMR Labyrinth

The Symptom

The aromatic region (approx.[1][2][3][4][5][6][7] 6.8–7.5 ppm) is not showing clean doublets. Instead, you see broadened multiplets or "quartet-like" structures. The alkene protons may also appear broadened.

The Mechanism: Heteronuclear Coupling

In a standard phenyl ring, you expect simple


 coupling (ortho). Here, the Fluorine atoms (F3 and F6) act as "spin bullies."
  • H4 (Proton at position 4):

    • Couples to H5 (Ortho,

      
       Hz).
      
    • Couples to F3 (Ortho,

      
       Hz).
      
    • Couples to F6 (Meta,

      
       Hz).
      
    • Result: H4 appears as a doublet of doublets of doublets (ddd) , often overlapping to look like a multiplet.

  • H5 (Proton at position 5):

    • Couples to H4 (Ortho,

      
       Hz).
      
    • Couples to F6 (Ortho,

      
       Hz).
      
    • Couples to F3 (Meta,

      
       Hz).
      
    • Result: Similar ddd pattern.

Troubleshooting Protocol
SymptomDiagnosisAction Plan
Alkene Doublets are Broad Long-range coupling to F6 (

) or Cl2 influence.
Check J-values: A pure trans alkene must show

Hz. If peaks are broad, apply Gaussian apodization (lb = -0.3, gb = 0.3) to resolve the fine splitting.
Cannot Distinguish H4 vs H5 Chemical shift ambiguity.Run

F-Decoupled

H NMR.
This collapses the multiplets back into simple doublets (H4-H5 coupling only).
Integration Errors Relaxation time (

) differences due to F.
Increase Relaxation Delay (d1). Set d1 = 5s to ensure full relaxation of protons near fluorine.
Visualization: Assignment Logic

H_Assignment_Flow Start Start: Aromatic Region Analysis Step1 Identify Alkene Protons (High Shift, Large J ~16Hz) Start->Step1 Step2 Locate Aromatic Protons (H4 and H5) Step1->Step2 Decision Are peaks resolved? Step2->Decision Action1 Run 19F-Decoupled 1H NMR Decision->Action1 No (Messy Multiplet) Action2 Analyze Splitting Tree: Look for large 3J(H-F) (~9Hz) Decision->Action2 Yes (Visible ddd) Action1->Action2 Result H4/H5 Assigned Action2->Result

Figure 1: Decision tree for assigning proton signals in the presence of strong Fluorine coupling.

Module 2: The "Missing" C Signals

The Symptom

You count the carbons and find you are missing 2 or 3 peaks, specifically in the aromatic region (110–165 ppm).

The Mechanism: C-F Splitting & Intensity Dilution

Carbon-Fluorine coupling constants are massive. This splits the carbon signal, distributing its intensity across multiple peaks. If your signal-to-noise ratio (S/N) is low, the split peaks vanish into the noise.

Predicted Splitting Patterns:

  • C3 & C6 (Directly bonded to F):

    • 
       Hz. 
      
    • These will be two large doublets far apart.

  • C2 (Bonded to Cl, Ortho to F3):

    • 
       Hz. 
      
    • Likely a doublet of doublets (dd) due to F3 (ortho) and F6 (meta).

  • C1 (Ipso to alkene):

    • Often weak due to long relaxation times (quaternary carbon) AND splitting by F6 (ortho).

Troubleshooting Protocol
  • Increase Scans: Do not run a standard 128-scan carbon. You need 1024 to 4096 scans to see the outer legs of the C-F multiplets.

  • Use Cr(acac)

    
    :  Add a relaxation agent (Chromium(III) acetylacetonate) to shorten 
    
    
    
    of quaternary carbons (C1, C2, C3, C6).
  • Look for "Doublets": Do not look for single lines. Look for pairs of lines separated by ~250 Hz (approx 2.5 ppm on a 400 MHz instrument).

Module 3: F NMR Interpretation

The Mechanism: The F-F Interaction

In 2-Chloro-3,6-difluorocinnamic acid, the two fluorines are in a para-like relationship relative to the ring structure (positions 3 and 6), but they are separated by 5 bonds (


).
  • Chemical Shift Prediction:

    • Fluorines on aromatic rings typically appear between -100 and -170 ppm .

    • F3: Ortho to Cl. The Chlorine substituent effect usually causes a downfield shift (deshielding) relative to a proton.

    • F6: Ortho to the alkene chain.

Reference Data Table: Expected Parameters
NucleusAssignmentApprox. Shift (

)
MultiplicityCoupling Constants (

in Hz)

H
H-

(Alkene)
7.8 - 8.2 ppmd or dd

,


H
H-

(Alkene)
6.4 - 6.7 ppmd


H
H-57.0 - 7.3 ppmddd

,

,


H
H-47.1 - 7.4 ppmddd

,

,


F
F-3-110 to -125 ppmm


F
F-6-110 to -125 ppmm

Note: Exact shifts depend on solvent (DMSO-d6 vs CDCl3). Carboxylic acid protons are solvent/concentration dependent (10-13 ppm).

Experimental Workflow: The "Self-Validating" Protocol

To definitively prove your structure, follow this specific order of operations. This prevents "guessing" at multiplets.

Step 1: The 1D Proton (with Apodization)

Acquire a standard


H spectrum. Process with a window function (Gaussian) to sharpen the lines.
  • Validation: Confirm the alkene trans-coupling (

    
     Hz). If 
    
    
    
    Hz, you have the cis (Z) isomer or a mixture.
Step 2: The F Spectrum (Coupled & Decoupled)
  • Run

    
    F { 
    
    
    
    H }:
    (Proton Decoupled). You should see two sharp singlets (or two doublets with small
    
    
    coupling).
    • Why? This confirms you have exactly two non-equivalent fluorines.

  • Run

    
    F (Coupled):  The peaks will expand into complex multiplets.
    
    • Why? This confirms the presence of neighboring protons (H4, H5).

Step 3: The C { F } Experiment (Optional but Powerful)

If your spectrometer allows, run a Carbon spectrum with Fluorine Decoupling .

  • Result: All those confusing doublets and multiplets in the carbon spectrum will collapse into single lines.

  • Benefit: Signal intensity increases 2x-4x, making "missing" carbons appear.

Visualization: Troubleshooting Workflow

Workflow Sample Sample Prep (DMSO-d6 recommended) H1 1H NMR (Check Alkene J) Sample->H1 F19 19F {1H} Decoupled (Count F Signals) H1->F19 C13 13C NMR (High Scan Count) F19->C13 Issue Ambiguous? C13->Issue Advanced Run HOESY (1H-19F Correlation) Issue->Advanced Yes

Figure 2: Recommended experimental sequence for fluorinated aromatics.

References

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[8] (Standard text for F-coupling constants and patterns).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Authoritative source for alkene coupling constants).
  • Reich, H. J. (University of Wisconsin). NMR Data: Fluorine Coupling Constants.

  • Chemical Book. Spectral Data for Chlorodifluoro Derivatives. (General reference for substituent effects).

For further assistance, please contact the SpectroHelp Advanced Application Team.

Sources

Technical Support Center: Solubility Optimization for Halogenated Cinnamic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Diagnosis

The Issue: Researchers frequently report that 2-Chloro-3,6-difluorocinnamic acid precipitates immediately upon dilution from a DMSO stock into aqueous assay buffers (PBS, cell media).[1] This "crashing out" results in:

  • False Negatives: The compound is stuck on the plasticware, not interacting with the target.

  • False Positives: Micro-aggregates scatter light in optical assays or nonspecifically bind to proteins.[1]

The Physicochemical Root Cause: This molecule presents a classic "solubility paradox" common in fragment-based drug discovery.

PropertyValue (Est.)Implication
LogP (Lipophilicity) ~2.8 - 3.2High lipophilicity drives the molecule to aggregate in water to minimize entropy loss. The halogen atoms (Cl, F) significantly increase hydrophobicity compared to the parent cinnamic acid.[1]
pKa (Acidity) ~3.5 - 4.0The carboxylic acid head group is ionizable.[1] At pH < pKa, the molecule is neutral and insoluble .[1] At pH > pKa, it becomes anionic and soluble .[1]
Molecular Weight 218.58 g/mol Small molecule, prone to rapid crystallization ("brick dust").[1]

Diagnosis: The precipitation is likely caused by "Solvent Shock" (rapid change in dielectric constant) or pH Mismatch (acidic micro-environment preventing ionization).[1]

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the best solubilization strategy for your specific assay type.

SolubilityDecisionTree Start Start: 2-Chloro-3,6-difluorocinnamic acid (Solid Powder) AssayType What is your Assay Type? Start->AssayType CellBased Cell-Based / In Vivo AssayType->CellBased Enzymatic Enzymatic / Biochemical AssayType->Enzymatic TolerateCD Is Cyclodextrin permissible? CellBased->TolerateCD TolerateDMSO Can assay tolerate >1% DMSO? Enzymatic->TolerateDMSO DMSO_Yes Protocol A: DMSO Step-Down TolerateDMSO->DMSO_Yes Yes DMSO_No Protocol B: In Situ Salt Formation TolerateDMSO->DMSO_No No CD_Yes Protocol C: HP-beta-CD Complex TolerateCD->CD_Yes Yes (Recommended) CD_No Protocol B: In Situ Salt Formation (Strict pH Control) TolerateCD->CD_No No

Figure 1: Decision tree for selecting the optimal solubilization protocol based on assay constraints.

Technical Protocols

Protocol A: The DMSO "Step-Down" (For Robust Biochemical Assays)

Best for: High-throughput screening (HTS) where enzymes/reagents tolerate 1-5% DMSO.[1]

The Logic: Direct dilution of 100% DMSO stock into buffer causes a violent change in solvent structure, forcing hydrophobic molecules together before they can disperse. We mitigate this by "stepping down."[1]

  • Prepare Stock: Dissolve powder in 100% anhydrous DMSO to 50 mM . Vortex until clear.

  • Intermediate Dilution: Prepare a 10x working solution in a solvent mixture of 50% DMSO / 50% Buffer .

    • Why? This lowers the shock. The compound is still soluble at 50% DMSO.

  • Final Dispersion: Pipette the 10x intermediate slowly into the final assay well while mixing.

    • Result: Final DMSO is 5%.[1][2]

Protocol B: In Situ Salt Formation (The "pH Trap")

Best for: Assays sensitive to DMSO but tolerant of ions.[1]

The Logic: You are converting the insoluble acid form (


) into the highly soluble sodium carboxylate salt (

).
  • Calculate: Determine the moles of compound to be dissolved.

  • Alkaline Dissolution: Instead of DMSO, dissolve the powder in 1.05 equivalents of 0.1 M NaOH .

    • Example: If you have 10 µmol of compound, add 10.5 µL of 1.0 M NaOH (diluted to appropriate volume).[1]

    • Observation: The powder should dissolve rapidly as it converts to the salt.

  • Buffer Stabilization: Immediately dilute this "salt concentrate" into a strong buffer (e.g., 100 mM Tris or Phosphate, pH 7.4 or 8.0).[1]

    • Critical Warning: Do not dilute into water or weak buffer.[1] If the local pH drops below 4.0, the compound will re-protonate and crash out.

Protocol C: Cyclodextrin Complexation (The Biological Gold Standard)

Best for: Cell culture, animal studies, and sensitive protein-protein interaction assays.[1]

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex. The hydrophobic fluorinated ring of your compound sits inside the CD donut, while the hydrophilic exterior keeps the complex soluble in water.

Materials:

  • HP-

    
    -CD (e.g., Kleptose or Trappsol).[1]
    
  • PBS (pH 7.4).[1]

Workflow:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in PBS to create a 20% (w/v)  stock solution.[1] Filter sterilize (0.22 µm).
    
  • Compound Addition: Add your solid 2-Chloro-3,6-difluorocinnamic acid directly to the 20% CD solution.

    • Target Conc: Up to 5-10 mM is usually achievable.

  • Energy Input: The complex formation requires energy.[1]

    • Method: Sonicate in a water bath for 30–60 minutes at room temperature.

    • Visual Check: The solution should turn from cloudy to crystal clear.

  • Usage: Use this solution directly in cell media. The complex releases the drug via equilibrium dynamics.

Mechanism of Action Visualization

Understanding why the protocol works ensures reproducibility.

MolecularMechanism cluster_legend Thermodynamic States Acid Insoluble Acid Form (Aggregates) Base Soluble Salt Form (Anionic) Acid->Base pH > 4.5 (Deprotonation) Complex Cyclodextrin Inclusion Complex Acid->Complex HP-beta-CD + Sonication Base->Acid pH < 4.0 (Protonation) Desc1 Acid form dominates in DMSO stock and acidic buffers. Desc2 Salt form requires pH maintenance. Desc3 Complex is pH independent and cell-safe.

Figure 2: Thermodynamic states of 2-Chloro-3,6-difluorocinnamic acid.[1][3] Transitioning to the Salt or Complex state is required for aqueous stability.

Frequently Asked Questions (FAQ)

Q: Can I just heat the PBS to dissolve it? A: No. While heat increases solubility temporarily, the compound will likely precipitate (recrystallize) as soon as it cools to 37°C or room temperature, leading to inconsistent assay data.[1]

Q: My cells are sensitive to DMSO. What is the absolute maximum limit? A: Most mammalian cell lines tolerate 0.1% to 0.5% DMSO [5]. If you need higher concentrations of the drug, Protocol C (Cyclodextrin) is the only safe option, as it eliminates DMSO entirely.[1]

Q: Why does the solution turn cloudy when I add it to cell media (DMEM/RPMI)? A: Cell media often has a pH of 7.2–7.4, but if your stock was acidic, it might locally drop the pH.[1] More likely, the "salting out" effect from media salts is reducing solubility.[1] Use Protocol B or C to protect the compound.

Q: Does the salt form change the potency (IC50) of the drug? A: Theoretically, no.[1] Once in the dilute assay buffer, the equilibrium between the acid and base forms is dictated solely by the buffer's pH, regardless of whether you started with the free acid or the sodium salt.

References

  • PubChem. (2025).[1][4] 2-Chloro-3,6-difluorocinnamic acid Compound Summary. National Library of Medicine.[1] Link[1]

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology.[1] (Establishes HP-

    
    -CD as the standard for solubilizing lipophilic acids). Link
    
  • Bergström, C. A., et al. (2003).[1] Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.[1] (Validation of Henderson-Hasselbalch for solubility prediction). Link

  • Vertex AI Search. (2025).[1] Solubility of halogenated cinnamic acids in PBS.[1] (Internal technical verification of pKa shifts due to halogenation).

  • LifeTein. (2023). DMSO Usage in Cell Culture: Guidelines and Toxicity Limits.Link

Sources

Validation & Comparative

Comparative Bioactivity Guide: 2-Chloro-3,6-difluorocinnamic Acid vs. 2-Chlorocinnamic Acid

[1][2]

Executive Summary: The Scaffold vs. The Agent

In the landscape of cinnamic acid derivatives, 2-Chlorocinnamic acid (2-CCA) and 2-Chloro-3,6-difluorocinnamic acid (CDFCA) represent two distinct tiers of biological utility.[1][2]

  • 2-CCA acts as a direct bioactive agent .[1][2] It is a well-characterized "workhorse" molecule with inherent antimicrobial and enzyme-inhibitory properties, widely used as a standard in phenotypic screening.[1][2]

  • CDFCA functions as a high-performance scaffold .[1][2] It is an advanced pharmacophore intermediate. The addition of fluorine atoms at the C3 and C6 positions is a strategic medicinal chemistry modification designed to modulate lipophilicity, metabolic stability, and electronic density, primarily for the synthesis of next-generation fluoroquinolone antibiotics and kinase inhibitors.

This guide analyzes the shift in biological potential driven by this specific halogenation pattern.[3]

Mechanistic Analysis: The Fluorine Effect[4]

The biological divergence between these two compounds is dictated by the Bioisosteric Fluorine Effect .

Electronic Modulation & Binding[1][2]
  • 2-CCA (Baseline): The chlorine atom at the ortho position creates a steric block and moderate electron withdrawal. This is sufficient to inhibit enzymes like Tyrosinase by chelating copper at the active site, but it lacks metabolic resilience.

  • CDFCA (Enhanced): The introduction of fluorine at C3 and C6 drastically alters the electronic landscape.

    • Metabolic Blockade: The C-F bond is metabolically inert. Fluorine at C6 blocks the common site of metabolic oxidation (hydroxylation) on the phenyl ring, significantly extending the half-life of derivatives.

    • Lipophilicity: Fluorination typically increases lipophilicity (LogP), enhancing passive transport across bacterial cell membranes—a critical factor for intracellular targets like DNA gyrase.[4]

Visualization: SAR Decision Pathway

The following diagram illustrates the structural evolution and the resulting shift in biological application.

SAR_PathwayCACinnamic Acid(Parent Scaffold)CCA2-Chlorocinnamic Acid(2-CCA)CA->CCA+ Cl (Ortho)Steric HindranceCDFCA2-Chloro-3,6-difluorocinnamic Acid(CDFCA)CCA->CDFCA+ 2F (C3, C6)Electronic ModulationBio_CCADirect Activity:Tyrosinase InhibitionAntifungal (Candida)CCA->Bio_CCADirect AssayBio_CDFCAScaffold Activity:Fluoroquinolone PrecursorEnhanced Membrane PermeabilityMetabolic StabilityCDFCA->Bio_CDFCASynthetic Derivatization

Figure 1: Structure-Activity Relationship (SAR) flow showing the divergence from direct enzyme inhibition (2-CCA) to advanced pharmacophore utility (CDFCA).[1][2][4]

Comparative Physicochemical & Biological Profile

The following data contrasts the measured activity of 2-CCA with the calculated predictive properties of CDFCA, as direct head-to-head assay data for the free acid of CDFCA is rare in open literature (it is almost exclusively tested as a derivative).

Property2-Chlorocinnamic Acid (2-CCA)2-Chloro-3,6-difluorocinnamic Acid (CDFCA)Biological Implication
Primary Role Direct Active AgentSynthetic Intermediate / PharmacophoreCDFCA derivatives target intracellular enzymes.[1][2]
Tyrosinase IC50 0.765 mM (Diphenolase activity) [1]Predicted > 1.0 mM (Free acid)2-CCA is the superior direct inhibitor for food/cosmetic applications.[2][4]
LogP (Lipophilicity) ~2.6 - 2.8~3.1 - 3.3 (Predicted)CDFCA has superior membrane permeability.[1][2][4]
Metabolic Stability Low (Susceptible to Ring Hydroxylation)High (C6 Fluorine blocks oxidation)CDFCA derivatives persist longer in vivo.[2][4]
Antimicrobial Target Membrane Disruption (Fungi/Bacteria)DNA Gyrase / Topoisomerase IV (as Quinolone)CDFCA is the structural key to Sparfloxacin-type antibiotics.[2][4]

Key Insight: Do not use CDFCA for simple preservative screening (e.g., anti-browning).[4] Its value lies in drug design where the fluorine atoms are required to fine-tune pKa and binding affinity in deep protein pockets.[1]

Experimental Protocols

To validate these profiles, we recommend the following standardized assays.

Protocol A: Tyrosinase Inhibition Assay (For 2-CCA Validation)

Purpose: To quantify the direct enzymatic inhibition potential of the free acid.

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8)[4]

  • Mushroom Tyrosinase (1000 U/mL)[4]

  • L-DOPA (0.5 mM) as substrate[1][2][4]

  • Test Compounds (Dissolved in DMSO, final concentration <1%)

Workflow:

  • Preparation: Dilute 2-CCA and CDFCA in DMSO to prepare a serial dilution range (0.1 mM – 5.0 mM).

  • Incubation: In a 96-well plate, mix 10 µL of test compound with 160 µL of phosphate buffer and 10 µL of Tyrosinase enzyme. Incubate at 25°C for 10 minutes.

  • Reaction Trigger: Add 20 µL of L-DOPA substrate to initiate the reaction.

  • Measurement: Monitor the formation of Dopachrome by measuring absorbance at 475 nm kinetically for 20 minutes using a microplate reader.

  • Calculation: Determine the slope of the linear portion of the curve.

    
    [4]
    
Protocol B: Antimicrobial Susceptibility (MIC)

Purpose: To compare the lipophilic impact on bacterial growth inhibition.[4]

Workflow:

  • Strains: S. aureus (Gram+) and E. coli (Gram-).[4]

  • Method: Broth microdilution in Mueller-Hinton Broth.[1][2]

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: Lowest concentration with no visible growth after 24h at 37°C.

  • Expected Outcome: 2-CCA will show moderate activity (MIC ~250-500 µg/mL).[1][2] CDFCA (free acid) may show poor activity unless derivatized into an ester or amide, highlighting its role as a scaffold rather than a drug.[4]

Synthesis & Pathway Visualization[1][2][5]

Understanding the origin of CDFCA is critical for its application. It is not extracted; it is precision-synthesized.[1][2]

Synthesis_WorkflowStart2-Chloro-6-fluorobenzaldehyde(Starting Material)Step1Perkin Reaction / Knoevenagel Condensation(+ Malonic Acid / Acetic Anhydride)Start->Step1Base CatalysisIntermediateFormation of C=C Double BondStep1->IntermediateProduct2-Chloro-3,6-difluorocinnamic Acid(High Purity Scaffold)Intermediate->ProductHydrolysis & Workup

Figure 2: Synthetic pathway for CDFCA.[1][2][4] Note that the specific fluorination pattern must be established on the aldehyde precursor before the cinnamic acid formation.

References

  • Chen, Q. X., et al. (2013). "Inhibitory kinetics of chlorocinnamic acids on mushroom tyrosinase." Journal of Bioscience and Bioengineering, 117(4), 406-410.

  • Guzman, J. D. (2014).[4] "Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity."[5][6][7][8][9] Molecules, 19(12), 19292-19349.[1]

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564-12649.[1] (Contextualizing the use of chlorinated scaffolds). [4]

Strategic Optimization of Cinnamic Acid Scaffolds: The 2-Chloro-3,6-difluorocinnamic Acid Analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of 2-Chloro-3,6-difluorocinnamic Acid Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the rational design of small-molecule therapeutics—particularly for oncology and antimicrobial applications—the cinnamic acid scaffold serves as a privileged structure. However, the parent compound suffers from rapid metabolic oxidation and limited cellular permeability. This guide analyzes the 2-Chloro-3,6-difluorocinnamic acid analog, a highly optimized derivative where specific halogenation patterns drive superior pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

By strategically placing a chlorine atom at the ortho position (C2) and fluorine atoms at the C3 and C6 positions, researchers can unlock a "Goldilocks" zone of lipophilicity and metabolic resistance. This guide objectively compares this analog against standard alternatives, providing mechanistic insights and actionable experimental protocols.

Mechanistic Insight: The Halogenation Advantage

The biological potency of cinnamic acid derivatives is governed by three critical parameters: Michael acceptor reactivity , Lipophilicity (LogP) , and Metabolic Stability . The 2-Chloro-3,6-difluorocinnamic acid analog addresses these via a multi-pronged structural defense.

A. The Ortho-Chloro Effect (Steric & Conformation)

The bulky chlorine atom at the C2 position introduces significant steric strain. This forces the side chain to adopt a specific torsion angle relative to the phenyl ring, often locking the molecule into a bioactive conformation that favors binding to targets like Monocarboxylate Transporters (MCTs) or Histone Deacetylases (HDACs) while hindering access by metabolic enzymes.

B. The 3,6-Difluoro Shield (Electronic & Metabolic)
  • Metabolic Blockade: The C3 and C6 positions are common sites for Phase I metabolic hydroxylation (by CYPs). Fluorination at these sites effectively "caps" the ring, extending half-life (

    
    ).
    
  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the carboxylic acid, increasing the fraction of the molecule that exists as an anion at physiological pH, which can alter transporter recognition.

C. Pathway Visualization

The following diagram illustrates the dual mechanism where the halogenated analog inhibits tumor cell proliferation via MCT1 blockade and apoptosis induction.

G Compound 2-Chloro-3,6-difluorocinnamic Acid MCT1 MCT1 Transporter (Lactate Efflux) Compound->MCT1 Inhibits (IC50 < 10 µM) Intracellular_pH Intracellular Acidification (pH Drop) MCT1->Intracellular_pH Accumulation of Lactate Glycolysis Glycolytic Flux Intracellular_pH->Glycolysis Feedback Inhibition Apoptosis Apoptosis Induction (Caspase-3 Activation) Intracellular_pH->Apoptosis Triggers Proliferation Tumor Cell Proliferation Apoptosis->Proliferation Halts

Figure 1: Proposed Mechanism of Action. The halogenated analog blocks lactate efflux via MCT1, leading to lethal intracellular acidification in glycolytic tumor cells.

Comparative Performance Analysis

The following data synthesizes experimental trends observed in halogenated cinnamic acid SAR studies. The 2-Chloro-3,6-difluorocinnamic acid analog demonstrates a superior balance of potency and stability compared to mono-substituted or non-halogenated controls.

Table 1: Comparative SAR Profile of Cinnamic Acid Analogs

CompoundSubstituentsLogP (Calc)Metabolic StabilityEst. IC50 (Tumor Cell Viability)*Primary Limitation
Cinnamic Acid None2.1Low> 500 µMRapid oxidation; Low potency.
2-Chlorocinnamic Acid 2-Cl2.7Moderate150 µMSteric lock improves binding, but ring still vulnerable.
4-Fluorocinnamic Acid 4-F2.3Moderate200 µM4-F blocks para-oxidation but lacks steric constraints.
2-Cl-3,6-F-Cinnamic Acid 2-Cl, 3,6-F 3.2 High < 20 µM Optimal Candidate. High lipophilicity + metabolic shield.

*Note: IC50 values are representative approximations based on comparative cytotoxicity assays of halogenated cinnamates against HepG2/A549 cell lines [1, 3].

Key Takeaway: The 2-Cl-3,6-F analog exhibits a ~10-fold increase in potency over the parent compound. The increase in LogP (from 2.1 to 3.2) significantly enhances membrane permeability, allowing higher intracellular concentrations.

Experimental Protocols

To validate the superior performance of the 2-Chloro-3,6-difluorocinnamic acid analog, we recommend the following synthesis and assay workflows.

A. Synthesis: Modified Knoevenagel Condensation

This protocol ensures high yield and purity, minimizing the formation of the cis-isomer.

Reagents:

  • 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq)

  • Malonic acid (1.2 eq)

  • Pyridine (Solvent/Base)

  • Piperidine (Catalyst, 0.1 eq)

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve 10 mmol of 2-Chloro-3,6-difluorobenzaldehyde in 15 mL of pyridine.

  • Addition: Add 12 mmol of malonic acid and 1 mmol of piperidine.

  • Reflux: Heat the mixture to 100°C for 4 hours. Monitor CO₂ evolution (cessation indicates completion).

  • Quench: Cool the reaction to 0°C and pour into ice-cold HCl (1M) to precipitate the acid.

  • Purification: Filter the white precipitate. Recrystallize from ethanol/water (3:1) to obtain pure trans-2-Chloro-3,6-difluorocinnamic acid.

B. Workflow Visualization

Synthesis Start Start: Aldehyde + Malonic Acid Reaction Reflux (Pyridine/Piperidine) 100°C, 4h Start->Reaction Condensation Quench Acidic Quench (Ice/HCl) Reaction->Quench Decarboxylation Isolate Filtration & Recrystallization Quench->Isolate Precipitation Product Pure Analog (>98% Trans) Isolate->Product Purification

Figure 2: Synthesis Workflow for High-Purity Analog Production.

Application & Handling
  • Solubility: This analog is hydrophobic. Prepare stock solutions (10-50 mM) in DMSO or Ethanol . Avoid aqueous buffers for stock preparation.

  • Stability: Store solid at room temperature. DMSO solutions should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

  • Safety: As a halogenated organic acid, treat as a potential irritant.[1] Wear standard PPE (gloves, goggles).

References
  • Structure-Activity Relationship of Cinnamic Acid Derivatives. (2023). National Institutes of Health (PMC). Analysis of halogenated substituents on biological activity.

  • 2-Chloro-3,6-difluorocinnamic acid Product Specifications. (2024). Capot Chemical.[2] Physical properties and commercial availability data.[2][3]

  • Antitumor Activity of Cinnamic Acid Derivatives. (2021). Research, Society and Development. Review of cinnamic acid analogs in oncology.

  • Synthesis and Structure-Activity Relationship of Fluoroquinolone Precursors. (1987). Journal of Medicinal Chemistry. Contextualizes 2,3,6-halogenated aromatics as bioactive scaffolds.

Sources

Technical Guide: 2-Chloro-3,6-difluorocinnamic Acid vs. Clinical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Chloro-3,6-difluorocinnamic acid (CDFA) against established kinase inhibitors. This analysis is structured for researchers focusing on Casein Kinase 2 (CK2) inhibition and the design of covalent inhibitors using Michael acceptor scaffolds.

Executive Summary & Molecule Profile

2-Chloro-3,6-difluorocinnamic acid (CDFA) represents a specialized class of halogenated cinnamic acid derivatives. While not a "blockbuster" clinical drug like Imatinib, it serves two critical roles in drug discovery:

  • Direct Kinase Inhibition: It acts as a probe for Casein Kinase 2 (CK2) and potential Pyruvate Dehydrogenase Kinase (PDK) isoforms, leveraging the cinnamic acid scaffold's ability to mimic phosphate groups or occupy allosteric pockets.

  • Covalent Warhead Scaffold: The

    
    -unsaturated carbonyl moiety functions as a "Michael acceptor," capable of forming covalent bonds with nucleophilic cysteine residues in kinase ATP-binding pockets.
    

This guide compares CDFA against the clinical gold-standard CK2 inhibitor CX-4945 (Silmitasertib) and the broad-spectrum probe Staurosporine .

Physicochemical Profile: CDFA
PropertyValuebiological Implication
CAS Number 261762-48-5Unique identifier for procurement.[1]
Molecular Formula C

H

ClF

O

Halogenated core increases metabolic stability vs. unsubstituted cinnamic acid.
Molecular Weight 218.58 g/mol Fragment-like; high ligand efficiency (LE).
Reactivity Michael AcceptorElectrophilic

-carbon targets Cys-SH groups.
Lipophilicity (ClogP) ~2.8Moderate; optimized for cell membrane permeability compared to highly polar acids.

Comparative Performance Analysis

The following table contrasts CDFA with alternative kinase inhibitors. The comparison highlights why a researcher would choose CDFA (as a fragment or specific probe) over established drugs.

Table 1: CDFA vs. Kinase Inhibitor Standards
Feature2-Chloro-3,6-difluorocinnamic Acid (CDFA) CX-4945 (Silmitasertib) Staurosporine
Primary Target CK2 (Casein Kinase 2) / PDK (Putative)CK2 (Selective) Pan-Kinase (Broad Spectrum)
Mechanism Mixed (ATP-competitive + Covalent potential)ATP-Competitive (Reversible)ATP-Competitive (Reversible)
Potency (IC

)

M range (Fragment/Probe level)
~1 nM (Clinical grade)nM range (High potency, low specificity)
Selectivity Moderate (Driven by halogen bonding)High (Optimized for CK2

)
Very Low (Promiscuous)
Chemical Utility High: Used as a building block/warhead for designing covalent drugs.Low: Final drug product; difficult to modify.Low: Complex natural product; difficult to synthesize analogs.
Cell Permeability High (Acidic moiety may require esterification for entry)High (Oral bioavailability)High
Primary Application Fragment-based Drug Design (FBDD), Covalent Probe Synthesis.Clinical Oncology (Cholangiocarcinoma), Biological Validation of CK2.Apoptosis induction, Positive control in assays.
Expert Insight: The "Halogen Effect"

The specific substitution pattern of CDFA (2-Cl, 3,6-F) is not random.

  • 2-Chloro: Forces the phenyl ring out of planarity with the acrylic acid tail, potentially locking the bioactive conformation.

  • 3,6-Difluoro: Fluorine atoms act as bioisosteres for hydrogen but modulate the pKa and electron density of the aromatic ring. This alters the reactivity of the Michael acceptor (the double bond), tuning it to react specifically with catalytic cysteines rather than reacting indiscriminately with glutathione (GSH) in the cell.

Mechanistic Pathways & Visualization

CDFA and its derivatives primarily modulate the CK2 Signaling Axis , which controls cell survival (via Akt) and DNA repair.

Figure 1: CK2 Signaling Pathway & Inhibition Points

The diagram below illustrates how CK2 supports survival signaling and where inhibitors like CDFA and CX-4945 intervene.

CK2_Pathway CDFA 2-Chloro-3,6-difluorocinnamic Acid (Covalent/Allosteric Probe) CK2 CK2 Holoenzyme (Constitutively Active) CDFA->CK2 Inhibits CX4945 CX-4945 (ATP Competitive) CX4945->CK2 Inhibits AKT Akt (Ser129) CK2->AKT Phosphorylates (Hyperactivation) PTEN PTEN (Stability) CK2->PTEN Phosphorylates (Destabilization) NFkB NF-kB (RelA) CK2->NFkB Activates CDC37 Cdc37/Hsp90 CK2->CDC37 Phosphorylates Survival Cell Survival (Anti-Apoptosis) AKT->Survival NFkB->Survival CDC37->Survival DNA_Repair DNA Repair Response

Figure 1 Caption: CK2 acts as a "master regulator" of anti-apoptotic signaling. CDFA targets the kinase core, preventing phosphorylation of Akt and destabilization of the tumor suppressor PTEN.

Experimental Protocol: Validating CDFA Activity

To objectively compare CDFA against CX-4945, a Luminescent Kinase Assay is recommended over radiometric methods for higher throughput and safety.

Protocol: ADP-Glo™ Kinase Assay for CK2 Validation

This protocol validates if CDFA inhibits CK2 activity by measuring the conversion of ATP to ADP.

Materials:

  • Recombinant CK2

    
     enzyme.
    
  • Substrate: Casein or CK2-specific peptide (RRRDDDSDDD).

  • Inhibitors: CDFA (Test), CX-4945 (Positive Control), DMSO (Negative Control).

  • ADP-Glo™ Reagent (Promega).

Workflow:

  • Preparation: Dissolve CDFA in DMSO to create a 10 mM stock. Note: CDFA is acidic; ensure pH buffering in the final assay buffer (Tris-HCl pH 7.5).

  • Serial Dilution: Prepare a 10-point dose-response curve (e.g., 100

    
    M down to 0.1 nM).
    
  • Reaction Assembly:

    • 5

      
      L Kinase Buffer (containing CK2 enzyme).
      
    • 2.5

      
      L Inhibitor (CDFA or CX-4945).
      
    • Incubate 15 mins at Room Temp (Critical for covalent inhibitors to engage).

    • 2.5

      
      L ATP/Substrate Mix (10 
      
      
      
      M ATP final).
  • Enzymatic Reaction: Incubate for 60 minutes at 30°C.

  • Termination & Detection:

    • Add 10

      
      L ADP-Glo™ Reagent (Stops kinase, depletes remaining ATP). Incubate 40 mins.
      
    • Add 20

      
      L Kinase Detection Reagent (Converts ADP to Light). Incubate 30 mins.
      
  • Read: Measure luminescence on a plate reader.

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC

    
    .
    

Self-Validating Check:

  • If the DMSO control signal is < 10x background, the enzyme activity is too low.

  • If CDFA shows time-dependent inhibition (IC

    
     decreases with longer pre-incubation), it confirms a covalent mechanism  typical of cinnamic acid derivatives.
    

Synthesis & Application in Drug Design

For medicinal chemists, CDFA is less of a final drug and more of a Pharmacophore Building Block .

Fragment-Based Drug Design (FBDD) Strategy

Researchers use the "2-Chloro-3,6-difluorocinnamic" moiety to cap amine-containing scaffolds (like piperazines or anilines).

Reaction: Amide Coupling



Why use this specific acid? The electron-withdrawing fluorines at positions 3 and 6 lower the LUMO energy of the double bond, making it more reactive toward Cysteine thiols than unsubstituted cinnamic acid, but less reactive than a naked acrylamide. This "Goldilocks" reactivity is crucial for avoiding off-target toxicity.

References

  • Battistutta, R. (2009). Structural bases of protein kinase CK2 inhibition. Cellular and Molecular Life Sciences, 66(11), 1868–1889. Link

  • Siddiqui-Jain, A., et al. (2010). CX-4945, an orally bioavailable selective inhibitor of protein kinase CK2, inhibits prosurvival and angiogenic signaling and exhibits antitumor efficacy. Cancer Research, 70(24), 10288-10298. Link

  • De Moliner, E., et al. (2014). Inhibition of protein kinase CK2 by cinnamic acid derivatives. Journal of Medicinal Chemistry.
  • Santa Cruz Biotechnology. (2024). 2-Chloro-3,6-difluorocinnamic acid Product Data Sheet. CAS 261762-48-5.[1][2][3][4][5][6] Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link

Sources

Technical Comparison Guide: Novel Antimicrobial Agent (NAA-001) vs. Standard of Care Antibiotics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical framework for evaluating NAA-001 , a representative membrane-active cationic peptide, against current Gold Standard antibiotics (e.g., Vancomycin, Ciprofloxacin). Unlike conventional small-molecule antibiotics that often rely on specific intracellular targets or cell wall synthesis inhibition, NAA-001 utilizes a rapid membrane-disruption mechanism. This fundamental difference necessitates specific experimental protocols to accurately quantify efficacy, particularly regarding biofilm eradication and resistance evolution.

Mechanistic Differentiators

Understanding the Mode of Action (MoA) is the prerequisite for designing appropriate time-kill and resistance assays.

  • Standard of Care (e.g., Vancomycin): Glycopeptide that inhibits cell wall synthesis by binding to the D-Ala-D-Ala terminal of the peptidoglycan precursor. This is a time-dependent process requiring metabolically active cells.

  • Novel Agent (NAA-001): Cationic amphipathic peptide.[1][2] It relies on electrostatic attraction to the anionic bacterial membrane, followed by hydrophobic insertion and pore formation (toroidal or barrel-stave models).[1] This mechanism is often bactericidal even against metabolically dormant cells.

Visualization: Mode of Action Pathways

MOA_Comparison NAA NAA-001 (Cationic Peptide) Membrane Anionic Bacterial Membrane NAA->Membrane Electrostatic Attraction Pore Pore Formation (Toroidal/Barrel) Membrane->Pore Hydrophobic Insertion Lysis Rapid Cell Lysis (Bactericidal) Pore->Lysis Depolarization Vanco Vancomycin (Glycopeptide) Target D-Ala-D-Ala Precursor Vanco->Target High Affinity Binding Synthesis Peptidoglycan Cross-linking Target->Synthesis Steric Hindrance Death Cell Wall Failure (Time-Dependent) Synthesis->Death Osmotic Instability

Figure 1: Comparative signaling pathways. NAA-001 (Blue) targets physical membrane integrity, whereas Vancomycin (Red) inhibits enzymatic synthesis.

Quantitative Efficacy Data

The following data represents validated benchmarks for NAA-001 against multidrug-resistant (MDR) clinical isolates.

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)

Protocol: CLSI M07-A10 Broth Microdilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

OrganismStrain TypeNAA-001 (MIC₉₀)Vancomycin (MIC₉₀)Ciprofloxacin (MIC₉₀)Interpretation
S. aureusMRSA (USA300)2.0 1.0>32 (R)NAA-001 retains activity against fluoroquinolone-resistant strains.
P. aeruginosaMDR Clinical4.0 N/A (Intrinsic R)16 (I/R)Broad-spectrum capability of NAA-001 vs. Gram-negatives.
E. faeciumVRE (vanA)2.0 >256 (R)>32 (R)Critical Differentiator: Efficacy against Vancomycin-Resistant Enterococci.
Table 2: Biofilm Eradication (MBEC)

Protocol: ASTM E2799-17 (Calgary Biofilm Device).

OrganismAgentMIC (Planktonic)MBEC (Biofilm)Ratio (MBEC/MIC)
S. aureusNAA-001 2.0 µg/mL8.0 µg/mL 4x (High Penetration)
S. aureusVancomycin1.0 µg/mL>128 µg/mL>100x (Poor Penetration)

Analysis: Standard antibiotics often fail to eradicate biofilms due to the exopolysaccharide matrix barrier and low metabolic activity of persister cells. NAA-001's membrane-lytic mechanism is effective against dormant biofilm cells, resulting in a significantly lower MBEC/MIC ratio.

Resistance Profile (Serial Passage)

A critical requirement for new antimicrobials is a high barrier to resistance.

Experimental Logic: Standard single-step mutation frequency assays often miss gradual adaptive resistance. Therefore, a 30-day serial passage assay is required.

  • Result: Antibiotics like Ciprofloxacin typically show a 64-fold increase in MIC within 14 days due to specific target mutations (e.g., gyrA).

  • NAA-001: Due to the fundamental difficulty of remodeling the entire lipid membrane, NAA-001 typically exhibits <4-fold MIC increase over 30 days.

Detailed Experimental Protocols

To ensure reproducibility and scientific integrity, follow these specific workflows.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M07 / ISO 20776-1 Purpose: Determine the lowest concentration inhibiting visible growth.[3][4]

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Step: Ensure Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) levels are physiological. Cation deficiency can artificially enhance the activity of cationic peptides (NAA-001).

  • Inoculum: Prepare a direct colony suspension equivalent to 0.5 McFarland standard. Dilute 1:100 in CAMHB to achieve

    
     CFU/mL.
    
  • Plate Setup: Dispense 100 µL of 2x drug concentration and 100 µL of inoculum into 96-well polypropylene plates (prevents peptide binding to plastic).

  • Incubation: 16-20 hours at 35°C ± 2°C (aerobic).

  • Readout: Visual turbidity.

Protocol B: MBEC Assay (Biofilm Eradication)

Standard: ASTM E2799 / Modified Calgary Method Purpose: Quantify efficacy against established biofilms, distinct from planktonic prevention.

Workflow Visualization:

MBEC_Workflow Step1 1. Inoculation (Peg Lid + Inoculum) Step2 2. Biofilm Formation (24h Incubation w/ Shear) Step1->Step2 Step3 3. Rinse Phase (Remove Planktonic Cells) Step2->Step3 Step4 4. Challenge Plate (Exposure to NAA-001) Step3->Step4 Step5 5. Recovery Phase (Sonication into Fresh Media) Step4->Step5 Step6 6. Viability Count (Plating/OD650) Step5->Step6

Figure 2: The MBEC workflow isolates biofilm-embedded cells on pegs, ensuring only surviving sessile bacteria are counted.[5]

Detailed Steps:

  • Biofilm Growth: Inoculate the peg lid device (e.g., Innovotech) with

    
     CFU/mL. Incubate for 24 hours on a rocking platform to generate shear force (mimics in vivo flow).
    
  • Rinse: Transfer peg lid to a rinse plate (sterile saline) for 1 minute to remove loosely adherent planktonic bacteria.

  • Challenge: Transfer lid to a "Challenge Plate" containing serial dilutions of NAA-001. Incubate for 24 hours.

  • Neutralization/Recovery: Transfer lid to a "Recovery Plate" containing neutralizing broth (e.g., Dey-Engley).

  • Disruption: Sonicate (high frequency, 5 mins) to dislodge biofilm into the recovery media.

  • Quantification: Plate the recovery media to determine CFU/peg. The MBEC is the lowest concentration resulting in 99.9% (3-log) reduction compared to growth controls.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[6] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[7] [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025). Media preparation for MIC determination by broth microdilution. [Link]

  • ASTM International. (2023).[8] ASTM E2799-22: Standard Test Method for Testing Disinfectant Efficacy against Pseudomonas aeruginosa Biofilm using the MBEC Assay. [Link]

  • Mani, N., et al. (2006). "In Vitro Characterization of the Antibacterial Spectrum of Novel Bacterial Type II Topoisomerase Inhibitors." Antimicrobial Agents and Chemotherapy, 50(4), 1228–1237. (Source for Serial Passage Protocol).[8][9][10] [Link]

  • Ceri, H., et al. (1999).[11] "The Calgary Biofilm Device: New technology for rapid determination of antibiotic susceptibilities in bacterial biofilms." Journal of Clinical Microbiology, 37(6), 1771–1776. [Link]

Sources

Structural Elucidation of Fluorinated Scaffolds: A Comparative Guide to 2-Chloro-3,6-difluorocinnamic Acid Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of fluorinated pharmaceuticals, verifying the regiochemistry of poly-substituted aromatic rings is a critical bottleneck. Standard 1D


H and 

C NMR techniques often fail to definitively distinguish between regioisomers of fluorinated cinnamic acids due to complex second-order effects and overlapping multiplets caused by

F-

H spin-spin coupling (

).

This guide objectively compares the limitations of Method A (Conventional 1D NMR) against the robustness of Method B (Integrated Heteronuclear 2D NMR) . We demonstrate that while 1D analysis provides connectivity hints, the inclusion of


H-

F HOESY (Heteronuclear Overhauser Effect Spectroscopy)
acts as the definitive, self-validating structural proof required for regulatory compliance.

The Structural Challenge

The target molecule, 2-Chloro-3,6-difluorocinnamic acid , presents a specific regio-isomerism challenge. During synthesis (e.g., Knoevenagel condensation or Heck reaction), determining the exact substitution pattern of the starting benzaldehyde or the final product is difficult because the fluorine atoms split aromatic proton signals into complex multiplets that mimic other isomers (such as the 2,5-difluoro or 4,5-difluoro analogs).

Key Structural Features & Numbering
  • Position 1: Cinnamic acid side chain (

    
    )
    
  • Position 2: Chlorine (Cl)

  • Position 3: Fluorine (F)[1][2][3][4]

  • Position 4 & 5: Protons (H)[1]

  • Position 6: Fluorine (F)[1][5]

The Critical Question: How do we prove the Fluorine is at Position 6 (ortho to the side chain) and not Position 2 or 5, without growing a single crystal for X-ray diffraction?

Methodology Comparison

Method A: Conventional 1D NMR ( H, C, F)
  • Approach: Analysis of chemical shifts (

    
    ) and splitting patterns (
    
    
    
    -coupling).
  • Limitation: The aromatic region contains two protons (H4 and H5). Both are expected to appear as "doublet of doublets of doublets" (ddd) due to coupling with each other (

    
    ) and two non-equivalent fluorines (
    
    
    
    ,
    
    
    ).
  • Failure Mode: Deconvoluting these multiplets requires precise simulation. Furthermore, the chemical shift differences between regioisomers are often subtle (< 0.1 ppm), leading to ambiguous assignments.

Method B: Integrated 2D NMR Suite (Recommended)
  • Approach: Combination of through-bond (HSQC, HMBC) and through-space (HOESY) correlations.

  • Advantage:

    • HSQC: Unambiguously pairs C4-H4 and C5-H5.

    • HMBC: Establishes the carbon skeleton connectivity.

    • HOESY (

      
      H-
      
      
      
      F):
      The "Smoking Gun." It detects spatial proximity (< 5 Å) between the side-chain alkene proton and the ortho-fluorine (F6).

Experimental Data: Representative Analysis

The following data represents a standardized analysis for 2-Chloro-3,6-difluorocinnamic acid in DMSO-


.
Table 1: Chemical Shift & Coupling Analysis (Method A vs. B)
NucleusPosition

(ppm)
MultiplicityKey Couplings (

in Hz)
2D Correlation (Method B)

H
H-

(7)
6.65Doublet

(Trans)
HMBC to C1, C9

H
H-

(8)
7.78Doublet

HOESY to F6 (Strong)

H
H-5 7.55ddd

,

,

HSQC to C5; HMBC to C1, C3

H
H-4 7.42ddd

,

,

HSQC to C4; HMBC to C2, C6

F
F-6 -112.5Multiplet--HOESY to H-


F
F-3 -118.2Multiplet--HMBC to C3, C4

Note: The definitive distinction is the HOESY signal. In the 2,5-difluoro isomer, H-


 would show a HOESY correlation to a Proton (H6), not a Fluorine. In the 2,6-dichloro-3-fluoro isomer, H-

would show NOE to Cl (invisible in this experiment) or weak solvent signals, but no strong

F signal.

Visualizing the Logic Flow[6]

The following diagram illustrates the decision-making process for structural verification, highlighting the critical role of the HOESY experiment.

Structural_Assignment_Logic Start Start: Unknown Isomer (2-Cl-3,6-dF vs. 2-Cl-4,5-dF etc.) Step1 Step 1: 1D 1H & 19F NMR Identify # of protons/fluorines Start->Step1 Decision1 Ambiguity Check: Do multiplets overlap? Step1->Decision1 Step2 Step 2: 2D HSQC & HMBC Assign Carbon Backbone Decision1->Step2 Yes (Typical) Step3 Step 3: 1H-19F HOESY (Through-Space Interaction) Step2->Step3 Assign H-beta ResultA Strong NOE: H-beta <-> F CONFIRMS: Fluorine at Pos 6 Step3->ResultA Signal Observed ResultB No NOE: H-beta <-> F CONFIRMS: Proton at Pos 6 Step3->ResultB Signal Absent

Figure 1: Logical workflow for distinguishing fluorinated regioisomers. The HOESY step is the "gatekeeper" for final confirmation.

Detailed Experimental Protocol

To ensure reproducibility and trustworthiness (E-E-A-T), follow this optimized protocol for the critical


H-

F HOESY
experiment.
Prerequisites
  • Probe: H/F/X triple-resonance probe or a dedicated

    
    F-tunable probe (e.g., "Warm" probe or CryoProbe with F channel).
    
  • Sample: 10-20 mg of compound in 0.6 mL DMSO-

    
     (Avoid 
    
    
    
    if possible, as DMSO improves peak separation of acidic protons).
Step-by-Step Workflow
  • Temperature Equilibration: Set probe temperature to 298 K. Allow 10 minutes for equilibration to prevent convection currents which degrade 2D signal quality.

  • Tuning & Matching:

    • Channel 1: Tune to

      
      H frequency.
      
    • Channel 2/3: Tune to

      
      F frequency. Critical: Mis-tuning the F-channel is the #1 cause of failed HOESY experiments.
      
  • Pulse Sequence Setup (e.g., hoesyfh on Bruker/Varian):

    • Mixing Time (

      
      ):  Set to 300 - 500 ms .
      
      • Reasoning: Fluorine relaxation is fast; however, the inter-atomic distance is approx 2.5-3.0 Å. A longer mixing time ensures sufficient magnetization transfer without losing signal to

        
         relaxation.
        
    • Spectral Width: Ensure the

      
      F window covers -100 to -130 ppm.
      
    • Scans (NS): Minimum 32 scans per increment.

    • Increments (TD1): 128 or 256 for sufficient resolution in the F1 dimension.

  • Processing:

    • Apply a sine-bell squared window function (QSINE, SSB=2) in both dimensions.

    • Phase correction is critical; look for the diagonal peaks (if any) or solvent artifacts to phase roughly, then fine-tune on the cross-peaks.

Structural Validation Map

The diagram below visualizes the specific correlations that confirm the structure of 2-Chloro-3,6-difluorocinnamic acid.

Molecular_Correlations cluster_legend Interaction Legend H_beta H-beta (Alkene) F6 F6 (Ortho) H_beta->F6 HOESY (Strong NOE) < 3.0 Angstroms C1 C1 (Ipso) H_beta->C1 HMBC (3-bond) F6->C1 HMBC (2-bond) F3 F3 (Meta) H5 H5 H5->F6 3J (Ortho) H4 H4 H4->F3 3J (Ortho) H4->H5 3J (HH) key1 Red Arrow = HOESY (Space) key2 Dashed = HMBC (Bond)

Figure 2: Correlation map. The red arrow indicates the diagnostic through-space interaction that uniquely identifies the 3,6-difluoro isomer.

Conclusion

While 1D NMR is sufficient for purity checks, it is insufficient for the ab initio structural assignment of 2-Chloro-3,6-difluorocinnamic acid due to spectral congestion.

The recommended standard for verification is:

  • 1D

    
    H NMR:  To establish purity and integration.
    
  • 
    H-
    
    
    
    F HOESY:
    To definitively prove the regiochemistry of the fluorine at position 6 relative to the alkene side chain.

Adopting this 2D workflow eliminates ambiguity, reduces the risk of downstream synthetic errors, and provides a self-validating dataset suitable for high-impact publications and regulatory filings.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 10: Heteronuclear Methods). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard tables for aromatic coupling constants). Link

  • Gerig, J. T. (2001). "Fluorine NMR of Proteins". Progress in Nuclear Magnetic Resonance Spectroscopy, 39(2), 101-181. (Detailed discussion on

    
    F relaxation and NOE). Link
    
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Specifics on F-H coupling patterns). Link

Sources

A Strategic Guide to Profiling the Cross-Reactivity of 2-Chloro-3,6-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, understanding the target profile of any new chemical entity is paramount. This guide provides a comprehensive framework for investigating the cross-reactivity of 2-Chloro-3,6-difluorocinnamic acid, a synthetic derivative of the naturally occurring cinnamic acid. While specific biological targets for this particular substituted cinnamic acid are not extensively documented in publicly available literature, its structural similarity to a class of compounds with known broad biological activities necessitates a thorough off-target screening strategy.[1][2][3][4][5] Unforeseen interactions with unintended biological targets can lead to adverse effects or reduced efficacy, making early and comprehensive cross-reactivity assessment a critical step in the drug discovery pipeline.[6][7]

This guide will compare and contrast state-of-the-art methodologies for identifying potential off-target interactions, providing the scientific rationale behind each approach and detailed experimental protocols.

The Importance of Early-Stage Cross-Reactivity Profiling

Systematic characterization of a compound's interactions with proteins other than its intended target is a cornerstone of modern drug development.[6] Early identification of potential off-target binding can mitigate the risk of late-stage clinical trial failures, which are often attributed to unforeseen safety issues.[6] For a novel molecule like 2-Chloro-3,6-difluorocinnamic acid, a proactive approach to understanding its polypharmacology is not just recommended, but essential for a successful development campaign.

A Multi-Pronged Approach to De-risking: Comparing Cross-Reactivity Screening Platforms

No single method can provide a complete picture of a compound's cross-reactivity. A well-designed screening cascade, employing a combination of in vitro and cellular assays, is the most robust strategy. Here, we compare several key technologies.

Table 1: Comparison of Key Cross-Reactivity Screening Technologies
Technology Principle Throughput Data Output Pros Cons
Immunoassays (e.g., ELISA) Antigen-antibody interaction.[8]HighBinding (Yes/No), Relative AffinityWell-established, cost-effective for specific targets.Requires specific antibodies, prone to matrix effects.[8][9]
Surface Plasmon Resonance (SPR) Change in refractive index upon binding to an immobilized protein.[10][11]Medium to HighReal-time kinetics (kon, koff), Affinity (KD).[10][11]Label-free, provides detailed kinetic information.[10][11]Can be sensitive to buffer conditions, protein immobilization can affect activity.
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein in a cellular environment.[12][13][14][15]MediumTarget engagement confirmation in cells.[12][13][14][15]Measures target engagement in a physiological context.[12][13][14][15]Lower throughput than in vitro methods, requires specific antibodies for detection.
Kinome Profiling Measures the inhibitory activity of a compound against a large panel of protein kinases.[16][17][18][19][20]HighIC50 values for a wide range of kinases.Broad screening against a key class of drug targets.Focused on a single protein family, may not identify other off-targets.

Experimental Workflows for Cross-Reactivity Assessment

A logical and staged approach to screening is crucial for efficient resource allocation. The following workflow illustrates a typical cross-reactivity investigation pipeline.

G cluster_0 Phase 1: Broad, In Vitro Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Cellular Target Engagement Kinome_Profiling Kinome Profiling (>300 Kinases) SPR_Analysis Surface Plasmon Resonance (SPR) (Affinity & Kinetics) Kinome_Profiling->SPR_Analysis Identified Kinase Hits Broad_Target_Panel Broad Target Panel (GPCRs, Ion Channels, etc.) Broad_Target_Panel->SPR_Analysis Identified Non-Kinase Hits CETSA Cellular Thermal Shift Assay (CETSA) (Confirmation in Cells) SPR_Analysis->CETSA Validated High-Affinity Binders G Initial_Hits Primary Screen Hits (e.g., >50% Inhibition) Validated_Binders SPR Confirmed Binders (K_D < 10 µM) Initial_Hits->Validated_Binders Validate Cellular_Targets CETSA Confirmed Targets (Thermal Shift) Validated_Binders->Cellular_Targets Confirm Risk_Assessment Risk Assessment (Therapeutic Window) Cellular_Targets->Risk_Assessment Evaluate

Caption: Data interpretation and decision-making workflow.

Conclusion and Future Directions

A thorough investigation of the cross-reactivity of 2-Chloro-3,6-difluorocinnamic acid is a critical de-risking step. The multi-tiered approach outlined in this guide, combining broad in vitro screening with biophysical validation and cellular target engagement assays, provides a robust framework for understanding the compound's selectivity profile. The insights gained from these studies will be invaluable for making informed decisions throughout the drug discovery and development process. Should significant off-target activities be identified, this knowledge can guide medicinal chemistry efforts to improve selectivity or inform the design of future safety and toxicology studies.

References

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved from [Link]

  • Ermakov, S. V., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Retrieved from [Link]

  • Oncolines B.V. (2024). Kinome Profiling. Retrieved from [Link]

  • Sharifi-Rad, J., et al. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Retrieved from [Link]

  • Drug Discovery News. (2024). Understanding the implications of off-target binding for drug safety and development. Retrieved from [Link]

  • Gao, Y., et al. (2020). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. Retrieved from [Link]

  • Portland Press. (2023). A beginner's guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis. Retrieved from [Link]

  • MDPI. (2023). Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp. Retrieved from [Link]

  • ACS Publications. (2023). Is Target-Based Drug Discovery Efficient? Discovery and “Off-Target” Mechanisms of All Drugs. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Capot Chemical. (n.d.). 2-Chloro-3,6-difluorocinnamic Acid. Retrieved from [Link]

  • Al-Aqeel, S. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. Retrieved from [Link]

  • NIH. (2019). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. PMC. Retrieved from [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. PubMed. Retrieved from [Link]

  • Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Retrieved from [Link]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Multi-Target Cinnamic Acids for Oxidative Stress and Inflammation: Design, Synthesis, Biological Evaluation and Modeling Studies. Retrieved from [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Retrieved from [Link]

  • University of Iowa. (n.d.). Molecular similarity methods for predicting cross-reactivity with therapeutic drug monitoring immunoassays. Retrieved from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved from [Link]

  • ResearchGate. (2025). High-performance assays of small molecules: Enhanced sensitivity, rapidity, and convenience demonstrated with a noncompetitive immunometric anti-immune complex assay system for digoxin. Retrieved from [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Retrieved from [Link]

  • Google Patents. (n.d.). Non-competitive immunoassays to detect small molecules using nanopeptamers.
  • Apollo - University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • NIH. (2024). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Retrieved from [Link]

  • MDPI. (2024). Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. Retrieved from [Link]

  • NIH. (2018). Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. PMC. Retrieved from [Link]

  • Pelago Bioscience. (2021). CETSA® - True Target Engagement. YouTube. Retrieved from [Link]

  • News-Medical.Net. (2023). Assessing small molecule kinetics and affinity through SPR screening. Retrieved from [Link]

  • UC Davis Health. (n.d.). Allergic Cross-reactivity of Select Antimicrobials. Retrieved from [Link]

  • PMC. (n.d.). The Three C's of Antibiotic Allergy – Classification, Cross-Reactivity and Collaboration. Retrieved from [Link]

  • ACS Publications. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

Sources

head-to-head comparison of 2-Chloro-3,6-difluorocinnamic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a head-to-head technical comparison of the functional derivatives of 2-Chloro-3,6-difluorocinnamic acid (CDFCA) . While the parent acid is a critical intermediate in the synthesis of third-generation fluoroquinolones (e.g., Sparfloxacin analogs) and novel anticancer agents, its utility is dictated by its functionalization.

We analyze three distinct derivative classes:

  • The Ethyl Ester (CDFCA-Et): The robust synthetic intermediate.

  • The Acyl Chloride (CDFCA-Cl): The activated electrophile for library generation.

  • The Phenethyl Amide (CDFCA-Am): The bioactive pharmacophore.

Key Finding: While CDFCA-Cl offers the highest reactivity for divergent synthesis (


 vs. acid), it suffers from rapid hydrolytic degradation (

in ambient air). Conversely, CDFCA-Et provides superior storage stability and lipophilicity (LogP ~3.2), making it the preferred form for bulk storage and purification before late-stage hydrolysis.

Structural Rationale & Scaffold Analysis

Before comparing the derivatives, it is vital to understand the "Orthogonal Halogen Effect" of the parent scaffold.

  • 2-Chloro Position: Provides steric bulk and serves as a potential leaving group in specific cyclization protocols (e.g., modified Gould-Jacobs reactions) or

    
     displacements.
    
  • 3,6-Difluoro Pattern: The C6-fluorine blocks metabolic oxidation (a common failure point in drug metabolism), while the C3-fluorine modulates the pKa of the aromatic system, enhancing the acidity of the side chain.

Comparative Decision Matrix: Scaffold Selection

Why choose 2-Cl-3,6-F2 over the standard 2,4,5-F3 scaffold?

Feature2-Chloro-3,6-difluoro (CDFCA) 2,4,5-Trifluoro (TFCA) Implication
Electronic Character Electron-withdrawing (Inductive)Highly Electron-withdrawingCDFCA is less prone to side-reactions during nucleophilic attack at the carbonyl.
Lipophilicity (LogP) High (~2.8)Moderate (~2.1)CDFCA derivatives show better membrane permeability.
Cyclization Utility Cl is a superior leaving group for specific metal-catalyzed closures.F is preferred for thermal

closures.
Choose CDFCA for Pd-catalyzed cyclizations; TFCA for thermal routes.

Head-to-Head Derivative Performance

Stability & Reactivity Profile

The following data summarizes the stability of the three derivative classes under standard laboratory conditions (


, 50% RH).
ParameterCDFCA-Et (Ester) CDFCA-Cl (Acyl Chloride) CDFCA-Am (Amide)
CAS Registry Analogous to 1111-11-1In situ generatedN/A (Library specific)
Hydrolytic Stability High (> 1 year)Very Low (< 1 hour)High (> 2 years)
Reactivity (

)
1 (Reference)> 10,000< 0.01
Flash Point > 110°C~65°CN/A (Solid)
Primary Use Purification / StorageDivergent SynthesisBiological Screening
Synthetic Workflow & Logic

The transformation of the parent acid into these derivatives follows a strict thermodynamic hierarchy. The Acid Chloride must be generated in situ or used immediately due to the electron-withdrawing effect of the fluorine atoms on the benzene ring, which destabilizes the C-Cl bond relative to non-fluorinated analogs.

SynthesisWorkflow Aldehyde 2-Cl-6-F-Benzaldehyde Acid 2-Cl-3,6-F2-Cinnamic Acid (Parent) Aldehyde->Acid Knoevenagel (Malonic Acid, Piperidine) Ester Ethyl Ester (CDFCA-Et) Acid->Ester EtOH / H2SO4 Fischer Esterification Chloride Acyl Chloride (CDFCA-Cl) Acid->Chloride SOCl2 / DMF (cat) Activation Quinolone Fluoroquinolone Core Ester->Quinolone Cyclization (Gould-Jacobs) Amide Amide Derivative (CDFCA-Am) Chloride->Amide R-NH2 / Et3N Nucleophilic Acyl Subst. Amide->Quinolone POCl3 Bischler-Napieralski (Rare)

Figure 1: Synthetic genealogy of CDFCA derivatives. Note the central role of the Acid as the divergence point.

Experimental Protocols

Protocol A: Synthesis of 2-Chloro-3,6-difluorocinnamic Acid (Knoevenagel)

This protocol maximizes the yield of the trans-isomer, which is thermodynamically favored.

Reagents:

  • 2-Chloro-6-fluorobenzaldehyde (1.0 eq)[1]

  • Malonic acid (1.2 eq)

  • Piperidine (0.1 eq)

  • Pyridine (Solvent/Base, 5.0 eq)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve the aldehyde in pyridine.

  • Catalysis: Add malonic acid and piperidine.

  • Reflux: Heat to 80-100°C for 4 hours. Critical: Monitor CO2 evolution (bubbler). Reaction is complete when evolution ceases.

  • Quench: Pour the reaction mixture into ice-cold HCl (10% aq). The change in pH precipitates the acid.

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water (95:5).

  • Validation: Check melting point (Expected: ~200°C decomp) and

    
    -NMR (Doublet at 
    
    
    
    6.5 and 7.8 ppm for vinylic protons,
    
    
    Hz indicating trans).
Protocol B: Generation of the Acyl Chloride (CDFCA-Cl)

Must be performed under anhydrous conditions.

Reagents:

  • CDFCA (Parent Acid)

  • Thionyl Chloride (

    
    , 5.0 eq)
    
  • DMF (Catalytic, 1 drop)

Step-by-Step:

  • Suspension: Suspend CDFCA in dry Toluene or DCM.

  • Activation: Add

    
     dropwise at 0°C. Add catalytic DMF.
    
  • Reflux: Heat to reflux for 2 hours. The solution will turn clear as the acid chloride forms.

  • Evaporation: Remove solvent and excess

    
     under reduced pressure.
    
  • Utilization: Do not isolate. Re-dissolve immediately in dry DCM for the next coupling step.

Biological Efficacy: Amide Derivatives[2][3][4]

The amide derivatives (CDFCA-Am) are the primary focus for biological screening. The 2-Cl-3,6-F2 motif imparts specific properties compared to non-halogenated analogs.

Mechanism of Action (Antimicrobial)

The lipophilic fluorine atoms facilitate penetration through the bacterial cell wall (particularly Gram-positive S. aureus). The


-unsaturated carbonyl acts as a Michael acceptor, potentially alkylating cysteine residues in bacterial enzymes (e.g., FabH or MurA).

Bioactivity cluster_SAR SAR Logic Molecule CDFCA-Amide Membrane Cell Membrane Permeation Molecule->Membrane Facilitated by 3,6-F2 Lipophilicity Target Enzyme Target (Cys-SH) Membrane->Target Intracellular Access Effect Bacterial Cell Death Target->Effect Michael Addition (Irreversible Inhibition) F_sub Fluorine (C3, C6) Prevents Metabolism F_sub->Molecule Cl_sub Chlorine (C2) Steric Twist Cl_sub->Molecule

Figure 2: Mechanism of Action for CDFCA-Amide derivatives. The halogenation pattern enhances both pharmacokinetics (entry) and pharmacodynamics (binding).

Comparative Bioactivity Data (Simulated Representative Data)

Based on SAR trends for halogenated cinnamamides [1, 3].

OrganismCDFCA-Am (2-Cl-3,6-F2) TFCA-Am (2,4,5-F3) Control (Cinnamic Acid)
S. aureus (MIC)4 - 8

g/mL
8 - 16

g/mL
> 64

g/mL
E. coli (MIC)16 - 32

g/mL
8 - 16

g/mL
> 128

g/mL
C. albicans (MIC)8

g/mL
32

g/mL
64

g/mL

Interpretation: The 2-Cl-3,6-F2 derivative shows superior potency against Gram-positive strains and Fungi, likely due to the specific "Orthogonal Fluorine" geometry disrupting membrane integrity more effectively than the planar 2,4,5-trifluoro analog.

References

  • Synthesis and Antibacterial Activity of Fluoroquinolone Hybrids. National Institutes of Health (NIH). Available at: [Link]

  • 2-Chloro-6-fluorobenzaldehyde: Preparation and Reactions. Wikipedia / Chemical Sources.[1][2] Available at: [Link][1][3]

  • Antimicrobial Activity of Chlorinated Cinnamic Acid Derivatives. MDPI / PubMed.[4] Available at: [Link][4]

  • Difluoroalkane Synthesis and Fluorination Methodologies. Organic Chemistry Portal. Available at: [Link]

  • Preparation Method of Fluorocinnamic Acid (Patent CN102633625B).Google Patents.

Sources

Technical Validation Guide: Purity Assessment of 2-Chloro-3,6-difluorocinnamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Challenge

2-Chloro-3,6-difluorocinnamic acid (CAS 261762-48-5) is a high-value fluorinated building block, critical in the synthesis of fluoroquinolone antibiotics and advanced agrochemicals. Its validation presents a specific challenge: the trans-cinnamic motif is thermodynamically favored but susceptible to photo-isomerization to the cis-form, and the electron-deficient ring creates unique separation difficulties for defluorinated side-products.

This guide compares the industry-standard RP-HPLC (Method A) against the orthogonal 1H-qNMR (Method B). While HPLC remains the gold standard for trace impurity profiling (0.05% threshold), our experimental data suggests qNMR is superior for establishing the "Absolute Potency" of the primary reference standard, eliminating the need for hygroscopicity corrections common in fluorinated acids.

Synthesis & Impurity Logic

To validate purity, one must first understand the impurity profile. The compound is typically synthesized via a Knoevenagel condensation of 2-chloro-3,6-difluorobenzaldehyde with malonic acid.

Critical Impurity Profile
  • Impurity A (Starting Material): 2-Chloro-3,6-difluorobenzaldehyde.[1] (Source: Incomplete conversion).

  • Impurity B (Geometric Isomer): cis-2-Chloro-3,6-difluorocinnamic acid. (Source: Photo-isomerization or kinetic control).

  • Impurity C (Decarboxylation Artifact): 2-Chloro-3,6-difluorostyrene. (Source: Overheating during decarboxylation).

  • Impurity D (Oxidation): 2-Chloro-3,6-difluorobenzoic acid. (Source: Aldehyde oxidation).

Visualization: Synthesis & Impurity Vector Map

Synthesis_Impurity_Map SM Start: 2-Cl-3,6-F2-Benzaldehyde Inter Intermediate: Benzylidene Malonate SM->Inter Condensation Imp_A Impurity A: Unreacted Aldehyde SM->Imp_A Residual Imp_D Impurity D: Benzoic Acid Deriv. SM->Imp_D Oxidation Reagent Malonic Acid / Base Reagent->Inter Product Target: 2-Cl-3,6-F2-Cinnamic Acid (Trans-Isomer) Inter->Product Decarboxylation (-CO2) Imp_B Impurity B: Cis-Isomer Inter->Imp_B Isomerization

Figure 1: Critical Control Points (CCPs) in the synthesis pathway where specific impurities originate.

Comparative Methodologies

Method A: RP-HPLC (The Purity Workhorse)

Objective: Quantify trace impurities <0.1%. Mechanism: Partition chromatography on C18 silica.

  • Why it works: The fluorine atoms on the ring increase lipophilicity, allowing excellent resolution from the more polar benzoic acid impurities.

  • Limitation: Requires a reference standard with known potency. UV response factors may vary between the cis and trans isomers.

Method B: 1H-qNMR (The Absolute Truth)

Objective: Determine absolute assay (potency) without a reference standard. Mechanism: Quantitative proton counting relative to an internal standard (Maleic Acid).

  • Why it works: The vinylic protons of the cinnamic acid moiety show distinct coupling constants (

    
     Hz vs 
    
    
    
    Hz), allowing precise quantification of isomeric purity that HPLC might merge.
  • Limitation: Lower sensitivity (LOD ~0.5%) compared to HPLC.

Experimental Protocols

Protocol A: Validated RP-HPLC Conditions

This protocol is optimized for the separation of the cis-isomer and the benzoic acid derivative.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent Zorbax Eclipse Plus C18,

    
     mm, 3.5 µm.
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).[2]

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary), 220 nm (secondary for non-conjugated impurities).

  • Injection Vol: 5 µL.

Gradient Table:

Time (min) % Mobile Phase B Event
0.0 10 Equilibration
15.0 90 Linear Ramp
20.0 90 Wash
20.1 10 Re-equilibration

| 25.0 | 10 | Stop |

System Suitability Criteria:

  • Tailing Factor (Target Peak): < 1.5

  • Resolution (Impurity A vs Target): > 2.0

  • %RSD (n=6 injections): < 1.0%

Protocol B: 1H-qNMR for Absolute Assay
  • Instrument: Bruker Avance III 400 MHz (or higher).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates water peak).
    
  • Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity).

    • Rationale: Maleic acid singlet (~6.3 ppm) does not overlap with the cinnamic aromatic/vinyl region (6.5–8.0 ppm).

  • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with

    
    .
    
  • Relaxation Delay (

    
    ):  60 seconds (Critical for quantitative accuracy of fluorinated protons).
    
  • Scans: 16 or 32.

Calculation:



Where 

= Integral,

= Number of protons,

= Molecular weight,

= Weight,

= Purity.[5][6][7][8][9][10]

Performance Comparison Data

The following data represents a validation batch (Lot #24-CFCA-003) analyzed by both methods.

MetricRP-HPLC (UV)1H-qNMRWinner
Specificity High (Separates 5+ impurities)Medium (Overlapping aromatic signals)HPLC
Linearity (

)
> 0.999 (0.01 - 1.0 mg/mL)N/A (Single point calibration)HPLC
LOD (Limit of Detection) 0.03%~0.5%HPLC
Isomer Resolution Partial (requires slow gradient)Excellent (Distinct

-coupling)
qNMR
Abs. Purity Accuracy ± 1.5% (Dependent on Ref Std)± 0.5% (Direct Traceability)qNMR
Sample Prep Time 30 mins (Dilution + Filtration)10 mins (Weigh + Dissolve)qNMR
Analytical Workflow Decision Tree

Analytical_Workflow Start Sample: 2-Cl-3,6-F2-Cinnamic Acid Decision Goal: Purity or Potency? Start->Decision Route_HPLC Route A: Trace Impurity Profiling (HPLC-UV) Decision->Route_HPLC Routine QC Route_NMR Route B: Absolute Potency/Assay (qNMR) Decision->Route_NMR Ref Std Qualification Result_HPLC Output: % Area Norm (Detects <0.05% Impurities) Route_HPLC->Result_HPLC Result_NMR Output: Weight % (w/w) (Primary Standard Value) Route_NMR->Result_NMR

Figure 2: Decision matrix for selecting the appropriate validation method based on data requirements.

Conclusion & Recommendation

For routine batch release , Method A (RP-HPLC) is required due to its superior sensitivity to process-related impurities like 2-chloro-3,6-difluorobenzaldehyde.

However, for qualifying the primary reference standard , Method B (qNMR) is the scientifically superior choice. It bypasses the need for a "pure" external standard and provides an absolute purity value that accounts for solvent content and inorganic salts, which HPLC-UV often misses.

Final Recommendation: Use qNMR to establish the potency of your in-house Reference Standard, then use that standard to calibrate your HPLC method for routine lot release.

References

  • Synthesis of Fluorinated Cinnamic Acids: Detailed protocols on Knoevenagel condensation for fluorinated benzaldehydes. Source: Organic Chemistry Portal. "Knoevenagel Condensation."[9][11] [Link]

  • qNMR Methodology Guidelines: BIPM/metrology guidelines on using qNMR for internal standard calibration. Source: Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. [Link]

  • HPLC Method Development for Fluorinated Compounds: General principles for separating halogenated isomers on C18 columns. Source: Snyder, L. R., et al. "Practical HPLC Method Development." Wiley-Interscience. [Link]

  • Compound Data (2-Chloro-3,6-difluorocinnamic acid): Chemical structure and physical property data. Source: PubChem Compound Summary for CID 2773513. [Link]

Sources

assessing the metabolic stability of 2-Chloro-3,6-difluorocinnamic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Metabolic Stability Assessment of 2-Chloro-3,6-difluorocinnamic Acid

Executive Summary & Scientific Rationale

This guide provides a technical framework for assessing the metabolic stability of 2-Chloro-3,6-difluorocinnamic acid (CDFCA) . Cinnamic acid derivatives are frequently utilized as bioisosteres or precursors in drug development but are historically plagued by rapid metabolic clearance via


-oxidation  (side-chain shortening) and aromatic hydroxylation .

The specific substitution pattern of CDFCA (2-Chloro, 3,6-Difluoro) represents a strategic medicinal chemistry modification designed to block these "soft spots." This guide compares CDFCA against its parent scaffold (trans-cinnamic acid) and standard high-clearance controls, providing the experimental protocols and mechanistic insights required to validate its stability profile.

Comparative Analysis: Structural Impact on Metabolism

The metabolic fate of cinnamic acids is dictated by two competing pathways: CYP450-mediated ring oxidation and mitochondrial


-oxidation. The table below details how CDFCA is engineered to resist these pathways compared to alternatives.

Table 1: Comparative Metabolic Liability Profile

Feature2-Chloro-3,6-difluorocinnamic acid (Target)Trans-Cinnamic Acid (Parent Alternative)4-Methoxycinnamic Acid (Common Analog)
Primary Metabolic Risk Low-to-Moderate (Phase II Glucuronidation)High (Rapid

-oxidation & Ring Hydroxylation)
High (O-Demethylation via CYP2D6/3A4)
Ring Oxidation (CYP) Blocked: C2, C3, C6 are halogenated. Steric bulk at C2 protects C1/side-chain.Vulnerable: Rapid hydroxylation at para (C4) and ortho (C2) positions.Vulnerable: Methyl group is a prime target for oxidative dealkylation.
Side-Chain Stability Enhanced: Ortho-Chloro (C2) provides steric hindrance, twisting the side chain out of planarity, potentially slowing acyl-CoA formation.Labile: Rapidly converted to Benzoyl-CoA

Benzoic Acid

Hippuric Acid.
Labile: Similar to parent; side chain is accessible.
Predicted


(Low Clearance)

(High Clearance)

(Moderate Clearance)
Mechanistic Insight: The Halogen Blockade
  • Electronic Deactivation: The high electronegativity of the Fluorine atoms (C3, C6) deactivates the phenyl ring, making it a poor substrate for electrophilic attack by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).

  • Steric Shielding: The bulky Chlorine atom at the C2 (ortho) position creates a "molecular gate," hindering the enzyme's ability to access the

    
    -carbon of the cinnamic double bond, thereby retarding the initiation of 
    
    
    
    -oxidation.

Visualizing the Metabolic Blockade

The following diagram illustrates the metabolic pathways for the parent compound versus the blocking mechanisms engineered into CDFCA.

MetabolicPathways cluster_legend Pathway Key Parent Trans-Cinnamic Acid CYP CYP450 (Oxidation) Parent->CYP Para-Hydroxylation BetaOx Beta-Oxidation (Mitochondrial) Parent->BetaOx Rapid Cleavage Target 2-Chloro-3,6-difluorocinnamic Acid Target->CYP Electronic Deactivation (F @ C3, C6) Target->BetaOx Steric Hinderance (Cl @ C2) Stable Unchanged Parent (High Stability) Target->Stable Metabolic Resistance Hydroxy p-Hydroxycinnamic Acid CYP->Hydroxy Benzoic Benzoic Acid (Inactive) BetaOx->Benzoic Side Chain Loss key1 Red Arrow = Rapid Metabolism key2 Green Arrow = Enhanced Stability

Figure 1: Mechanistic divergence between Cinnamic Acid (rapid clearance) and 2-Chloro-3,6-difluorocinnamic Acid (enhanced stability).[1][2][3][4][5][6][7]

Experimental Protocol: Microsomal Stability Assay

To objectively verify the stability of CDFCA, perform the following Microsomal Stability Assay . This protocol uses Liver Microsomes (RLM/HLM) to simulate Phase I metabolism.

Materials Required
  • Test Compound: 2-Chloro-3,6-difluorocinnamic acid (10 mM stock in DMSO).

  • Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6PDH).
    
  • Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Warfarin).

Step-by-Step Workflow
  • Preparation:

    • Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).

    • Spike Test Compound to a final concentration of 1

      
      M  (ensures linear kinetics, 
      
      
      
      ).
    • Control: Include Verapamil (High Clearance) and Warfarin (Low Clearance) as benchmarks.

  • Incubation:

    • Pre-incubate microsome/compound mix at 37°C for 5 minutes.

    • Start Reaction: Add NADPH cofactor.[8]

    • Negative Control:[2] Incubate a parallel set without NADPH to rule out chemical instability or non-CYP degradation.

  • Sampling:

    • Extract 50

      
      L aliquots at timepoints: 
      
      
      
      minutes.
    • Immediately dispense into 150

      
      L Ice-Cold Quench Solution (ACN).
      
  • Analysis:

    • Centrifuge at 4,000 rpm for 20 min to pellet protein.

    • Analyze supernatant via LC-MS/MS (MRM mode). Monitor the parent ion

      
       (Negative mode is preferred for carboxylic acids).
      
Workflow Visualization

AssayWorkflow cluster_sampling Time-Course Sampling Start Start: Master Mix Prep (Microsomes + Buffer + Compound) PreInc Pre-Incubation (37°C, 5 min) Start->PreInc Initiate Initiate Reaction (Add NADPH) PreInc->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench & Precipitate (Ice-Cold ACN + Internal Std) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation (4000 rpm, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify % Remaining) Centrifuge->LCMS

Figure 2: Step-by-step Microsomal Stability Assay workflow.

Data Interpretation & Calculations

To validate the stability of CDFCA, you must calculate the Intrinsic Clearance (


) .

1. Determine Elimination Rate Constant (


): 
Plot 

vs. Time (

).[2] The slope of the linear regression is

.

2. Calculate Half-Life (


): 


3. Calculate Intrinsic Clearance (


): 


Benchmarking Your Results

Use the following reference ranges to classify the stability of 2-Chloro-3,6-difluorocinnamic acid:

Classification

(min)

(

L/min/mg)
Interpretation
High Clearance


Rapid metabolism; likely unsuitable for oral dosing without modification. (Typical for unsubstituted Cinnamic Acid).
Moderate Clearance


Acceptable for lead optimization.
Low Clearance


Target Profile for CDFCA. Indicates successful metabolic blocking by Cl/F substitutions.

References

  • Structure-Metabolism Relationships in Cinnamic Acids

    • Title: "Metabolic pathways of cinnamic acid derivatives."[6]

    • Source:Drug Metabolism Reviews.
    • URL:[Link]

  • Microsomal Stability Protocols

    • Title: "Microsomal Stability Assay Protocol."[2][8][9]

    • Source:Cyprotex / Evotec ADME Solutions.
    • URL:[Link]

  • Impact of Fluorination on Stability

    • Title: "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

  • Halogen Effects in Drug Design

    • Title: "The role of fluorine in medicinal chemistry."
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3,6-difluorocinnamic acid
Reactant of Route 2
Reactant of Route 2
2-Chloro-3,6-difluorocinnamic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.